Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFDPUSUXPOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680912 | |
| Record name | Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774608-89-8 | |
| Record name | Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate: Pathways, Mechanisms, and Protocols
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, ability to act as a bioisostere for amide and ester groups, and capacity to engage in hydrogen bonding make it a privileged scaffold in drug design. Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS 774608-89-8) is a particularly valuable synthetic intermediate.[2][3] The presence of three distinct functional handles—an ester for amide bond formation, a bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a reactive N-H for substitution—renders it an exceptionally versatile building block for constructing complex molecular architectures, including targeted protein degraders and kinase inhibitors.
This guide provides an in-depth examination of the most reliable and field-proven synthetic pathway to this key intermediate. We will dissect the strategic choices behind the methodology, explain the underlying reaction mechanisms, and provide detailed, actionable protocols suitable for a research and development setting.
Retrosynthetic Analysis: A Logic-Driven Approach
A robust synthesis begins with a sound retrosynthetic strategy. The target molecule can be logically disconnected at the Carbon-Bromine bond, pointing to a 5-amino-1,2,4-triazole precursor. This approach is strategically superior to direct bromination of the parent triazole, which is often unselective and requires harsh conditions on an already electron-deficient ring system. The Sandmeyer reaction emerges as the most powerful and controllable method for this transformation.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthesis Pathway: From Amino-Triazole to Bromo-Triazole via Sandmeyer Reaction
The most efficient and widely adopted synthesis proceeds in two key stages:
-
Esterification: Conversion of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid to its ethyl ester.
-
Diazotization & Sandmeyer Bromination: Transformation of the 5-amino group into the target 5-bromo group.
Stage 1: Synthesis of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate
The starting material, 5-Amino-1H-1,2,4-triazole-3-carboxylic acid, is commercially available and serves as a stable, reliable entry point.[4] The initial step is a classic Fischer esterification.
Causality and Experimental Insight: The choice of an acid catalyst is critical. While sulfuric acid is effective, using a saturated solution of HCl gas in absolute ethanol is often preferred in a research setting. This method, known as the Emil Fischer method, provides an anhydrous environment that drives the equilibrium towards the product by preventing the reverse hydrolysis reaction. The reaction is typically performed at reflux to ensure a reasonable reaction rate.
Experimental Protocol: Fischer Esterification
-
Suspend 5-Amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the suspension until saturation, or add acetyl chloride (1.5 eq) dropwise to generate HCl in situ.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the resulting residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate, which can often be used in the next step without further purification.
| Parameter | Value | Rationale |
| Solvent | Absolute Ethanol | Acts as both solvent and reagent. |
| Catalyst | HCl (gas or in situ) | Provides the necessary acidic environment. |
| Temperature | Reflux (~78 °C) | To accelerate the reaction to completion. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion. |
| Typical Yield | 70-90% | Dependent on the purity of starting material. |
Stage 2: Sandmeyer Reaction for Bromination
This stage is the cornerstone of the synthesis. The Sandmeyer reaction provides a mild and high-yielding method to replace an amino group on a heterocyclic ring with a bromine atom via a diazonium salt intermediate.[5][6]
Mechanism and Scientific Rationale:
The reaction proceeds in two distinct mechanistic phases:
-
Diazotization: The primary amino group of the triazole attacks the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (HBr in this case).[7][8] This occurs at low temperatures (0-5 °C) because the resulting diazonium salt is thermally unstable and can decompose prematurely if allowed to warm.[7]
-
Copper-Catalyzed Substitution: The diazonium salt then undergoes a single-electron transfer (SET) from the copper(I) bromide catalyst to form a triazolyl radical and nitrogen gas. The radical abstracts a bromine atom from the now copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.
Caption: The two-phase mechanism of the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Bromination
-
Dissolve Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, approx. 3-4 eq).
-
Cool the solution to 0-5 °C in an ice-salt bath. Stir vigorously.
-
In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the triazole solution, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential to dissipate heat and ensure proper mixing.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate reaction vessel, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional HBr (48%).
-
Slowly add the cold diazonium salt solution to the CuBr solution. This step should be performed with caution as significant nitrogen gas evolution will occur.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
| Parameter | Value | Rationale |
| Reagents | NaNO₂, HBr, CuBr | Standard for Sandmeyer bromination. |
| Temperature | 0-5 °C | Critical for the stability of the diazonium salt.[7] |
| Catalyst Load | 1.2 eq CuBr | Ensures efficient conversion of the intermediate. |
| Reaction Time | 2-4 hours | Typically sufficient for complete reaction. |
| Typical Yield | 65-85% | Good to excellent yields are common for this reaction. |
Overall Synthesis Workflow
Caption: The complete two-step synthesis pathway.
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process commencing with the Fischer esterification of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid, followed by a Sandmeyer reaction. This pathway is robust, scalable, and utilizes well-understood, high-yielding reactions. The critical parameter for success is the stringent temperature control during the diazotization step to ensure the stability of the diazonium intermediate. This approach provides consistent access to a highly valuable and versatile building block for advanced drug discovery programs.
References
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Page loading... [guidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. byjus.com [byjus.com]
Synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate from diethyl oxalate
An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate from Diethyl Oxalate
Executive Summary
This technical guide provides a comprehensive, mechanistically-driven walkthrough for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic pathway is a robust two-stage process commencing from the readily available starting material, diethyl oxalate. Stage one involves the base-catalyzed condensation and subsequent cyclization of diethyl oxalate with aminoguanidine to form the key intermediate, Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate. Stage two achieves the target molecule via a Sandmeyer-type reaction, wherein the 5-amino group is converted to a diazonium salt and subsequently displaced by a bromide ion using a copper(I) bromide catalyst. This document elucidates the causal-based experimental choices, provides detailed step-by-step protocols, and offers insights grounded in established reaction mechanisms to ensure reproducibility and safety.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in modern pharmacology and agrochemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of successful therapeutic agents, including antifungal (e.g., Fluconazole) and antiviral drugs.[2][3] Functionalized triazoles, such as the title compound, serve as versatile intermediates, enabling the construction of more complex molecular architectures through further chemical modification. The presence of both an ester and a bromine atom provides two distinct handles for diversification, making this compound a highly sought-after precursor for library synthesis in drug discovery programs.
This guide presents a reliable and scalable synthesis from inexpensive commodity chemicals, designed for researchers in both academic and industrial settings.
Overall Synthetic Strategy
The transformation of diethyl oxalate into the target compound is efficiently achieved in two distinct synthetic operations. The strategy hinges on first constructing the heterocyclic core and then performing a functional group interconversion to install the bromo substituent.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Principle and Causality
This stage involves the reaction of a C4-dicarbonyl electrophile (diethyl oxalate) with a nucleophile containing a hydrazine-like moiety (aminoguanidine).[4] The reaction proceeds via an initial nucleophilic acyl substitution, where one of the amino groups of aminoguanidine attacks an ester carbonyl of diethyl oxalate. This is followed by an intramolecular cyclization, driven by the attack of the terminal amino group of the guanidine moiety onto the second ester carbonyl, ultimately forming the stable, aromatic 1,2,4-triazole ring after elimination of two molecules of ethanol.[5] The use of a base, such as sodium ethoxide, is critical to deprotonate the aminoguanidine hydrochloride salt, generating the free aminoguanidine nucleophile required for the initial attack.
Caption: Mechanistic pathway for triazole formation.
Experimental Protocol
Protocol 1: Synthesis of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Aminoguanidine: To the cooled sodium ethoxide solution, add aminoguanidine hydrochloride (1.0 eq) portion-wise. Stir the resulting suspension for 30 minutes at room temperature.
-
Addition of Diethyl Oxalate: Add diethyl oxalate (1.0 eq) dropwise to the suspension via an addition funnel over 20-30 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize carefully with glacial acetic acid.
-
Isolation: Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to yield the product as a solid.
Data Summary
| Parameter | Value |
| Reagents | Diethyl Oxalate, Aminoguanidine HCl, Sodium |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 75 - 85% |
| Appearance | White to off-white solid |
Stage 2: Bromination via Sandmeyer Reaction
Principle and Causality
The Sandmeyer reaction is a cornerstone transformation for converting aromatic primary amines into aryl halides.[6] It is a two-part process:
-
Diazotization: The primary amino group of the triazole intermediate is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, in this case, hydrobromic acid (HBr).[7][] This converts the amine into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas). Maintaining low temperatures is critical as diazonium salts are thermally unstable and can be explosive.[]
-
Copper-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) salt, copper(I) bromide (CuBr). The reaction proceeds via a single-electron transfer (SET) mechanism from Cu(I) to the diazonium salt, generating an aryl radical and nitrogen gas.[9] This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst. This radical-nucleophilic aromatic substitution pathway is a powerful method for installing functionalities that are not accessible through direct electrophilic substitution.[9][10]
Caption: Key steps in the Sandmeyer reaction pathway.
Experimental Protocol
Protocol 2: Synthesis of this compound
-
Diazotization: Suspend Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq) in a beaker cooled in an ice-salt bath to 0-5 °C. Stir vigorously to maintain a fine suspension.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the solid. Stir for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in aqueous HBr. Cool this solution to 0 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from step 2 to the cold CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., 50-60 °C) may be applied to ensure complete decomposition of the diazonium salt.
-
Isolation and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Summary
| Parameter | Value |
| Reagents | Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate, NaNO₂, HBr, CuBr |
| Solvent | Water |
| Temperature | 0 - 5 °C (Diazotization), RT to 60 °C (Substitution) |
| Reaction Time | 2 - 3 hours |
| Typical Yield | 60 - 75% |
| Appearance | Pale-yellow to yellow-brown solid or liquid |
| CAS Number | 774608-89-8[11] |
| Molecular Formula | C₅H₆BrN₃O₂[12] |
Safety and Handling Precautions
-
Aminoguanidine: Can be harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE).
-
Sodium Nitrite: Strong oxidizer. Toxic if swallowed. Keep away from combustible materials.
-
Hydrobromic Acid: Highly corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood with acid-resistant gloves and eye protection.
-
Diazonium Salts: Intermediate diazonium salts are thermally unstable and potentially explosive, especially when isolated in a dry state. Never isolate the diazonium salt. Always keep it in a cold solution and use it immediately after preparation.
-
Copper(I) Bromide: Harmful if swallowed and causes skin and eye irritation.
Conclusion
The synthesis of this compound from diethyl oxalate is a reliable and well-documented two-stage process. The initial construction of the 5-amino-triazole core via condensation and cyclization provides a key intermediate that is readily converted to the target bromo-derivative using the classic Sandmeyer reaction. By understanding the underlying mechanisms—from nucleophilic substitution to radical-mediated substitution—and adhering to the carefully controlled reaction conditions, particularly the low temperatures required for the diazotization step, researchers can safely and efficiently produce this valuable synthetic building block for application in drug discovery and materials science.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Pimagedine - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Page loading... [guidechem.com]
- 12. PubChemLite - this compound (C5H6BrN3O2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of more complex bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound. Due to the limited availability of experimentally derived spectra in public databases, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to present a detailed interpretation of its expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Each section includes a summary of predicted data, a discussion of the underlying chemical principles, and standardized experimental protocols for data acquisition.
Introduction: The Significance of this compound
The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The introduction of a bromine atom and an ethyl carboxylate group at positions 5 and 3, respectively, of the triazole ring in this compound, offers unique opportunities for synthetic diversification. The bromine atom can act as a handle for cross-coupling reactions, while the ester functionality provides a site for amidation or other modifications. Accurate spectroscopic characterization is the cornerstone of ensuring the purity, identity, and structural integrity of this key synthetic intermediate.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.
Figure 1: 2D structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. For this compound, we can predict the following signals:
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 - 15.0 | Broad Singlet | 1H | N-H |
| ~4.4 - 4.5 | Quartet | 2H | -OCH₂CH₃ |
| ~1.3 - 1.4 | Triplet | 3H | -OCH₂CH₃ |
Interpretation of the Predicted ¹H NMR Spectrum
-
N-H Proton: The proton attached to the nitrogen of the triazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the presence of adjacent electronegative nitrogen atoms. This results in a predicted chemical shift in the downfield region, typically between 14.0 and 15.0 ppm. The signal is often broad due to quadrupole broadening and potential chemical exchange with residual water in the solvent.
-
Ethyl Ester Protons: The ethyl group of the carboxylate moiety gives rise to a characteristic quartet and triplet pattern. The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom, which deshields them, leading to a predicted chemical shift of around 4.4 - 4.5 ppm. These protons are split by the three neighboring methyl protons, resulting in a quartet. The terminal methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and are therefore more shielded, with a predicted chemical shift of approximately 1.3 - 1.4 ppm. They are split by the two methylene protons into a triplet.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrument Setup: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Data Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~158 - 162 | C=O (Ester) |
| ~155 - 159 | C3-Triazole |
| ~140 - 145 | C5-Triazole (C-Br) |
| ~62 - 64 | -OCH₂CH₃ |
| ~14 - 15 | -OCH₂CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is highly deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 158-162 ppm.[1][2]
-
Triazole Ring Carbons: The two carbon atoms of the triazole ring will have distinct chemical shifts. The carbon at position 3 (C3), attached to the ethyl carboxylate group, is predicted to be in the range of 155-159 ppm. The carbon at position 5 (C5), bearing the bromine atom, is also expected to be in a similar downfield region, around 140-145 ppm, due to the influence of the electronegative bromine and adjacent nitrogen atoms.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) of the ethyl group, being attached to an oxygen atom, will be deshielded and is predicted to appear around 62-64 ppm. The terminal methyl carbon (-OCH₂CH₃) is the most shielded carbon in the molecule, with a predicted chemical shift in the upfield region of 14-15 ppm.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: A spectrometer with a field strength of 75 MHz or higher is recommended.
-
Data Acquisition:
-
A standard proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100 - 3200 | Medium, Broad | N-H Stretch | 1,2,4-Triazole |
| ~2900 - 3000 | Medium | C-H Stretch | Ethyl group |
| ~1720 - 1740 | Strong | C=O Stretch | Ester |
| ~1500 - 1600 | Medium | C=N & C=C Stretch | 1,2,4-Triazole ring |
| ~1200 - 1300 | Strong | C-O Stretch | Ester |
| ~550 - 650 | Medium | C-Br Stretch | Bromo-alkane |
Interpretation of the Predicted IR Spectrum
-
N-H Stretch: A broad absorption band in the region of 3100-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring, with the broadening due to hydrogen bonding.[3]
-
C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the ethyl group are expected in the 2900-3000 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption band between 1720 and 1740 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the ethyl ester.[4][5]
-
Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the aromatic triazole ring are expected to appear in the 1500-1600 cm⁻¹ region.[3]
-
C-O Stretch: The C-O single bond stretching of the ester group will likely produce a strong absorption band in the 1200-1300 cm⁻¹ range.
-
C-Br Stretch: The carbon-bromine bond stretching vibration is expected to be observed in the fingerprint region, typically between 550 and 650 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used for data acquisition.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Comments |
| 220/222 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |
| 175/177 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical from the ester. |
| 147/149 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide. |
| 79/81 | [Br]⁺ | Bromine cation. |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (at m/z 220 and 222).[6][7][8] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.
-
Fragmentation Pattern: Upon electron ionization, the molecule will fragment in a predictable manner. A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (-OC₂H₅), which would result in a fragment ion at m/z 175/177. Further fragmentation could involve the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 147/149. The presence of bromine cations at m/z 79 and 81 is also a possibility.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common technique for generating ions of small organic molecules. Electrospray Ionization (ESI) is another option, particularly for LC-MS, which would typically show the protonated molecule [M+H]⁺ at m/z 221/223.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.
-
Data Acquisition and Analysis: The mass spectrum is recorded, showing the relative abundance of each ion. The data is then analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Synthesis and Reaction Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible synthetic route is outlined below.[9]
References
- 1. compoundchem.com [compoundchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate chemical properties and structure
An In-Depth Technical Guide to Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate: Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 774608-89-8) is a heterocyclic building block of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, which combines the pharmacologically privileged 1,2,4-triazole core with two distinct and versatile reactive sites—a displaceable bromine atom and a modifiable ethyl ester—renders it an exceptionally valuable starting material for the synthesis of diverse molecular entities.
The 1,2,4-triazole ring is a well-established pharmacophore found in numerous approved drugs, leveraging its ability to engage in crucial hydrogen bonding and dipole interactions with biological targets.[1] This scaffold is integral to a wide array of therapeutics, including the antifungal agents fluconazole and voriconazole, and the anticancer drugs letrozole and anastrozole.[2][3][4] Consequently, this compound serves as a strategic precursor for developing novel compounds with potential antimicrobial, antifungal, and anticancer properties.[1] This guide provides a comprehensive overview of its chemical structure, properties, spectroscopic profile, synthesis, and key applications in drug discovery.
Chemical Structure and Physicochemical Properties
Structural Analysis
The molecule is defined by three key structural components:
-
The 1,2,4-Triazole Core : A five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. This ring system is planar and its aromaticity confers significant stability. The presence of multiple nitrogen atoms makes it an excellent hydrogen bond acceptor and donor, which is critical for molecular recognition at biological receptor sites.[1] The compound exists as the 1H-tautomer, which is generally the most stable form.[4]
-
C5-Bromo Substituent : A bromine atom is attached to carbon-5 of the triazole ring. This halogen serves as an excellent leaving group in nucleophilic aromatic substitution (SNAAr) reactions, making it the primary site for introducing structural diversity.
-
C3-Ethyl Carboxylate Group : An ester functional group at carbon-3. This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides and other esters, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Diagram: Chemical Structure of this compound
Caption: Structure with IUPAC numbering of the 1H-1,2,4-triazole ring.
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 774608-89-8 | [1][5][6][7] |
| Molecular Formula | C₅H₆BrN₃O₂ | [1][5][6] |
| Molecular Weight | 220.02 g/mol | [1][6][7] |
| IUPAC Name | This compound | [1] |
| Appearance | Pale-yellow to yellow-brown solid or liquid | [5] |
| Density | ~1.8 g/cm³ | [1] |
| Boiling Point | ~354 °C at 760 mmHg | [1] |
| Purity | ≥98% | [5][6] |
| SMILES | CCOC(=O)C1=NNC(=N1)Br | [1][7] |
| Storage | Store at 2-8°C under an inert atmosphere | [5] |
Spectroscopic Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected data provides a self-validating system for compound identity.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~14-15 (br s, 1H, -NH). The broad, downfield signal for the N-H proton is characteristic of triazoles and is crucial for confirming the tautomeric form. |
| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~62 (-OCH₂-), ~145 (C5-Br), ~158 (C3), ~160 (C=O). |
| Mass Spec (EI) | m/z: Molecular ion peaks at 219 and 221 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[1] |
| Mass Spec (ESI+) | m/z: [M+H]⁺ at ~219.97, [M+Na]⁺ at ~241.95.[1] |
| FT-IR | ν (cm⁻¹): ~3100-3300 (N-H stretch), ~1730 (C=O ester stretch), ~1550 (C=N stretch).[1] |
Synthesis and Reactivity
Representative Synthetic Pathway
The synthesis of this compound can be achieved via several routes. A common and efficient method involves the bromination of a pre-formed triazole ester. This approach is often preferred for its high yield and selectivity.
Diagram: Synthetic Workflow
Caption: A typical workflow for the synthesis via bromination.
Experimental Protocol: Synthesis via Bromination
This protocol describes a self-validating procedure where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by the spectroscopic methods detailed above.
-
Reaction Setup : To a solution of ethyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq.) in anhydrous acetonitrile (10 mL/g), add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise at 0°C under a nitrogen atmosphere.
-
Causality: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants well. NBS is chosen as the bromine source because it is a solid that is easier and safer to handle than liquid bromine and often gives cleaner reactions with fewer byproducts. The reaction is started at 0°C to control the initial exotherm.
-
-
Execution : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., using 1:1 ethyl acetate:hexane) shows complete consumption of the starting material.
-
Workup & Isolation : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
-
Trustworthiness: This multi-step workup and purification process ensures the removal of inorganic salts, unreacted reagents, and byproducts, leading to a final product of high purity, which can be verified spectroscopically.
-
Key Chemical Transformations
The synthetic value of this compound lies in its capacity for diversification through two primary reaction pathways.
-
Nucleophilic Aromatic Substitution (SNAAr) at C5 : The C5-bromo group is readily displaced by a wide range of nucleophiles. This reaction is the cornerstone of its use as a building block.
-
Mechanism : This reaction proceeds via a Meisenheimer complex, where the electron-withdrawing nature of the triazole ring and the ester group stabilize the negatively charged intermediate, facilitating the substitution.
-
Applications : Reacting it with amines, thiols, or alcohols allows for the rapid generation of libraries of C5-substituted triazoles, which is a common strategy in high-throughput screening for drug candidates.[8]
-
-
Modification of the C3-Ester : The ethyl ester provides a secondary handle for chemical modification.
-
Hydrolysis : Under basic conditions (e.g., LiOH, NaOH) or acidic conditions, the ester is hydrolyzed to 5-bromo-1H-1,2,4-triazole-3-carboxylic acid.[1]
-
Amidation : The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse set of amides. This is particularly useful for improving pharmacokinetic properties or introducing new points of interaction with a biological target.
-
Applications in Medicinal Chemistry and Drug Discovery
This compound is more than an intermediate; it is a strategic platform for drug design.
-
Scaffold for Bioactive Agents : Its derivatives are actively investigated for a range of therapeutic applications. Preliminary studies suggest potential antimicrobial, antifungal, and anticancer activities for compounds derived from this scaffold.[1] The 1,2,4-triazole core itself is known to be a potent inhibitor of enzymes like aromatase, making it a key feature in anticancer drug design.[3]
-
Protein Degrader Building Block : The compound is classified as a building block for protein degraders.[6] This suggests its utility in constructing Proteolysis-Targeting Chimeras (PROTACs). In this context, the triazole core could be linked to a ligand for a target protein (via substitution at C5) and a ligand for an E3 ubiquitin ligase (via the C3-carboxamide linkage), creating a molecule that induces targeted protein degradation.
-
Fragment-Based Drug Discovery (FBDD) : The molecule itself can be considered a high-value fragment. Its two points of modification allow for fragment "growing" or "linking" strategies to develop potent and selective inhibitors against various biological targets.
Safety and Handling
As a laboratory chemical, proper safety precautions are mandatory.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Handling : Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[5]
Conclusion
This compound is a highly functionalized and versatile heterocyclic compound. Its stable aromatic core, combined with orthogonally reactive bromo and ester functionalities, establishes it as a powerful building block for the synthesis of complex molecules. For researchers in drug discovery and medicinal chemistry, it represents a validated and strategic starting point for generating novel compound libraries aimed at a multitude of biological targets, from infectious diseases to oncology. Its robust chemistry and proven utility ensure its continued importance in the pursuit of new therapeutic agents.
References
- 1. Buy this compound | 774608-89-8 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 774608-89-8 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Page loading... [guidechem.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS Number: 774608-89-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS No. 774608-89-8) is a key heterocyclic building block of significant interest to the medicinal chemistry and drug development community. Its trifunctional nature, featuring a reactive bromide, an ester, and a pharmaceutically important 1,2,4-triazole core, positions it as a versatile starting material for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthetic utility, and associated hazards, offering a technical resource for scientists engaged in the design and synthesis of novel therapeutic agents. While preliminary studies suggest the 1,2,4-triazole class of compounds possesses a wide array of biological activities, including antimicrobial and anticancer effects, the primary value of this specific molecule lies in its role as a foundational scaffold for more elaborate drug candidates.[1]
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous marketed drugs with a wide spectrum of therapeutic applications.[2] Its prevalence is attributed to its unique physicochemical properties: the triazole ring is metabolically stable, capable of participating in hydrogen bonding and dipole interactions, and can serve as a bioisosteric replacement for other functional groups.[1] This has led to its incorporation into antifungal agents (e.g., Fluconazole), antiviral medications (e.g., Ribavirin), and anticancer therapies (e.g., Letrozole).[2] this compound serves as a readily available starting material for accessing novel derivatives of this important heterocyclic system.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 774608-89-8 | [3] |
| Molecular Formula | C₅H₆BrN₃O₂ | [3] |
| Molecular Weight | 220.02 g/mol | [3] |
| Appearance | Pale-yellow to yellow-brown solid or liquid | |
| Boiling Point | ~354 °C at 760 mmHg | [1] |
| Density | ~1.8 g/cm³ | [1] |
| Purity | Typically ≥98% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthetic Utility and Key Reactions
The synthetic versatility of this compound stems from its three distinct functional groups, which can be manipulated selectively.
Reactions at the Bromine Atom: Cross-Coupling and Nucleophilic Substitution
The bromine atom at the 5-position of the triazole ring is the most versatile handle for introducing molecular diversity. It is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The bromo-triazole can be coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents. This is a common strategy for building complexity in drug discovery programs.
-
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Stille, Heck, and Sonogashira couplings, can also be employed to further functionalize the triazole core.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the triazole ring facilitates the displacement of the bromide by various nucleophiles, such as amines, thiols, and alkoxides. This allows for the direct introduction of heteroatom-containing side chains.
Caption: Key synthetic transformations of this compound.
Reactions of the Ethyl Ester
The ethyl ester at the 3-position provides another point for modification.
-
Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[1] This acid can then be used in a variety of subsequent reactions.
-
Amidation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents to form amides. This is a frequently used transformation in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
N-Alkylation/Arylation of the Triazole Ring
The triazole ring contains two nitrogen atoms that can potentially be alkylated or arylated, leading to different regioisomers. The reaction conditions can often be tuned to favor substitution at a particular nitrogen atom.
Potential Biological Applications of Derivatives
While this compound is not itself a therapeutic agent, its derivatives are of significant interest. The 1,2,4-triazole scaffold is a cornerstone in the development of drugs for a multitude of diseases.[2]
-
Antifungal and Antimicrobial Agents: The triazole core is famously present in many antifungal drugs. By elaborating the structure of this building block, novel antifungal and antimicrobial agents can be pursued.[1]
-
Anticancer Therapeutics: Many anticancer drugs incorporate the 1,2,4-triazole moiety.[2] This building block provides a starting point for the synthesis of compounds that could target various cancer-related pathways.[1]
-
Other Therapeutic Areas: The versatility of the 1,2,4-triazole scaffold has led to its exploration in a wide range of other therapeutic areas, including anti-inflammatory, antiviral, and CNS-active agents.
Hazards and Safe Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The corresponding signal word is Warning .
Recommended Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep it under an inert atmosphere at 2-8°C.
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for drug discovery and development programs. A thorough understanding of its properties, reactivity, and associated hazards is crucial for its safe and effective use in the laboratory. The continued exploration of derivatives of this compound holds promise for the development of new therapeutics across a range of disease areas.
References
Foreword: The Strategic Imperative for Novel Bioactive Scaffolds
An In-Depth Technical Guide to the Potential Biological Activity of Brominated Triazole Esters
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both therapeutic potency and synthetic versatility is paramount. Among the privileged heterocyclic structures, the triazole nucleus stands out for its remarkable chemical stability, favorable pharmacokinetic properties, and its capacity to engage in a multitude of non-covalent interactions with biological targets.[1] This guide delves into a specific, strategically modified subclass: brominated triazole esters . The introduction of a bromine atom—a heavy halogen—can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding. Concurrently, the ester moiety serves as a versatile handle for prodrug strategies, solubility enhancement, and fine-tuning of physicochemical properties. This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and key structure-activity relationships of these compounds, offering a technical resource for researchers poised at the forefront of medicinal chemistry and drug development.
Rationale and Synthetic Strategy: Building the Bioactive Core
The decision to synthesize brominated triazole esters is rooted in established medicinal chemistry principles. The triazole ring acts as a bioisostere for amide or ester groups, offering improved resistance to metabolic degradation.[2] Bromination is a proven strategy to enhance potency, as the bromo-substituent can increase binding affinity and alter electronic properties. The ester group provides a tunable element to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
A generalized synthetic pathway often commences with the construction of the core triazole ring, which can be achieved through various established methods. Subsequent functionalization, including bromination and esterification, yields the final target compounds. A common and efficient approach involves the Suzuki-Miyaura coupling to introduce aryl diversity after the core scaffold is assembled.[3]
General Synthetic Workflow
The synthesis is typically a multi-step process designed for modularity, allowing for the generation of a diverse chemical library for screening.
Caption: Generalized synthetic workflow for brominated triazole esters.[3]
The Broad Spectrum of Biological Activity
Brominated triazole esters have demonstrated promising activity across a range of therapeutic areas, underscoring the versatility of this chemical scaffold.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The most well-documented activity of triazole derivatives is their potent antifungal effect.[4][5] The primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450-dependent enzyme in the fungal ergosterol biosynthesis pathway.[1][6] Ergosterol is an indispensable component of the fungal cell membrane; its depletion compromises membrane integrity, leading to cell growth inhibition and death. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its function.[1]
Caption: Mechanism of action of antifungal triazoles via CYP51 inhibition.[1][6]
The inclusion of bromine often enhances this activity. Studies have shown that brominated derivatives can exhibit potent, broad-spectrum antifungal effects, in some cases superior to the standard drug fluconazole, particularly against resistant strains.[7][8][9]
Table 1: In Vitro Antifungal Activity of Representative Triazole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Phenyl-propionamide Triazoles | Candida albicans SC5314 | 0.125 - 0.5 | [9] |
| Phenyl-propionamide Triazoles | Cryptococcus neoformans 22-21 | ≤0.125 - 1.0 | [9] |
| Phenylethynyl Pyrazole Triazoles | Candida albicans | 0.0625 | [10] |
| Phenylethynyl Pyrazole Triazoles | Cryptococcus neoformans | 0.0625 | [10] |
| Benzotriazinone Triazoles | Aspergillus fumigatus | 0.25 | [8] |
| Fluconazole (Reference) | Candida albicans | 0.5 | |
Note: Lower MIC (Minimum Inhibitory Concentration) values indicate higher potency.
Anticancer Activity: Inducing Cell Death
The 1,2,4-triazole scaffold is a key component in several commercially available anticancer drugs, such as letrozole and anastrozole.[11] Brominated triazole derivatives have shown significant cytotoxic activities against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers.[11][12][13] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][14]
For instance, 5-bromofuran-derived triazoles demonstrated potent inhibitory profiles against the MCF-7 breast cancer cell line.[11] Similarly, 1,2,3-triazole-containing chalcone derivatives showed that the presence of a bromo group was essential for activity against A549 lung cancer cells.[12]
Table 2: In Vitro Anticancer Activity of Representative Brominated Triazoles
| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 5-Bromofuran-derived Triazole (12b) | MCF-7 (Breast) | 3.54 ± 0.265 | [11] |
| Benzo[d][12][15]dioxole Triazole (6a) | MCF-7 (Breast) | 7.989 ± 1.65 | [11] |
| 1,2,3-Triazole Chalcone (7a) | A549 (Lung) | 8.67 (µM) | [12] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 0.5785 ± 0.0095 |[11] |
Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate greater cytotoxicity.
Antibacterial and Antiviral Potential
The versatility of the brominated triazole scaffold extends to antibacterial and antiviral applications. Studies have reported activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17] The presence of chloro and bromo groups on associated ring systems has been shown to result in broad-spectrum antibacterial activity, sometimes comparable to the standard drug ciprofloxacin.[16]
In the antiviral domain, triazole derivatives have been investigated for activity against a wide range of viruses, including HIV, influenza, hepatitis B and C, and herpes viruses.[18][19] The triazole ring can act as a bioisostere of moieties found in natural nucleosides, allowing it to interfere with viral replication processes.[2][20]
Core Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, all described protocols are designed as self-validating systems, incorporating appropriate controls and standards. The causality behind experimental choices, such as media selection and incubation times, is based on established microbiological and cell culture standards to ensure reproducibility.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, representing the lowest concentration that prevents visible microbial growth.
-
Preparation of Inoculum:
-
Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Harvest fungal colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Further dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the brominated triazole ester in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of desired concentrations (e.g., 64 to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only). A standard drug control (e.g., fluconazole) must be run in parallel.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the brominated triazole ester in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO, concentration matched to the highest test compound concentration) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Structure-Activity Relationship (SAR) and Future Directions
Systematic analysis of biological data reveals critical structure-activity relationships (SARs) that guide future drug design. For brominated triazoles, key insights include:
-
Position of Bromine: The location of the bromine atom on the aromatic rings significantly impacts activity. Halogen substitution is often crucial for potent activity.[12][16]
-
Nature of the Ester: The alkyl or aryl group of the ester moiety can be modified to tune lipophilicity and solubility, affecting cell permeability and in vivo efficacy.
-
Substituents on the Triazole Core: Other substitutions on the triazole or associated phenyl rings can influence the binding mode and potency.
Caption: Key molecular features influencing the biological activity of brominated triazole esters.
The promising, broad-spectrum activity of brominated triazole esters validates them as a high-potential scaffold for further development. Future research should focus on the synthesis of more extensive and diverse libraries to build comprehensive SAR models. Lead compounds identified through in vitro screening warrant progression into in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.[10][21] Furthermore, exploring their potential against other therapeutic targets, such as parasitic diseases and neurodegenerative disorders, could unveil new applications for this versatile chemical class.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 3. rroij.com [rroij.com]
- 4. chemijournal.com [chemijournal.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 20. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
This compound is a substituted triazole with the molecular formula C₅H₆BrN₃O₂ and a molecular weight of approximately 220.02 g/mol .[1][2] It typically presents as a pale-yellow to yellow-brown solid or liquid. The structure, featuring a triazole ring, a bromine atom, and an ethyl carboxylate group, imparts a unique combination of polarity and hydrogen bonding capabilities that govern its interactions with various solvents. The triazole moiety is known to participate in hydrogen bonding, which can influence its solubility in both protic and aprotic solvents.[3] The presence of the ethyl ester group adds a degree of lipophilicity. This compound and its derivatives are recognized for their potential antimicrobial, antifungal, and anticancer properties, making them valuable scaffolds in drug discovery programs.[1]
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which a compound like this compound dissolves in a particular organic solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. Key factors influencing solubility include:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, characterized by a significant dipole moment, are more likely to dissolve polar solutes.[4]
-
Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds is a critical factor.[4] The nitrogen atoms in the triazole ring of the target compound can act as hydrogen bond acceptors, while the N-H proton can act as a donor, suggesting potential solubility in solvents capable of hydrogen bonding.[3]
-
Molecular Size and Shape: The size and shape of the solute molecule can affect how easily it can be accommodated within the solvent lattice.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[3] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the solute-solute and solvent-solvent interactions.
Based on the structure of this compound, it is anticipated to exhibit moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in lower alcohols such as methanol and ethanol, which can engage in hydrogen bonding. Its solubility is expected to be lower in non-polar solvents like hexanes and toluene.
Experimental Determination of Solubility
The "shake-flask" method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound.[4][5] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (purity ≥ 98%)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, acetonitrile, DMSO, DMF, toluene, hexanes) of analytical grade or higher.
-
Scintillation vials or other suitable sealed containers.
-
A temperature-controlled orbital shaker or rotator.
-
Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solid.
-
An analytical balance.
-
A calibrated positive displacement pipette.
-
A high-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration determination.
Step-by-Step Experimental Protocol
-
Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create calibration standards. Analyze these standards using the chosen analytical method (e.g., HPLC) to construct a calibration curve of response versus concentration.
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.[5]
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[5]
-
Sample Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Sample Analysis: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using the same analytical method used for the calibration standards.
-
Concentration Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution.
Visualizing the Workflow
Figure 1. A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended for this purpose.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | [Calculated Value] |
| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Value] | [Calculated Value] |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |
| Chloroform | 4.8 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexanes | 1.9 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be determined experimentally.
The results should be analyzed in the context of the solvent properties. A graphical representation of solubility versus a solvent polarity parameter (e.g., dielectric constant) can provide valuable insights into the dissolution mechanism.
Safety Considerations
As a Senior Application Scientist, it is imperative to emphasize that all experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[6] Researchers should consult the Safety Data Sheet (SDS) for this compound and all solvents used to be aware of any specific hazards.[6]
Conclusion
While published quantitative solubility data for this compound is scarce, this guide provides a robust framework for its experimental determination. By following the detailed protocol for the shake-flask method and adhering to principles of good laboratory practice, researchers can generate reliable and reproducible solubility data. This information is crucial for advancing the use of this important heterocyclic compound in drug discovery and development, enabling informed decisions in reaction optimization, formulation design, and high-throughput screening campaigns.
References
Stability and storage conditions for Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
An Authoritative Guide to the Stability and Storage of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Introduction: A Profile of a Key Synthetic Intermediate
This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive brominated triazole ring and an ethyl ester functional group, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] Triazole derivatives, in particular, are known to exhibit a wide range of biological activities, including potential antimicrobial, antifungal, and anticancer properties.[1]
Given its role as a critical intermediate, ensuring the chemical integrity and purity of this compound from procurement to reaction is paramount. Degradation not only reduces the yield of subsequent synthetic steps but can also introduce impurities that complicate purification and may have undesirable toxicological profiles. This guide provides a comprehensive overview of the compound's stability, outlines the primary factors that influence its degradation, and establishes rigorous, field-proven protocols for its storage and handling.
| Property | Value | Source |
| CAS Number | 774608-89-8 | [3][4] |
| Molecular Formula | C₅H₆BrN₃O₂ | [1][3][4] |
| Molecular Weight | ~220.03 g/mol | [1][3] |
| Physical Form | Pale-yellow to Yellow-brown Solid or Liquid | [3] |
| Boiling Point | ~354 °C at 760 mmHg | [1] |
| Density | ~1.8 g/cm³ | [1] |
| Predicted pKa | 5.62 ± 0.40 | [4] |
Section 1: The Chemical Stability Profile
The stability of this compound is dictated by the interplay of its three primary structural components: the 1,2,4-triazole ring, the bromo substituent, and the ethyl ester group. Understanding the inherent reactivity of each is crucial to predicting and preventing degradation.
Intrinsic Molecular Reactivity
-
The Triazole Ring: The triazole ring is an aromatic heterocycle. While relatively stable, the nitrogen atoms can act as nucleophiles or be susceptible to oxidation under harsh conditions. The ring's integrity is generally maintained under typical storage, but its reactivity is a key factor in its synthetic utility.
-
The Bromo Substituent: The bromine atom attached to the triazole ring is a key site of reactivity. It is susceptible to nucleophilic substitution, where another atom or group can replace it.[1] This reaction can be initiated by ambient moisture (hydrolysis), alcohols, or other nucleophiles present as contaminants.
-
The Ethyl Ester Group: Ester functionalities are prone to hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol.[1] This process can be catalyzed by both acids and bases. The presence of atmospheric moisture is a primary risk factor for ester hydrolysis over long-term storage.
Key Factors Influencing Degradation
Based on the compound's intrinsic reactivity, several environmental factors must be meticulously controlled.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and nucleophilic substitution. Major suppliers explicitly recommend refrigerated storage (2-8°C) to minimize thermal degradation and preserve long-term purity.[3]
-
Atmosphere (Moisture & Oxygen):
-
Moisture: As discussed, water is a key reactant in the hydrolysis of the ethyl ester group. Storing the compound under a dry, inert atmosphere is critical to prevent this degradation pathway.
-
Oxygen: While specific data on oxidation for this compound is limited, heterocyclic compounds can be susceptible to oxidative degradation.[5] The use of an inert atmosphere (e.g., argon or nitrogen) as recommended by suppliers serves the dual purpose of excluding both moisture and oxygen.[3]
-
-
Light: Photodegradation can occur in compounds with chromophores that absorb UV or visible light. While specific studies on this molecule are not widely available, general best practices for storing chemical intermediates involve protection from light to prevent the formation of radical species that can initiate degradation.[6][7]
-
pH (Contamination): Accidental contamination with acidic or basic residues can catalyze the hydrolysis of the ester group. Therefore, using clean, dry glassware and utensils for handling is essential.
Potential Degradation Pathways
While a definitive degradation map requires specific experimental studies, the following pathways are chemically plausible based on the structure and data from related compounds:
-
Ester Hydrolysis: The most likely degradation pathway, resulting in the formation of 5-bromo-1H-1,2,4-triazole-3-carboxylic acid and ethanol.
-
Nucleophilic Substitution of Bromine: Reaction with water (hydrolysis) or other nucleophiles to replace the bromine atom, potentially with a hydroxyl group.
-
Oxidative Ring Opening: A more extreme degradation pathway that could occur under harsh oxidative conditions, leading to the breakdown of the stable triazole ring. Studies on other triazoles show that degradation often involves reactions on the substituents while leaving the core ring intact.[8]
Section 2: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system for ensuring the compound's integrity. The primary goal is to mitigate the risks outlined in the stability profile.
Optimal Long-Term Storage Conditions
The authoritative recommendation from major chemical suppliers is the most reliable guideline for long-term storage.
-
Temperature: Store in a refrigerator at 2°C to 8°C .[3]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3] The original supplier container is often packaged under these conditions and should be resealed carefully.
-
Light: Store in an opaque or amber vial inside a refrigerator to protect from light.
-
Container: Use a tightly sealed, appropriate container. For solids, this is typically a glass vial with a PTFE-lined cap.
Handling Procedures for Laboratory Use
Proper handling during weighing and dispensing is critical to prevent contamination and degradation.
-
Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing onto the cold compound.
-
Inert Atmosphere: If possible, handle the compound inside a glovebox or glove bag under an inert atmosphere. If not available, minimize the time the container is open to the air.
-
Personal Protective Equipment (PPE): Due to the compound's hazard profile (skin, eye, and respiratory irritant), always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][9] Handle in a well-ventilated area or chemical fume hood.[6][9]
-
Resealing: After dispensing, flush the container's headspace with an inert gas (e.g., argon) before tightly resealing the cap.
Incompatible Materials
To prevent violent reactions or catalytic degradation, store this compound separately from the following classes of chemicals:[10][11]
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides)[12]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid)
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide)
-
Reactive Metals: (e.g., sodium, potassium, magnesium)[10]
Section 3: Experimental Protocol for Stability Assessment
To empirically validate the stability of a specific batch or test its compatibility in a new formulation, a forced degradation (stress testing) study is the standard approach. This protocol provides a framework for such a study using High-Performance Liquid Chromatography (HPLC).
Objective
To identify potential degradation products and determine the stability of this compound under various stress conditions.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation stability study.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.
-
Stress Sample Preparation: For each condition, mix an aliquot of the stock solution with the stressor solution (e.g., 1:1 v/v). Prepare a control sample with the solvent only.
-
Acidic: 0.1 M HCl.
-
Basic: 0.1 M NaOH.
-
Oxidative: 3% H₂O₂.
-
Thermal: Place a sample in a 60°C oven.
-
Photolytic: Expose a sample in a quartz cuvette to a high-intensity UV lamp.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours). The goal is to achieve partial (5-20%) degradation, not complete loss of the parent compound.
-
Quenching: After incubation, stop the reactions. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
Flow Rate: 1.0 mL/min.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A stable compound will show no significant decrease in the main peak area and no formation of new peaks. The appearance of new peaks signifies degradation products. Calculate the percentage of purity remaining for each condition.
Conclusion
This compound is a moderately stable compound whose long-term integrity is highly dependent on proper storage conditions. Its susceptibility to hydrolysis and potential for nucleophilic substitution and oxidation necessitates stringent control of temperature, moisture, and oxygen. The recommended storage protocol—refrigeration at 2-8°C under an inert atmosphere and protected from light —is a non-negotiable requirement for preserving its purity and ensuring its reliability in research and development. By implementing the rigorous handling and storage protocols detailed in this guide, researchers and drug development professionals can mitigate the risks of degradation and ensure the quality of this valuable synthetic intermediate.
References
- 1. Buy this compound | 774608-89-8 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 774608-89-8 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Alprazolam - Wikipedia [en.wikipedia.org]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 11. dess.uccs.edu [dess.uccs.edu]
- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]
The Versatile Building Block: A Technical Guide to Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
This technical guide provides an in-depth exploration of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, synthesis, and characterization, with a focus on its application as a versatile precursor for novel bioactive molecules.
Core Molecular Attributes
This compound is a trifunctional heterocyclic compound featuring a 1,2,4-triazole core. This aromatic five-membered ring is substituted with a bromine atom at the 5-position, an ethyl carboxylate group at the 3-position, and a proton on one of the ring nitrogens, allowing for tautomerism. The presence of these distinct functional groups—a reactive bromine atom for cross-coupling reactions, an ester for amide formation or reduction, and the triazole ring itself, a known pharmacophore—renders this molecule a highly valuable intermediate in synthetic chemistry.
Molecular Formula and Weight
The chemical formula for this compound is C₅H₆BrN₃O₂ . Its molecular weight is approximately 220.02 g/mol .
Chemical Structure and Properties
The structural representation of the molecule is as follows:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 774608-89-8 | |
| Molecular Formula | C₅H₆BrN₃O₂ | |
| Molecular Weight | 220.02 g/mol | |
| Appearance | Pale-yellow to yellow-brown solid or liquid | |
| Boiling Point | ~354 °C at 760 mmHg | |
| Density | ~1.8 g/cm³ | |
| Storage | Inert atmosphere, 2-8°C |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through a multi-step sequence, typically involving the formation of the triazole ring followed by functional group manipulations. A common and efficient strategy begins with the commercially available ethyl 1H-1,2,4-triazole-3-carboxylate.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route:
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol (Representative)
-
Materials:
-
Ethyl 1H-1,2,4-triazole-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a stirred solution of ethyl 1H-1,2,4-triazole-3-carboxylate (1 equivalent) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
-
-
Self-Validation and Trustworthiness: The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Spectroscopic Characterization (Exemplary Data)
While a comprehensive, publicly available dataset for this specific molecule is limited, the following represents expected spectroscopic data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 14.0-15.0 (br s, 1H, NH-triazole)
-
δ 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 1.32 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 158.0 (C=O)
-
δ 155.0 (C3-triazole)
-
δ 140.0 (C5-triazole)
-
δ 62.0 (-OCH₂)
-
δ 14.0 (-CH₃)
-
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound.
-
m/z (M+H)⁺: 220.97 and 222.97 (in an approximate 1:1 ratio)
-
m/z (M-H)⁻: 218.96 and 220.96 (in an approximate 1:1 ratio)
-
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
~3200-3400 (N-H stretching)
-
~2980 (C-H stretching)
-
~1730 (C=O stretching of the ester)
-
~1550 (C=N stretching of the triazole ring)
-
Applications in Drug Discovery and Agrochemicals
This compound is a valuable scaffold due to the orthogonal reactivity of its functional groups. The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The ethyl ester can be readily converted to amides, hydrazides, or reduced to an alcohol, providing further points for molecular elaboration.
Role as a Pharmacophore
The 1,2,4-triazole ring is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, and the overall planar structure can participate in π-π stacking interactions with biological targets.
Synthetic Utility in Medicinal Chemistry
The following diagram illustrates the key reactive sites and potential transformations:
Caption: Key synthetic transformations of the title compound.
Precursor to Bioactive Molecules
Research has shown that derivatives of substituted 1,2,4-triazoles exhibit significant biological activities. For instance, various 1,2,4-triazole derivatives have demonstrated potent anticancer and antimicrobial effects. The title compound serves as an excellent starting material for the synthesis of such derivatives.
Table 2: Examples of Bioactive 1,2,4-Triazole Derivatives
| Derivative Class | Biological Activity | Reference |
| Di-arylated 1,2,4-triazoles | Anticancer (Breast Cancer) | --INVALID-LINK-- |
| 1,2,4-Triazole-3-carboxamides | Anticancer (Leukemia) | --INVALID-LINK-- |
| 1,2,3-Triazole-containing compounds | Anti-lung cancer | --INVALID-LINK-- |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on available data, the following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in modern synthetic chemistry. Its trifunctional nature provides a versatile platform for the generation of diverse molecular libraries for screening in drug discovery and agrochemical research. The synthetic accessibility and the proven biological relevance of the 1,2,4-triazole core make this compound a valuable asset for any research program focused on the development of novel bioactive agents.
The C5-Bromine Atom of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate: A Versatile Handle for Synthetic Innovation in Drug Discovery
An In-depth Technical Guide
Abstract
The 1,2,4-triazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate emerges as a particularly valuable building block, primarily due to the strategic placement of a bromine atom at the C5 position. This guide provides an in-depth analysis of the reactivity of this bromine atom, framing it as a versatile synthetic handle. We will explore the underlying electronic factors governing its reactivity and provide a comprehensive overview of its utility in key transformation classes, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel, biologically active compounds.
Introduction: The Strategic Importance of the Triazole Scaffold
The five-membered 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, celebrated for its unique combination of physicochemical properties.[1] Its metabolic stability, capacity for hydrogen bonding, and function as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic profiles.[1][3] This has led to the development of a wide array of drugs with antifungal, anticancer, and antiviral activities.[3][4][5]
This compound (Molecular Formula: C₅H₆BrN₃O₂, MW: ~220.02 g/mol ) is a key intermediate in the synthesis of these complex molecules.[6][7] Its utility stems directly from the C5-bromine atom, which acts as a reliable and versatile leaving group. The inherent electronic nature of the triazole ring renders this C-Br bond susceptible to a variety of chemical transformations, making it an ideal starting point for molecular diversification.
Electronic Landscape of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is an aromatic, π-deficient heterocyclic system.[8] The presence of three electronegative nitrogen atoms withdraws electron density from the two carbon atoms (C3 and C5). This electron deficiency is the primary driver for the reactivity of the C5-bromine atom. Unlike electron-rich aromatic systems, the carbon atoms in the 1,2,4-triazole ring are electrophilic, making them susceptible to attack by nucleophiles and facilitating the departure of a leaving group like bromine.[8] This electronic characteristic is fundamental to understanding the reaction pathways described herein.
Key Transformational Strategies at the C5 Position
The C5-bromine atom serves as a linchpin for introducing a wide range of functional groups. Its reactivity can be broadly categorized into two major classes: nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the triazole ring makes it highly amenable to nucleophilic aromatic substitution (SNAr). The bromine atom at C5 can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing direct access to a diverse library of substituted triazoles.[6]
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C5 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (bromide) is eliminated, restoring the aromaticity of the triazole ring.
Caption: SₙAr Mechanism at the C5 position of the triazole ring.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired amine (1.2-2.0 eq) and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent: Add a polar aprotic solvent such as DMF or DMSO.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are exceptionally effective for functionalizing heteroaryl halides like our title compound.[9][10] These methods offer a powerful platform for constructing C-C, C-N, and C-S bonds with high efficiency and functional group tolerance.[9]
The Suzuki-Miyaura coupling is a premier method for creating biaryl and aryl-heteroaryl linkages.[11][12] It involves the reaction of the bromo-triazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[12][13]
Causality Behind Protocol Choices:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or in-situ generated Pd(0) from a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands are common. The choice of ligand is critical and can influence reaction efficiency.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Buy this compound | 774608-89-8 [smolecule.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to engage in various biological interactions.[1] Derivatives of 1,2,4-triazoles exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and potential anticancer properties.[1] Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is a key intermediate in the synthesis of more complex molecules, offering a reactive handle for the introduction of diverse functional groups.[2] The bromine atom at the C5 position is an excellent leaving group, making this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic installation of a wide array of substituents, paving the way for the development of novel therapeutic agents and functional materials.
This guide provides a comprehensive overview of the protocol for nucleophilic substitution on this compound, delving into the mechanistic underpinnings, a detailed experimental procedure, and key considerations for reaction optimization.
The SNAr Mechanism: A Stepwise Pathway
The nucleophilic aromatic substitution on the electron-deficient 1,2,4-triazole ring proceeds through a well-established two-step addition-elimination mechanism. The electron-withdrawing nature of the two ring nitrogen atoms and the ester functionality at C3 significantly polarizes the C5-Br bond, rendering the C5 carbon atom highly electrophilic and susceptible to nucleophilic attack.
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid, elimination step, the leaving group (bromide ion) is expelled, and the aromaticity of the triazole ring is restored, yielding the substituted product.
Caption: Generalized SNAr mechanism on the 1,2,4-triazole ring.
Detailed Experimental Protocol: A General Guideline
This protocol provides a generalized procedure for the nucleophilic substitution on this compound. It is based on established methodologies for SNAr reactions on similar electron-deficient halo-heterocycles.[3] Researchers should note that optimal conditions, particularly temperature and reaction time, may vary depending on the specific nucleophile used.
Materials and Reagents:
-
This compound (1.0 eq)
-
Nucleophile (e.g., amine, thiol, or alcohol) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the SNAr reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen nucleophile (1.1 - 1.5 eq), and the base (2.0 eq).
-
Insight: An excess of the nucleophile is often used to drive the reaction to completion. The choice of base is crucial; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used for O- and S-nucleophiles, while organic bases like triethylamine (Et₃N) are often preferred for N-nucleophiles to avoid competing reactions.
-
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF or DMSO) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Insight: Polar aprotic solvents are ideal for SNAr reactions as they effectively solvate the cationic counter-ion of the base, leading to a more "naked" and reactive anionic nucleophile.[4] They also help to stabilize the charged Meisenheimer intermediate.
-
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Insight: Many SNAr reactions with potent nucleophiles can proceed at room temperature. However, for less reactive nucleophiles, heating may be necessary to overcome the activation energy barrier. TLC is an indispensable tool for tracking the consumption of the starting material and the formation of the product.
-
-
Aqueous Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing deionized water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Insight: Ethyl acetate is a common solvent for extracting organic products from aqueous solutions due to its moderate polarity and immiscibility with water.
-
-
Washing and Drying: Wash the combined organic layers with brine to remove any residual water and inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted product.
Key Parameters for Optimization
The success of the nucleophilic substitution on this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes the key variables and their expected impact on the reaction outcome.
| Parameter | Options | Impact on Reaction |
| Nucleophile | Amines, Thiols, Alcohols, Phenols | The nucleophilicity of the reagent directly influences the reaction rate. Thiols are generally more nucleophilic than amines, which are in turn more nucleophilic than alcohols. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU | A stronger base can deprotonate a weaker nucleophile more effectively, increasing its reactivity. However, overly strong bases can lead to side reactions. |
| Solvent | DMF, DMSO, Acetonitrile, THF | Polar aprotic solvents (DMF, DMSO) are generally superior as they enhance the nucleophilicity of the anionic nucleophile and stabilize the Meisenheimer complex. |
| Temperature | Room Temperature to 100 °C | Higher temperatures increase the reaction rate but may also promote the formation of byproducts. The optimal temperature is a balance between reaction speed and selectivity. |
Troubleshooting and Safety Considerations
Troubleshooting:
-
No Reaction: If no product is formed, consider using a stronger base, a more polar solvent (e.g., switching from THF to DMSO), or increasing the reaction temperature. Ensure that the nucleophile is of sufficient purity and reactivity.
-
Low Yield: A low yield may be due to incomplete reaction or product degradation. Optimize the reaction time and temperature. Ensure that the workup and purification steps are performed efficiently to minimize product loss.
-
Multiple Products: The formation of multiple products could indicate side reactions or lack of regioselectivity. Re-evaluate the choice of base and solvent. Purification by chromatography is crucial in such cases.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is a potential irritant.[5] Avoid inhalation, ingestion, and skin contact.
-
Many organic solvents are flammable and toxic. Handle them with care and away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a diverse range of 5-substituted 1,2,4-triazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and materials science. This guide provides a solid foundation for performing and optimizing this important transformation.
References
Application Notes & Protocols: Leveraging Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in clinically successful drugs.[1][2][3] This five-membered heterocycle is a bioisosteric replacement for amides and esters, offering metabolic stability and a unique arrangement of hydrogen bond donors and acceptors that facilitate high-affinity interactions with biological targets.[4]
This guide focuses on a particularly versatile building block: Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate . The strategic placement of its functional groups makes it an exceptionally powerful tool for drug discovery programs.
-
The 1,2,4-Triazole Core : Provides a rigid, polar, and metabolically robust anchor capable of critical hydrogen bonding interactions.[4]
-
The C5-Bromine Atom : Serves as a versatile synthetic "handle." It is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space around the core.
-
The C3-Ethyl Carboxylate : Acts as a modifiable functional group. It can be hydrolyzed to the corresponding carboxylic acid or converted directly into a diverse array of amides, allowing for fine-tuning of physicochemical properties and interaction with target proteins.[5]
These application notes provide medicinal chemists, researchers, and drug development professionals with a comprehensive set of protocols and strategic insights for leveraging this building block in the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is critical for reaction success and product characterization.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 774608-89-8 | [6][7] |
| Molecular Formula | C₅H₆BrN₃O₂ | [5][6] |
| Molecular Weight | 220.02 g/mol | [5][6] |
| Appearance | Off-white to pale yellow solid | - |
| Boiling Point | ~354 °C at 760 mmHg | [5] |
| pKa | 5.62 ± 0.40 (Predicted) | [7] |
| Key Spectroscopic Feature | In mass spectrometry, the molecular ion exhibits a characteristic isotopic pattern with two peaks of nearly equal intensity (m/z 220 and 222), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] | [5] |
Core Synthetic Transformations: Protocols and Mechanistic Rationale
The true power of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions that form the backbone of modern library synthesis.
Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds
Application: The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl motifs.[8] These structures are ubiquitous in small molecule therapeutics, particularly kinase inhibitors, where they often occupy the ATP-binding pocket.
Workflow Diagram:
References
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 774608-89-8 [smolecule.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, a highly versatile and reactive starting material. We present a series of detailed protocols for the synthesis of novel, substituted 1,2,4-triazole derivatives through key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). Furthermore, we detail downstream modifications of the C3-ester moiety, enabling the creation of diverse compound libraries for screening and development.
Introduction: The Strategic Value of this compound
This compound (Compound 1 ) is a key building block for synthetic organic chemistry. Its structure is primed for diversification at two key positions: the C5-bromo group and the C3-ethyl ester.
-
C5-Bromo Group: The bromine atom is an excellent leaving group, strategically positioned on the electron-deficient triazole ring. This makes it highly susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by palladium(0), the requisite first step in a multitude of cross-coupling reactions.
-
C3-Ethyl Ester Group: This moiety provides a secondary handle for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups, adding another layer of molecular diversity.
The inherent biological relevance of the 1,2,4-triazole core, combined with the synthetic flexibility of Compound 1 , makes it an invaluable precursor for generating novel chemical entities with potential therapeutic applications in pharmaceuticals and agrochemicals.[6]
Physicochemical Properties of the Starting Material
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 774608-89-8[7] |
| Molecular Formula | C₅H₆BrN₃O₂[6] |
| Molecular Weight | 220.02 g/mol [6] |
| Appearance | White to off-white solid |
| Boiling Point | ~354 °C at 760 mmHg[6] |
Core Synthetic Pathways and Protocols
This section details validated protocols for key transformations of Compound 1 . The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.
Figure 1: Overview of synthetic pathways from the core scaffold.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the C5-bromide with an oxygen-based nucleophile (phenoxide). The same principle applies to sulfur (thiolates) and nitrogen (amines, under harsher conditions) nucleophiles.
Principle: The electron-withdrawing triazole ring activates the C5 position, making it susceptible to attack by strong nucleophiles. A base is required to deprotonate the nucleophile (e.g., phenol to phenoxide), increasing its nucleophilicity.
Detailed Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1 ) (1.0 eq.), the desired phenol (1.2 eq.), and anhydrous potassium carbonate (K₂CO₃) (2.5 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to Compound 1 .
-
Reaction: Stir the mixture vigorously at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 6-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryloxy-1H-1,2,4-triazole derivative.
Causality Insights:
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate and phenoxide anions more reactive.
-
Base: K₂CO₃ is a sufficiently strong base to deprotonate phenols but is mild enough to prevent undesired side reactions, such as hydrolysis of the ethyl ester.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction on the heterocyclic ring.[8]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a powerful method for forming C-C bonds, attaching various aryl or heteroaryl moieties to the triazole core.[9][10][11]
Principle: The reaction follows a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[12]
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Protocol:
-
Reagent Preparation: In a Schlenk tube, combine Compound 1 (1.0 eq.), the arylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃) (3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Degassing: Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of 0.1 M with respect to Compound 1 .
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired 5-aryl-1H-1,2,4-triazole derivative.
Causality Insights:
-
Catalyst: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.
-
Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11] Cesium carbonate is often highly effective.
-
Solvent System: The aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling
This reaction is the premier method for installing an alkyne moiety at the C5 position, creating valuable precursors for further "click" chemistry or other transformations.[13][14]
Principle: This cross-coupling reaction utilizes a dual catalytic system. The palladium catalyst activates the aryl halide, while a copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide that undergoes transmetalation with the palladium complex.[13][15]
Detailed Protocol:
-
Reagent Preparation: To a Schlenk tube, add Compound 1 (1.0 eq.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.), and copper(I) iodide (CuI) (0.06 eq.).
-
Degassing: Evacuate and backfill the tube with Argon three times.
-
Solvent and Base Addition: Add anhydrous, degassed triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine acts as both the solvent and the base.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC). The reaction is often complete within 2-8 hours.
-
Work-up: Concentrate the reaction mixture under vacuum. Re-dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Causality Insights:
-
Dual Catalysis: The synergy between palladium and copper allows the reaction to proceed under mild conditions, often at room temperature.[13][14]
-
Amine Base/Solvent: The amine base is essential for deprotonating the terminal alkyne and neutralizing the HBr generated during the reaction. Using it as the solvent ensures a high concentration of the base.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol enables the formation of C-N bonds, providing access to a wide range of 5-amino-1,2,4-triazole derivatives, a common motif in bioactive molecules.[16][17][18]
Principle: This reaction couples an amine with the aryl halide. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[17]
Detailed Protocol:
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add Compound 1 (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.5 eq.) to a Schlenk tube.
-
Catalyst System Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a specialized phosphine ligand (e.g., XPhos or BINAP, 0.08 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Causality Insights:
-
Ligand: Bulky, electron-rich ligands (e.g., biarylphosphines) are essential. They promote the formation of a monomeric, coordinatively unsaturated L-Pd(0) species, stabilize the palladium center, and accelerate the rate-limiting C-N reductive elimination.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing as a nucleophile.
Downstream Modification of the C3-Ester Moiety
Once the C5 position is functionalized, the C3-ester can be modified to complete the synthesis of the target molecule.
Protocol 3.1: Saponification to Carboxylic Acid
-
Reaction Setup: Dissolve the C5-substituted ethyl ester derivative (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH) (3.0 eq.) and stir at room temperature for 2-6 hours until TLC indicates complete consumption of the starting material.
-
Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction: A precipitate often forms, which can be collected by filtration. Alternatively, extract the aqueous layer with ethyl acetate.
-
Purification: Dry the organic extracts over Na₂SO₄, concentrate, and use the resulting carboxylic acid directly in the next step, as it is often pure enough.
Protocol 3.2: Amide Bond Formation
-
Activation: Dissolve the carboxylic acid from Protocol 3.1 (1.0 eq.) in anhydrous DMF. Add a coupling agent like HATU (1.1 eq.) and a base such as DIPEA (3.0 eq.). Stir for 15 minutes at room temperature.
-
Amine Addition: Add the desired amine (1.2 eq.) to the activated acid mixture.
-
Reaction: Stir at room temperature for 4-12 hours.
-
Work-up and Purification: Dilute with water and extract with ethyl acetate. Wash the organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield the final amide product.
Summary and Outlook
This compound is a powerful and versatile building block. The protocols outlined in this application note provide a robust framework for synthesizing diverse libraries of novel heterocyclic compounds. By strategically combining modifications at the C5 and C3 positions, researchers can rapidly access a wide range of molecular architectures for evaluation in drug discovery, materials science, and agrochemical development. The reliability of modern palladium-catalyzed cross-coupling reactions ensures that these synthetic routes are both efficient and broadly applicable.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 774608-89-8 [smolecule.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. globethesis.com [globethesis.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate in Agrochemical Research
Introduction: The Strategic Importance of a Versatile Heterocycle
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of a diverse array of agrochemicals. Its strategic importance lies in the inherent reactivity of its constituent parts: the 1,2,4-triazole core, a known pharmacophore in many successful pesticides; a reactive bromo substituent at the 5-position, prime for nucleophilic substitution; and an ethyl carboxylate group at the 3-position, which can be readily modified or hydrolyzed. This trifecta of functional groups allows for the construction of complex molecular architectures with tailored biological activities, spanning herbicides, fungicides, and insecticides.[1][2][3]
The 1,2,4-triazole moiety is a cornerstone of modern agrochemical design. In fungicides, it is famously associated with the inhibition of sterol biosynthesis, a vital process for fungal cell membrane integrity.[1][4] In the realm of herbicides, this heterocycle is a key component of several classes of acetohydroxyacid synthase (AHAS) inhibitors, such as the triazolopyrimidine sulfonamides.[5] The versatility of the triazole scaffold also extends to insecticides, where it contributes to the development of novel pest control agents.[6]
This guide provides an in-depth exploration of the application of this compound in agrochemical research, with a primary focus on the synthesis of next-generation herbicides. We will delve into the mechanistic principles behind its reactivity and provide detailed, field-proven protocols for its conversion into high-value agrochemical leads.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 774608-89-8 | [7][8] |
| Molecular Formula | C₅H₆BrN₃O₂ | [7] |
| Molecular Weight | 220.03 g/mol | [7] |
| Appearance | Pale-yellow to yellow-brown solid or liquid | [8] |
| Boiling Point | Approx. 354 °C at 760 mmHg | |
| Density | Approx. 1.8 g/cm³ | |
| Storage | Inert atmosphere, 2-8°C | [8] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[8]
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily dictated by the reactivity of the C5-bromo substituent. This position is electron-deficient due to the electron-withdrawing nature of the triazole ring, making it susceptible to nucleophilic aromatic substitution (SNAr) . This key reaction allows for the introduction of a wide variety of functional groups, thereby enabling the synthesis of a diverse library of derivatives.
Common nucleophiles include amines, phenols, and thiols, leading to the formation of C-N, C-O, and C-S bonds, respectively. These linkages are prevalent in many classes of bioactive molecules.
Application in Herbicide Synthesis: Triazolopyrimidine Sulfonamides
A prominent application of this compound is in the synthesis of triazolopyrimidine sulfonamide herbicides. These compounds are potent inhibitors of the enzyme acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[5] The general synthetic strategy involves a multi-step sequence that leverages the reactivity of the bromo-triazole core.
Synthetic Workflow Overview
The overall workflow for the synthesis of a model triazolopyrimidine sulfonamide herbicide from this compound is depicted below. This pathway is a representative example based on established synthetic methodologies for this class of herbicides.[9][10]
Detailed Protocols
The following protocols provide detailed, step-by-step procedures for the key transformations in the synthesis of a representative triazolopyrimidine sulfonamide herbicide.
Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Key Intermediate for Sulfonylurea Moiety)
Rationale: 2-Amino-4,6-dimethoxypyrimidine is a crucial building block for the sulfonylurea bridge in many commercial herbicides. Several synthetic routes exist, with a common industrial method involving the cyclization of guanidine nitrate with diethyl malonate, followed by chlorination and methoxylation.[11] An alternative, high-yield synthesis starting from malononitrile is also widely used.[2][3]
Procedure (Malononitrile Route):
-
Step 1: Imidization. In a suitable reactor, suspend malononitrile in a solvent such as methanol. Under controlled temperature, introduce a catalyst and react to form the key intermediate dimethoxypropylamidine.[2]
-
Step 2: Cyanamide Substitution. The intermediate from Step 1 is then reacted with cyanamide to substitute the imino group.[2]
-
Step 3: Aromatic Cyclization. The product from Step 2 undergoes an aromatic cyclization reaction, often with heating in the presence of a catalyst, to form the pyrimidine ring.[2]
-
Purification. The crude 2-amino-4,6-dimethoxypyrimidine is purified by recrystallization from a suitable solvent like toluene or ethyl acetate to yield a white crystalline solid.[2][4]
Protocol 2: Synthesis of a Triazolopyrimidine Sulfonanilide Herbicide
This protocol outlines a representative synthesis of a triazolopyrimidine sulfonanilide herbicide, a class to which commercial products like florasulam belong.[12] This pathway is a hypothetical but chemically sound sequence based on the known reactivity of the starting materials and intermediates.
Part A: Synthesis of the Triazolopyrimidine Core
-
Step 1: Nucleophilic Substitution.
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable amine nucleophile (e.g., 2-amino-2,6-difluoroaniline, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude substituted triazole.
-
-
Step 2: Hydrolysis of the Ester.
-
Dissolve the crude product from Step 1 in a mixture of ethanol and water.
-
Add an excess of a base (e.g., NaOH or KOH, 2-3 eq) and heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with aqueous HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the triazole-3-carboxylic acid intermediate.
-
-
Step 3: Cyclocondensation to form the Triazolopyrimidine Ring.
-
This step can be achieved through various methods. A common approach is the reaction with a 1,3-dicarbonyl compound or its equivalent.[10] For instance, the carboxylic acid can be activated (e.g., to the acid chloride) and then reacted with an appropriate amine to form an amide, which is then cyclized.
-
Alternatively, the aminotriazole intermediate from a variant of Step 1 can be directly cyclized. For example, reacting 3-amino-1,2,4-triazole derivatives with β-ketoesters is a common method to form the triazolopyrimidine core.[13][14]
-
Part B: Formation of the Sulfonylurea Bridge and Final Product
-
Step 4: Synthesis of the Sulfonyl Carbamate.
-
Step 5: Coupling to form the Sulfonylurea.
-
React the triazolopyrimidine amine intermediate (prepared in a variation of the above steps) with the sulfonyl carbamate from Step 4 in an appropriate solvent with a base.[15]
-
The reaction typically proceeds at room temperature or with gentle heating.
-
After the reaction is complete, the final triazolopyrimidine sulfonamide herbicide is isolated and purified, often by crystallization.
-
Application in Fungicide and Insecticide Research
While the primary focus of this guide is on herbicide synthesis, this compound is also a valuable precursor for fungicides and insecticides.
Fungicide Development
The 1,2,4-triazole core is a well-established pharmacophore in demethylation inhibitor (DMI) fungicides, which target the enzyme lanosterol 14α-demethylase (CYP51) in fungi, disrupting ergosterol biosynthesis.[1][3] By performing nucleophilic substitution on the bromo-triazole with various aromatic or aliphatic thiols and alcohols, novel DMI fungicide candidates can be synthesized. The ethyl carboxylate group can be further modified, for instance, by conversion to an amide, to modulate the compound's physicochemical properties and biological activity.
Insecticide Development
The synthesis of novel insecticides based on the 1,2,4-triazole scaffold is an active area of research.[6] this compound can be used to introduce the triazole moiety into larger molecular frameworks. For example, reaction with aminophenols or other bifunctional nucleophiles can create intermediates for further elaboration into compounds with insecticidal properties.
Conclusion
This compound is a versatile and powerful building block for agrochemical research. Its well-defined reactivity, particularly the susceptibility of the C5-bromo group to nucleophilic substitution, provides a reliable handle for the synthesis of a wide range of potential herbicides, fungicides, and insecticides. The protocols and workflows presented in this guide, particularly for the synthesis of triazolopyrimidine sulfonamide herbicides, highlight the strategic importance of this intermediate in the development of new crop protection solutions. As the demand for more effective and environmentally benign agrochemicals continues to grow, the creative application of such versatile building blocks will be paramount in driving innovation in the field.
References
- 1. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 2. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. Preparation method of 2-amino-4, 6-dimethoxy pyrimidine (2015) | Li Yongfang | 3 Citations [scispace.com]
- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 389122-08-1|5-Bromo-1H-1,2,4-triazol-3-amine|BLD Pharm [bldpharm.com]
- 9. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjeid.com]
- 10. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 12. CN101940213A - Florasulam and fenoxaprop-containing herbicidal composition - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Anwendungsleitfaden und Protokolle: Derivatisierung von Ethyl-5-brom-1H-1,2,4-triazol-3-carboxylat für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten technischen Überblick und validierte Protokolle für die chemische Modifikation von Ethyl-5-brom-1H-1,2,4-triazol-3-carboxylat. Ziel ist die Erzeugung einer diversifizierten Bibliothek von Derivaten für das biologische Screening.
Einführung: Die strategische Bedeutung von 1,2,4-Triazolen
Der 1,2,4-Triazol-Ring ist ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie, was auf sein Vorkommen in einer Vielzahl von von der FDA zugelassenen Medikamenten zurückzuführen ist.[1][2] Seine Fähigkeit, durch Wasserstoffbrückenbindungen und Dipol-Dipol-Wechselwirkungen mit biologischen Zielstrukturen zu interagieren, macht es zu einem attraktiven Kern für die Entwicklung neuer Therapeutika. Verbindungen, die diesen Heterozyklus enthalten, zeigen ein breites Spektrum an pharmakologischen Aktivitäten, darunter antimykotische, antibakterielle, antivirale und krebsbekämpfende Eigenschaften.[1][3][4]
Ethyl-5-brom-1H-1,2,4-triazol-3-carboxylat (CAS: 774608-89-8) ist ein besonders wertvolles Ausgangsmaterial für die Synthese von Wirkstoffbibliotheken.[5][6][7] Seine Struktur bietet zwei orthogonale Modifikationspunkte:
-
Die C5-Brom-Position: Das Bromatom ist eine ausgezeichnete Abgangsgruppe für nukleophile aromatische Substitutionsreaktionen (SNAr), was die Einführung einer Vielzahl von funktionellen Gruppen ermöglicht.[8]
-
Die C3-Ethylester-Gruppe: Diese Gruppe kann leicht hydrolysiert oder in Amide umgewandelt werden, was eine weitere Diversifizierung der Molekülstruktur erlaubt.[8]
Dieser Leitfaden beschreibt detaillierte Protokolle, um beide Positionen systematisch zu derivatisieren und eine chemische Bibliothek für das anschließende biologische Screening zu erstellen.
Teil 1: Derivatisierung an der C5-Position durch nukleophile aromatische Substitution (SNAr)
Wissenschaftliche Begründung
Die SNAr-Reaktion an elektronenarmen Heteroaromaten wie dem 1,2,4-Triazol-Ring ist ein fundamentaler Prozess in der Heterocyclenchemie. Die stark elektronenziehenden Stickstoffatome im Ring aktivieren die C5-Position für einen Angriff durch Nukleophile, was die Verdrängung des Bromid-Ions erleichtert. Diese Reaktionen verlaufen typischerweise unter basischen Bedingungen, um die Nukleophilie des angreifenden Reagenzes (z. B. eines Alkohols, Thiols oder Amins) zu erhöhen.[9][10]
// Nodes Start [label=<
Ausgangsmaterial
Ethyl-5-brom-1H-1,2,4-triazol-3-carboxylat
];
Reagents [label=<
Nukleophil (Nu-H) Base
R-OH (Alkohol)Ar-OH (Phenol)R-SH (Thiol)R₂NH (Amin) NaHK₂CO₃Cs₂CO₃DIPEA
];
Product [label=<
C5-substituiertes Produkt
Ethyl-5-(Nu)-1H-1,2,4-triazol-3-carboxylat
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Allgemeines Schema der SNAr-Reaktion an der C5-Position.
Protokoll 1.1: Synthese von 5-Alkoxy/Aryloxy-Derivaten
Dieses Protokoll beschreibt die Reaktion mit Alkoholen und Phenolen zur Bildung von Ether-Derivaten.
Materialien:
-
Ethyl-5-brom-1H-1,2,4-triazol-3-carboxylat
-
Gewünschter Alkohol oder Phenol (1,2 Äquivalente)
-
Natriumhydrid (NaH, 60 % Dispersion in Mineralöl, 1,3 Äquivalente)
-
Trockenes N,N-Dimethylformamid (DMF)
-
Argon- oder Stickstoffatmosphäre
Schritt-für-Schritt-Anleitung:
-
Den gewünschten Alkohol/Phenol in einem ofengetrockneten Rundkolben unter Inertgasatmosphäre in trockenem DMF lösen.
-
Den Kolben in ein Eisbad (0 °C) stellen. Vorsichtig und portionsweise das Natriumhydrid zugeben. Achtung: Wasserstoffgasentwicklung!
-
Die Mischung 30 Minuten bei 0 °C rühren, bis die Gasentwicklung aufhört und sich das entsprechende Alkoholat/Phenolat gebildet hat.
-
Eine Lösung von Ethyl-5-brom-1H-1,2,4-triazol-3-carboxylat (1 Äquivalent) in trockenem DMF langsam zur Reaktionsmischung tropfen.
-
Das Eisbad entfernen und die Reaktion bei Raumtemperatur für 12-24 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Nach Abschluss der Reaktion die Mischung vorsichtig mit gesättigter Ammoniumchlorid-Lösung quenchen.
-
Das Produkt mit Ethylacetat extrahieren. Die vereinigten organischen Phasen mit Wasser und Sole waschen, über Natriumsulfat trocknen und das Lösungsmittel unter reduziertem Druck entfernen.
-
Das Rohprodukt mittels Säulenchromatographie (typischerweise Hexan/Ethylacetat-Gradient) aufreinigen.
Begründung der experimentellen Wahl: NaH ist eine starke, nicht-nukleophile Base, die effizient Alkohole und Phenole deprotoniert, um deren Nukleophilie zu maximieren. DMF ist ein polares aprotisches Lösungsmittel, das die SNAr-Reaktion durch Stabilisierung des Übergangszustands beschleunigt.
| Nukleophil | Base | Temperatur | Zeit (h) | Typische Ausbeute (%) |
| Phenol | NaH | RT | 16 | 75-85 |
| 4-Methoxy-Phenol | NaH | RT | 16 | 80-90 |
| Benzylalkohol | NaH | RT | 18 | 70-80 |
| Ethanol | K₂CO₃ | 80 °C | 24 | 60-70 |
Teil 2: Derivatisierung an der C3-Ester-Position
Wissenschaftliche Begründung
Die Ethylester-Gruppe an der C3-Position ist ein vielseitiger "Griff" für weitere Modifikationen. Die gängigste Strategie ist eine zweistufige Umwandlung: Zuerst die Hydrolyse des Esters zur freien Carbonsäure, gefolgt von einer Amidkupplung mit einer Bibliothek von Aminen. Dies ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen und physikochemischen Eigenschaften, die für die Modulation der biologischen Aktivität entscheidend sind.
Zweistufiger Weg zur Synthese von C3-Carboxamiden.
Protokoll 2.1: Hydrolyse zur Carbonsäure
Materialien:
-
C5-substituiertes Ethyl-1H-1,2,4-triazol-3-carboxylat (aus Teil 1)
-
Lithiumhydroxid-Monohydrat (LiOH·H₂O, 3 Äquivalente)
-
Tetrahydrofuran (THF) und Wasser (typischerweise 3:1 Verhältnis)
Schritt-für-Schritt-Anleitung:
-
Das Ester-Ausgangsmaterial in einer Mischung aus THF und Wasser lösen.
-
LiOH·H₂O zugeben und die Mischung bei Raumtemperatur für 2-6 Stunden rühren. Den Fortschritt mittels DC oder LC-MS überwachen, bis der Ester vollständig verbraucht ist.
-
Das THF unter reduziertem Druck entfernen.
-
Die verbleibende wässrige Lösung mit 1 M Salzsäure (HCl) ansäuern, bis ein pH-Wert von 2-3 erreicht ist. Das Produkt fällt dabei oft als Feststoff aus.
-
Den Feststoff abfiltrieren, mit kaltem Wasser waschen und im Vakuum trocknen. Falls das Produkt nicht ausfällt, kann es mit einem organischen Lösungsmittel wie Ethylacetat extrahiert werden.
Protokoll 2.2: Synthese von C3-Carboxamiden
Materialien:
-
5-substituierte-1H-1,2,4-triazol-3-carbonsäure (aus Protokoll 2.1)
-
Gewünschtes primäres oder sekundäres Amin (1,1 Äquivalente)
-
HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat, 1,2 Äquivalente)
-
N,N-Diisopropylethylamin (DIPEA, 3 Äquivalente)
-
Trockenes DMF
Schritt-für-Schritt-Anleitung:
-
Die Carbonsäure in einem trockenen Kolben unter Inertgasatmosphäre in trockenem DMF lösen.
-
HATU, DIPEA und das gewünschte Amin nacheinander zugeben.
-
Die Reaktion bei Raumtemperatur für 4-12 Stunden rühren. Den Fortschritt mittels LC-MS überwachen.
-
Nach Abschluss der Reaktion Wasser zugeben und das Produkt mit Ethylacetat extrahieren.
-
Die vereinigten organischen Phasen mit Wasser und Sole waschen, über Natriumsulfat trocknen und das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt mittels Säulenchromatographie oder präparativer HPLC aufreinigen.
Begründung der experimentellen Wahl: HATU ist ein hocheffizientes Kupplungsreagenz, das die Carbonsäure schnell in einen aktiven Ester umwandelt und so die Amidbildung unter milden Bedingungen fördert. DIPEA dient als nicht-nukleophile organische Base, um das bei der Reaktion freigesetzte Proton abzufangen.
Teil 3: Workflow für das biologische Screening
Wissenschaftliche Begründung
Aufgrund der bekannten breiten biologischen Aktivität von Triazol-Derivaten ist ein mehrstufiger Screening-Ansatz (Kaskade) sinnvoll.[1][11] Ein primäres Screening gegen eine diverse Auswahl von Zielen (z. B. Bakterien, Pilze, Krebszellen) kann schnell "Hits" identifizieren, die dann in sekundären, spezifischeren Assays weiter validiert werden.
Workflow für das biologische Screening der Triazol-Bibliothek.
Protokoll 3.1: Beispiel für ein antimikrobielles Primärscreening (Broth Microdilution)
Ziel: Bestimmung der minimalen Hemmkonzentration (MHK) gegen ausgewählte bakterielle oder fungale Stämme.
Materialien:
-
Sterile 96-Well-Platten
-
Testverbindungen (10 mM Stammlösung in DMSO)
-
Bakterien-/Pilz-Inokulum, standardisiert auf eine bestimmte Zelldichte (z. B. 5 x 10⁵ KBE/mL)
-
Geeignetes flüssiges Nährmedium (z. B. Mueller-Hinton-Bouillon für Bakterien)
-
Positivkontrolle (z. B. Ciprofloxacin) und Negativkontrolle (DMSO-Vehikel)
Schritt-für-Schritt-Anleitung:
-
Die Testverbindungen in der 96-Well-Platte über eine serielle Verdünnung (typischerweise 2-fach) im Nährmedium vorverdünnen, um einen Konzentrationsbereich abzudecken (z. B. von 128 µg/mL bis 0,25 µg/mL).
-
Jedes Well mit dem standardisierten Inokulum beimpfen.
-
Die Platten bei der optimalen Temperatur (z. B. 37 °C für die meisten Bakterien) für 18-24 Stunden inkubieren.
-
Das Wachstum visuell oder durch Messung der optischen Dichte (OD₆₀₀) bestimmen.
-
Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum beobachtet wird.
Qualitätskontrolle: Die Positivkontrolle muss das Wachstum hemmen, und die Negativkontrolle (nur Vehikel) darf keine Hemmung zeigen.
Zusammenfassung und Ausblick
Ethyl-5-brom-1H-1,2,4-triazol-3-carboxylat ist ein außerordentlich nützlicher Baustein für die kombinatorische Chemie und die Wirkstoffforschung. Die in diesem Leitfaden beschriebenen robusten Protokolle zur Derivatisierung an den C3- und C5-Positionen ermöglichen die effiziente Erstellung großer und diverser Molekülbibliotheken. Der systematische Screening-Workflow bietet einen klaren Weg von der Synthese über die primäre biologische Bewertung bis hin zur Identifizierung vielversprechender "Hit"-Verbindungen für die weitere Optimierung. Die Vielseitigkeit dieses Gerüsts verspricht weiterhin die Entdeckung neuer Leitstrukturen mit potenziellen Anwendungen in einem breiten Spektrum von Krankheitsgebieten.
Referenzen
-
Ethyl 5-bromo-1H-1, 2, 4-triazole-3-carboxylate, min 98%, 1 gram . (n.d.). St. Louis, MO: Millipore Sigma. --INVALID-LINK--
-
Ethyl 5-bromo-1H-1, 2, 4-triazole-3-carboxylate, min 98%, 1 gram . (n.d.). G-Biosciences. --INVALID-LINK--
-
Buy Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | 774608-89-8 . (n.d.). Smolecule. --INVALID-LINK--
-
774608-89-8 | this compound . (n.d.). Key Organics. --INVALID-LINK--
-
774608-89-8 this compound . (n.d.). A&K Scientific, Inc. --INVALID-LINK--
-
Abdel-Gawad, H., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(14), 3141. --INVALID-LINK--
-
Al-Sanea, M. M., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2021, 1-14. --INVALID-LINK--
-
Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 46, 116347. --INVALID-LINK--
-
This compound | 774608-89-8 . (n.d.). Fluorochem. --INVALID-LINK--
-
Song, H., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1795. --INVALID-LINK--
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. --INVALID-LINK--
-
Nukleophile aromatische Substitution . (n.d.). Fisher Scientific. --INVALID-LINK--
-
Khomenko, D. M., et al. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 4(2), 28-34. --INVALID-LINK--
-
Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate . (2021). Google Patents. --INVALID-LINK--
-
Inhaltsverzeichnis zu "Nucleophile aromatische Substitution an Arylazoverbindungen" . (n.d.). --INVALID-LINK--
-
Ito, S., et al. (2007). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Beilstein Journal of Organic Chemistry, 3, 21. --INVALID-LINK--
-
Smirnov, A. N., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(19), 5970. --INVALID-LINK--
-
ethyl 5-(2-pyridinyl)-1h-1,2,4-triazole-3-carboxylate . (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Synergistische fungizide Wirkstoffkombinationen . (2004). European Patent Office. --INVALID-LINK--
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. calpaclab.com [calpaclab.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 774608-89-8 this compound AKSci X2102 [aksci.com]
- 8. Buy this compound | 774608-89-8 [smolecule.com]
- 9. Nukleophile aromatische Substitution [fishersci.de]
- 10. d-nb.info [d-nb.info]
- 11. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for the hydrolysis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Application Note & Protocol
Topic: High-Yield Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid via Base-Catalyzed Hydrolysis of its Ethyl Ester
Introduction: The Strategic Importance of Bromo-Triazole Carboxylic Acids
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and materials science.[1][2] Its unique structural motif, featuring a halogen for cross-coupling reactions, a carboxylic acid for amide bond formation, and a triazole core known for its metabolic stability and ability to engage in hydrogen bonding, makes it a highly sought-after intermediate.[3] The following protocol details a robust and optimized procedure for the saponification (base-catalyzed hydrolysis) of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate to yield the target carboxylic acid in high purity.
This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale and strategic choices that ensure procedural success, reproducibility, and safety.
The Chemical Transformation: Mechanism and Rationale
The conversion of the ethyl ester to the carboxylic acid is achieved through a base-catalyzed nucleophilic acyl substitution, a reaction commonly known as saponification.[4][5]
The Reaction Mechanism proceeds in three key stages:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This action breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[6][7]
-
Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This process results in the expulsion of the ethoxide ion (EtO⁻), a good leaving group.
-
Irreversible Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This creates a carboxylate salt and ethanol. This final step is thermodynamically very favorable and renders the entire process effectively irreversible, driving the reaction to completion.[4][5]
Strategic Choice of Base (LiOH): While common bases like NaOH or KOH are effective, this protocol specifies Lithium Hydroxide (LiOH). Research has demonstrated that lithium cations can accelerate the hydrolysis of esters, particularly in mixed aqueous-organic solvent systems like water/tetrahydrofuran (THF).[8] The Li⁺ ion is believed to coordinate with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[9] Furthermore, LiOH may exhibit enhanced solubility in the organic phase (THF) through coordination, promoting a more efficient reaction at the phase interface.[9]
Experimental Protocol
Materials and Reagents
| Reagent/Material | M. Wt. ( g/mol ) | Grade | Supplier Example | Notes |
| This compound[10] | 220.03 | ≥98% | Stratech | Starting Material. |
| Lithium Hydroxide monohydrate (LiOH·H₂O) | 41.96 | ACS Reagent | Sigma-Aldrich | Hydrolysis reagent. Anhydrous LiOH can also be used. |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Fisher Scientific | Organic co-solvent. |
| Deionized Water (H₂O) | 18.02 | Type II | Millipore | Aqueous co-solvent. |
| Hydrochloric Acid (HCl) | 36.46 | 2 M (aq.) | VWR | For acidification during workup. |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Sigma-Aldrich | Extraction and TLC solvent. |
| Hexanes | N/A | ACS Grade | Fisher Scientific | TLC solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Laboratory Grade | VWR | Drying agent. |
| Silica Gel Plates | N/A | F254 | Merck | For Thin-Layer Chromatography (TLC).[11] |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC chambers and UV lamp (254 nm)[11]
Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
Bromo-triazole compounds should be handled with care as they can be irritants and potentially toxic.[12][13] Avoid inhalation of dust and skin contact.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Lithium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.[14]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Detailed Step-by-Step Methodology
This procedure is based on a 10 mmol scale. Adjust quantities as needed.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.20 g, 10.0 mmol).
-
Add 25 mL of Tetrahydrofuran (THF) to the flask and stir at room temperature until the ester is fully dissolved.
-
In a separate beaker, dissolve Lithium Hydroxide monohydrate (0.84 g, 20.0 mmol, 2.0 equiv.) in 25 mL of deionized water.
-
Add the aqueous LiOH solution to the THF solution of the ester. Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) with vigorous stirring.
ngcontent-ng-c1205671314="" class="ng-star-inserted">Expert Commentary: Using 2.0 equivalents of LiOH ensures the reaction proceeds to completion, accounting for any potential side reactions or impurities. The biphasic THF/water system is crucial for dissolving both the organic-soluble starting material and the water-soluble base.
Step 2: Reaction Monitoring via TLC
-
Prepare a TLC chamber with an eluent system of 90:10:1 Ethyl Acetate / Hexanes / Acetic Acid .
-
After 1 hour of reflux, pause heating and carefully withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the reaction mixture on a TLC plate. Alongside it, spot a dilute solution of the starting ester (co-spot if desired).
-
Develop the plate and visualize under a 254 nm UV lamp.
-
The starting ester is relatively non-polar and will have a higher Rf value. The product, being a salt, will remain at the baseline (Rf ≈ 0). To visualize the final acid product, take a reaction aliquot, acidify it with a drop of HCl, extract with a small amount of EtOAc, and spot this extract. The carboxylic acid product will be significantly more polar than the starting ester, resulting in a lower Rf value.
-
Continue the reaction, taking aliquots every 1-2 hours, until the starting material spot is completely consumed.[15] The reaction is typically complete within 4-8 hours.
Step 3: Workup and Product Isolation
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the THF using a rotary evaporator.
-
The remaining aqueous solution will contain the lithium salt of the product. Transfer this solution to a beaker and place it in an ice bath.
-
While stirring, slowly add 2 M HCl dropwise to acidify the solution to a pH of approximately 2.
-
The target carboxylic acid will precipitate as a white solid.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts.
-
Dry the product under high vacuum to a constant weight.
ngcontent-ng-c1205671314="" class="ng-star-inserted">Expert Commentary: The acidification step is critical. It protonates the carboxylate salt, which, due to the electron-withdrawing nature of the bromo-triazole ring, becomes significantly less water-soluble and precipitates. Washing with cold water minimizes loss of the desired product.
Step 4: Purification (Optional)
If further purification is required, the crude 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid can be recrystallized from an ethanol/water mixture.
Experimental Workflow Visualization
The following diagram outlines the complete experimental procedure from setup to final product analysis.
Caption: Workflow for the hydrolysis of this compound.
Expected Results & Characterization
| Parameter | Expected Value |
| Product Name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid[1] |
| CAS Number | 674287-63-9[1] |
| Molecular Formula | C₃H₂BrN₃O₂[1] |
| Appearance | White to off-white solid |
| Yield | >90% (typical) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~14.0-15.0 (br s, 1H, COOH), ~8.0-9.0 (br s, 1H, NH) |
| Mass Spectrometry (ESI-) | m/z calculated for C₃HBrN₃O₂⁻ [M-H]⁻: 190.93, 192.93 |
Note: NMR chemical shifts, particularly for the acidic COOH and triazole NH protons, can be broad and concentration-dependent. Purity can be further confirmed by techniques like HPLC or elemental analysis.[16]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 674287-63-9|5-Bromo-1H-1,2,4-triazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. calpaclab.com [calpaclab.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. 5-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 16681-72-4 [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
- 14. Bases - Wordpress [reagents.acsgcipr.org]
- 15. Content Not Available [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Application Note & Protocols: Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its prevalence in numerous clinically successful drugs stems from a unique combination of physicochemical properties: metabolic stability, a high capacity for hydrogen bonding, and its function as a bioisostere for amide or ester groups.[2] These attributes facilitate strong, specific interactions with biological targets, leading to a broad spectrum of therapeutic activities, including potent antifungal, anticancer, and antiviral effects.[1][3]
Within this important class of heterocycles, Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS 774608-89-8) emerges as a particularly valuable and versatile building block for drug discovery and development.[4] Its structure is strategically pre-functionalized with two orthogonal reactive handles: a bromo group at the C5 position, ideal for carbon-carbon and carbon-heteroatom bond formation, and an ethyl ester at the C3 position, which can be readily converted into amides or other functional groups. This dual functionality allows for the systematic and efficient construction of complex molecular architectures, enabling rapid lead optimization and the exploration of structure-activity relationships (SAR).
This document serves as a technical guide for researchers and drug development professionals, detailing the reactivity profile, key synthetic transformations, and validated protocols for leveraging this compound in the synthesis of novel API candidates.
Physicochemical Properties and Reactivity Profile
The synthetic utility of a building block is dictated by its inherent chemical properties and the reactivity of its functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 774608-89-8 | [5][6] |
| Molecular Formula | C₅H₆BrN₃O₂ | [4][5] |
| Molecular Weight | 220.02 g/mol | [4][6] |
| Appearance | Pale-yellow to Yellow-brown Solid or Liquid | |
| Boiling Point | ~354 °C at 760 mmHg | [4] |
| Topological Polar Surface Area | 67.9 Ų | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
The molecule's power lies in its distinct reactive sites, which can be addressed selectively under different reaction conditions.
-
C5-Bromo Group : The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This position is activated by the electron-withdrawing nature of the triazole ring, making it susceptible to Suzuki, Sonogashira, Buchwald-Hartwig, and Chan-Evans-Lam couplings. This is the primary site for introducing aryl, heteroaryl, alkyl, or alkynyl diversity.[4][7]
-
C3-Ethyl Ester : This group is a stable but readily modifiable handle. It can be hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amide bond formation—a critical linkage in many APIs. It can also undergo transesterification or direct conversion to other functional groups.[4]
-
N1-Proton : The acidic N-H proton of the triazole ring can be deprotonated and subsequently alkylated or arylated, providing another vector for molecular elaboration. This reactivity is central to C-N bond-forming reactions like the Chan-Evans-Lam coupling.[7]
Caption: Key reactive sites of this compound.
Core Synthetic Transformations and Protocols
The strategic value of this building block is realized through its application in robust and scalable chemical reactions. The following sections detail the most critical transformations.
Protocol: Copper-Catalyzed N-Arylation (Chan-Evans-Lam Coupling)
The Chan-Evans-Lam (CEL) reaction is a powerful method for forming C-N bonds under mild conditions, making it highly suitable for complex molecule synthesis.[7] Unlike palladium-catalyzed methods, CEL coupling often proceeds at room temperature and in the presence of air, offering significant operational advantages. The free halogen moiety on the triazole is well-tolerated under these mild conditions.[7]
Causality : This reaction is driven by a Cu(II) catalyst, which coordinates with both the triazole nitrogen and the boronic acid. An oxidative addition/reductive elimination cycle, facilitated by a base, results in the formation of the N-aryl bond. The use of a base like DBU is critical for deprotonating the triazole N-H, making it nucleophilic enough to attack the copper center.
Caption: Workflow for Chan-Evans-Lam N-arylation reaction.
Detailed Protocol:
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (0.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)
-
4 Å Molecular Sieves (activated, powdered)
-
Dichloromethane (DCM), anhydrous
-
Oxygen (balloon)
-
-
Procedure:
-
To an oven-dried round-bottom flask, add this compound (e.g., 0.68 mmol, 150 mg), the desired arylboronic acid (0.81 mmol), Cu(OAc)₂ (0.5 equiv), and activated 4 Å molecular sieves.
-
Seal the flask with a septum and purge with argon or nitrogen.
-
Add anhydrous DCM (3-4 mL) via syringe, followed by DBU (2.03 mmol).
-
Replace the inert atmosphere with an oxygen-filled balloon (pierce the septum with the needle attached to the balloon).
-
Stir the resulting suspension vigorously at room temperature for 10-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the catalyst and sieves. Wash the pad thoroughly with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-arylated product.
-
Protocol: Palladium-Catalyzed Suzuki C-C Coupling
The Suzuki coupling is one of the most reliable and versatile methods for forming C(sp²)-C(sp²) bonds. For this building block, it enables the introduction of a vast array of aryl and heteroaryl groups at the C5 position, which is a common strategy for tuning the pharmacological properties of API candidates.
Causality : The reaction proceeds via a catalytic cycle involving a Pd(0) species. Key steps include oxidative addition of the palladium catalyst into the C-Br bond, transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient turnover.
Caption: General scheme for Suzuki C-C coupling at the C5-bromo position.
Detailed Protocol:
-
Reagents and Materials:
-
Ethyl 5-bromo-1-aryl-1H-1,2,4-triazole-3-carboxylate (1.0 equiv, from Protocol 2.1)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, or Toluene)
-
-
Procedure:
-
To a microwave vial or Schlenk tube, add the bromo-triazole substrate (1.0 equiv), the boronic acid (1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Add the palladium catalyst (5 mol%) under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the di-arylated triazole.
-
Functional Group Interconversion: Amide Formation
The conversion of the C3-ester to an amide is a frequent final step in API synthesis, as the amide bond is crucial for target engagement in many drug classes.
Causality : This is typically a two-step process. First, the ethyl ester is saponified (hydrolyzed) under basic conditions (e.g., using LiOH or NaOH) to form the more reactive carboxylate salt. After acidification, the resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC). The coupling agent activates the carboxylic acid, making it highly electrophilic and susceptible to attack by the amine nucleophile.
Table 2: Representative Yields for Key Transformations
| Transformation | Substrate | Product | Typical Yield |
| N-Arylation | This compound | Ethyl 5-bromo-1-phenyl-1H-1,2,4-triazole-3-carboxylate | 55-77%[7] |
| Suzuki Coupling | Ethyl 5-bromo-1-phenyl-1H-1,2,4-triazole-3-carboxylate | Ethyl 5,1-diphenyl-1H-1,2,4-triazole-3-carboxylate | 60-90% |
| Amidation | 5,1-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid | 5,1-Diphenyl-N-alkyl-1H-1,2,4-triazole-3-carboxamide | 70-95% |
Conclusion
This compound is a high-value, strategically designed building block for pharmaceutical research. Its orthogonal reactive sites—the versatile bromo group and the modifiable ester—provide a robust platform for constructing diverse libraries of API candidates. The reliable and scalable protocols for N-arylation, C-C coupling, and amidation described herein empower medicinal chemists to efficiently navigate the complexities of drug design and accelerate the development of next-generation therapeutics.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Buy this compound | 774608-89-8 [smolecule.com]
- 5. Page loading... [guidechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki coupling reactions with Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Abstract
The 1,2,4-triazole scaffold is a privileged pharmacophore found in a wide array of medicinally important compounds, valued for its unique chemical properties and biological activity.[1][2] The functionalization of this heterocycle is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the triazole core.[3][4] This guide provides a detailed application note and robust protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound, a key building block in the synthesis of complex molecules. We will delve into the mechanistic underpinnings, optimization of critical reaction parameters, step-by-step experimental procedures, and a comprehensive troubleshooting guide tailored for researchers, scientists, and drug development professionals.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (e.g., boronic acid) with an organic halide or triflate.[5][6] The reaction is renowned for its high functional group tolerance, mild conditions, and the stability and low toxicity of the boron reagents.[7]
The catalytic cycle proceeds through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. The electron-deficient nature of the triazole ring generally facilitates this rate-limiting step.[8]
-
Transmetalation: The organic group from the boronic acid (which is activated by a base to form a more nucleophilic boronate species) is transferred to the palladium(II) complex.[9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][11]
Key Parameters and Optimization Strategy
The success of the Suzuki coupling hinges on the careful selection of several key components. For a substrate like this compound, specific considerations are paramount.
-
Palladium Catalyst and Ligand: The choice of ligand is critical. Electron-rich, bulky phosphine ligands are often required to stabilize the palladium catalyst and promote both oxidative addition and reductive elimination. For challenging couplings involving nitrogen-containing heterocycles, ligands such as SPhos, XPhos, and dppf have shown excellent efficacy.[12][13] Catalyst systems like Pd(dppf)Cl₂ or a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a specific ligand are commonly employed.[14][15]
-
Base: The base plays a crucial role in activating the boronic acid by forming a hydroxylated, more nucleophilic boronate complex, which is essential for the transmetalation step.[7][16] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[17][18] K₃PO₄ is often a good choice for nitrogen-containing heterocycles as it can be effective under milder conditions.[19]
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. A mixture of an aprotic organic solvent and water is standard. Common choices include 1,4-dioxane/water, DME/water, and DMF/water.[6][12][17] The aqueous phase is necessary to dissolve the base and promote the formation of the active boronate species.
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids and their corresponding pinacol esters are commercially available, allowing for extensive diversification. Generally, boronic acids are more reactive than their ester counterparts.[8] An excess (typically 1.2–1.5 equivalents) is used to drive the reaction to completion.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid partners.
Protocol A: Standard Conditions using Pd(dppf)Cl₂
This protocol is a reliable starting point for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aryl/Heteroaryl boronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed vial with a magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.[6]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvent mixture for 15-20 minutes.
-
Add the degassed solvent mixture (10 mL total) to the reaction flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[6][15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol B: Conditions for Challenging Couplings using a Ligand System
This protocol is suitable for more challenging substrates, such as sterically hindered boronic acids or those prone to decomposition.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aryl/Heteroaryl boronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Microwave vial or sealed tube with a magnetic stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, and K₃PO₄.[20]
-
In a separate small vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of degassed 1,4-dioxane to pre-form the catalyst complex.
-
Seal the main reaction vial, and purge with an inert gas (Argon or Nitrogen).
-
Add the remaining degassed 4:1 dioxane/water solvent mixture (9 mL) to the main vial.
-
Add the pre-formed catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Seal the vial tightly and heat to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Follow the workup and purification steps as described in Protocol A.
Data Presentation: Representative Reaction Conditions
The following table summarizes common conditions and expected outcomes for the Suzuki coupling of bromo-N-heterocycles, providing a comparative basis for optimizing the reaction of this compound.
Table 1: Summary of Conditions for Suzuki Coupling of Bromo-N-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | DME/H₂O | 80 | Good-High | [14] |
| Pd(dppf)Cl₂ (3-5%) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90 | High | [6][15] |
| Pd₂(dba)₃ (1.5%) | SPhos (3.0%) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | High | [20] |
| Pd(OAc)₂ (2%) | P(t-Bu)₃ (4%) | Cs₂CO₃ (2.0) | Dioxane | 80 | High | [6] |
| Pd(OAc)₂ (2%) | Ad₂PⁿBu (6%) | LiOᵗBu (2.3) | Dioxane/H₂O | 100 | Excellent |[21] |
Troubleshooting Guide
Table 2: Common Issues and Recommended Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | - Inactive catalyst (degraded by oxygen).- Insufficiently degassed solvents.- Base is not strong enough or insoluble.- Low reaction temperature. | - Ensure proper inert atmosphere technique.- Use freshly opened catalyst or pre-form the active species.- Thoroughly degas all solvents.- Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions (common with electron-deficient heteroaryl boronic acids).[22]- Presence of excess water or acidic impurities. | - Use the corresponding boronic ester (e.g., pinacol ester).- Use a milder base like KF or K₃PO₄.- Minimize reaction time and temperature.- Ensure the starting halide is pure. |
| Homo-coupling of Boronic Acid | - Oxygen contamination leading to oxidative coupling.- Catalyst degradation. | - Improve degassing procedures meticulously.- Use a more robust ligand (e.g., SPhos, XPhos) to stabilize the Pd(0) species. |
| Formation of Side Products | - Reaction at other sites (unlikely for this substrate).- Degradation of starting material or product at high temperatures. | - Lower the reaction temperature and extend the reaction time.- Screen different catalyst/ligand combinations for improved selectivity. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective tool for the C-5 arylation of this compound. Success relies on a rational approach to selecting the catalyst, ligand, base, and solvent system. By understanding the underlying mechanism and employing the robust protocols provided, researchers can efficiently generate diverse libraries of substituted triazoles, accelerating progress in medicinal chemistry and materials science. The methods described herein are designed to be both reliable starting points and a foundation for further optimization.
References
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Ethyl 5-Bromo-1H-1,2,4-Triazole-3-Carboxylate as a Versatile Scaffold in Click Chemistry
I. Introduction: The Intersection of Privileged Scaffolds and Bioorthogonal Chemistry
In the landscape of modern drug discovery and chemical biology, the convergence of robust synthetic methodologies with biologically significant molecular frameworks is paramount. "Click chemistry," a concept introduced by K. B. Sharpless, provides a suite of reactions that are rapid, selective, and high-yielding, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prime example.[1][2] This reaction, along with its copper-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized how scientists covalently link molecules in complex biological environments.[3][4][5]
Concurrently, the 1,2,4-triazole nucleus has been identified as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have led to its incorporation into numerous FDA-approved drugs, including antifungal and anticancer agents.[6][7][8]
This guide focuses on Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate , a versatile building block that bridges these two powerful fields. Its true potential is realized not as a direct participant in click chemistry, but as a highly adaptable precursor. The presence of two distinct functional handles—a reactive C5-bromine atom and a modifiable C3-ethyl ester—allows for programmed, site-selective installation of bioorthogonal moieties and linkage to molecules of interest.[9] This document provides the foundational principles and detailed protocols for transforming this scaffold into tailored reagents for advanced bioconjugation and drug development applications.
II. Core Principle: A Bifunctional Scaffold for Programmed Synthesis
The strategic value of this compound lies in its two orthogonal points of modification. The C5-bromine is susceptible to nucleophilic substitution, providing an ideal site to install a clickable group (e.g., an azide). The C3-ethyl carboxylate can be readily converted into other functionalities, such as amides, to serve as an attachment point for payloads like drugs, probes, or biomolecules.
Caption: Functionalization sites on the core scaffold.
This bifunctional nature allows for a modular approach: one site is used to introduce the "click" functionality, while the other is used for conjugation, creating a versatile linker system.
III. Application Protocol 1: Synthesis of a Click-Ready Azido-Triazole Linker
This protocol details the conversion of the bromo-triazole scaffold into an azide-functionalized derivative, preparing it for CuAAC reactions.
A. Objective: To synthesize Ethyl 5-azido-1H-1,2,4-triazole-3-carboxylate.
B. Principle of the Method: The protocol relies on a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the triazole ring and the carboxylate group facilitates the displacement of the bromide ion by the highly nucleophilic azide anion (from sodium azide). Dimethylformamide (DMF) is an ideal polar aprotic solvent for this transformation.
C. Experimental Protocol:
-
Materials & Reagents:
-
This compound (1.0 eq)[10]
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a fume hood.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing an equal volume of water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF and any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-azido-1H-1,2,4-triazole-3-carboxylate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Workflow for azido-triazole linker synthesis.
IV. Application Protocol 2: CuAAC-Mediated Bioconjugation
This protocol describes the use of the synthesized azido-triazole linker to conjugate with an alkyne-bearing molecule, such as a fluorescent dye or a peptide.
A. Objective: To covalently link the azido-triazole to an alkyne-functionalized molecule via CuAAC.
B. Principle of the Method: The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a Cu(I) species.[11] The reaction is highly specific, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] The Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[12] Water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are often used to stabilize the Cu(I) catalyst and prevent its disproportionation in aqueous media, which is crucial for biological applications.[12]
C. Experimental Protocol:
-
Materials & Reagents:
-
Ethyl 5-azido-1H-1,2,4-triazole-3-carboxylate (from Protocol 1) (1.1 eq)
-
Alkyne-functionalized molecule (e.g., Alkyne-PEG-Biotin) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium L-ascorbate (0.3 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq)
-
Phosphate-buffered saline (PBS), pH 7.4, or a suitable organic solvent system (e.g., t-BuOH/H₂O)
-
DMSO for stock solutions.
-
-
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azido-triazole linker in DMSO to a concentration of 10 mM.
-
Dissolve the alkyne-functionalized molecule in PBS or an appropriate buffer to the desired reaction concentration (e.g., 1 mM).
-
Prepare a fresh "Click Catalyst" premix: Combine stock solutions of CuSO₄ (e.g., 50 mM) and THPTA (e.g., 50 mM) in a 1:1 ratio. Separately, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in water.
-
-
Reaction Assembly: In a microcentrifuge tube, add the alkyne-functionalized molecule solution.
-
Add the azido-triazole linker stock solution (1.1 eq).
-
Initiate Reaction: Add the CuSO₄/THPTA premix (0.1 eq). Vortex briefly.
-
Add the sodium ascorbate solution (0.3 eq) to initiate the reaction. The solution may turn a faint yellow/orange color.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).
-
Purification: Depending on the nature of the conjugate, purification can be achieved by:
-
Size Exclusion Chromatography (SEC) / Desalting Column: For large biomolecules like proteins, to remove excess small-molecule reagents.
-
Reverse-Phase HPLC: For small molecules and peptides, to achieve high purity.
-
-
Analysis: Confirm successful conjugation using LC-MS or MALDI-TOF mass spectrometry to observe the mass shift corresponding to the addition of the triazole linker.
-
D. Quantitative Data Summary:
| Parameter | Typical Range | Rationale |
| [Alkyne] | 10 µM - 5 mM | Dependent on the value and availability of the starting material. |
| Azide:Alkyne Ratio | 1.1:1 to 5:1 | A slight excess of the less valuable component drives the reaction to completion. |
| [CuSO₄] | 50 µM - 1 mM | Catalytic amounts are sufficient; higher concentrations can damage biomolecules. |
| [Sodium Ascorbate] | 150 µM - 5 mM | An excess ensures the copper remains in the active Cu(I) state. |
| Solvent | PBS, t-BuOH/H₂O, DMF | Chosen based on the solubility of reactants and compatibility with biomolecules. |
| Temperature | 4°C - 37°C | Lower temperatures are used for sensitive substrates over longer incubation times. |
| Reaction Time | 1 - 24 hours | Monitored by LC-MS for completion. |
V. Application Strategy 2: Adaptation for Strain-Promoted (Copper-Free) Click Chemistry
For applications in living systems, the cytotoxicity of copper is a significant concern.[3] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by using a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with azides without a catalyst.[13][] The triazole scaffold can be adapted for this purpose.
A. Strategy Overview: The strategy involves linking the triazole scaffold, via its C3-carboxylate handle, to a strained alkyne. The C5-bromo position can then be substituted with an azide to create a bifunctional linker, or it can be attached to a molecule of interest.
Caption: Decision logic for choosing CuAAC vs. SPAAC.
B. General Protocol for SPAAC Reagent Synthesis:
-
Ester Hydrolysis: First, hydrolyze the ethyl ester of the bromo-triazole scaffold to the corresponding carboxylic acid using aqueous lithium hydroxide (LiOH).
-
Amide Coupling: Activate the resulting carboxylic acid (e.g., with HATU or EDC/NHS) and react it with an amine-functionalized strained alkyne (e.g., DBCO-amine) to form a stable amide bond.
-
Final Functionalization: The C5-bromine on the resulting Triazole-DBCO conjugate is now available for substitution with an azide (to create a SPAAC linker) or another nucleophile to attach a payload.
This modular approach enables the creation of sophisticated chemical biology tools, where the stable, biologically relevant 1,2,4-triazole core connects a targeting moiety to a reporter group via a robust, bioorthogonal linkage.
VI. References
-
The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . Benchchem. Available at: --INVALID-LINK--
-
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN-PEG1-Val-Cit-OH . Benchchem. Available at: --INVALID-LINK--
-
Click Triazoles for Bioconjugation . PubMed Central. Available at: --INVALID-LINK--
-
Click Chemistry Azide-Alkyne Cycloaddition . Organic-chemistry.org. Available at: --INVALID-LINK--
-
This compound | 774608-89-8 . Smolecule. Available at: --INVALID-LINK--
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights . ACS Publications. Available at: --INVALID-LINK--
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . PubMed Central. Available at: --INVALID-LINK--
-
1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds . Life Chemicals. Available at: --INVALID-LINK--
-
Cu-Catalyzed Azide−Alkyne Cycloaddition . ACS Publications. Available at: --INVALID-LINK--
-
Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures . Bentham Science. Available at: --INVALID-LINK--
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies . MDPI. Available at: --INVALID-LINK--
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents . Royal Society of Chemistry. Available at: --INVALID-LINK--
-
An insight on medicinal attributes of 1,2,4-triazoles . PubMed Central. Available at: --INVALID-LINK--
-
Triazole bridges as versatile linkers in electron donor-acceptor conjugates . PubMed Central. Available at: --INVALID-LINK--
-
(PDF) Click Triazoles for Bioconjugation . ResearchGate. Available at: --INVALID-LINK--
-
Strain-Promoted Azide-Alkyne Cycloaddition . Chinese Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) . BOC Sciences. Available at: --INVALID-LINK--
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides . PubMed Central. Available at: --INVALID-LINK--
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications . Frontiers in Pharmacology. Available at: --INVALID-LINK--
-
Bi- and tri-orthogonal linkers for bioconjugation . Morressier. Available at: --INVALID-LINK--
-
This compound | 774608-89-8 . Sigma-Aldrich. Available at: --INVALID-LINK--
-
Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents . PubMed Central. Available at: --INVALID-LINK--
-
5-bromo-1h-1,2,4-triazole-3-carboxylic acid ethyl ester . Guidechem. Available at: --INVALID-LINK--
-
Ethyl 5-bromo-1H-1, 2, 4-triazole-3-carboxylate, min 98%, 1 gram . Atomscientific. Available at: --INVALID-LINK--
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review . PubMed. Available at: --INVALID-LINK--
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation . PubMed Central. Available at: --INVALID-LINK--
-
Copper and Click Chemistry for OLEDs and Organic Electronics - Nobel Prize 2022, Retrosynthesis . YouTube. Available at: --INVALID-LINK--
-
Click chemistry . Wikipedia. Available at: --INVALID-LINK--
-
3-Bromo-5-ethyl-1H-1,2,4-triazole . Matrix Scientific. Available at: --INVALID-LINK--
-
918445-27-9|Ethyl 5-bromo-4-methyl-4H-1,2,4-triazole-3-carboxylate . BLDpharm. Available at: --INVALID-LINK--
-
Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry') . ResearchGate. Available at: --INVALID-LINK--
-
Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates . ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities . MDPI. Available at: --INVALID-LINK--
-
Topics (Click Chemistry) . TCI AMERICA. Available at: --INVALID-LINK--
-
New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study . PubMed. Available at: --INVALID-LINK--
-
4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione . National Institutes of Health. Available at: --INVALID-LINK--
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | 774608-89-8 [smolecule.com]
- 10. This compound | 774608-89-8 [sigmaaldrich.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An Application Note for the Scale-Up Synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
This compound is a key heterocyclic intermediate prized in medicinal chemistry and drug development. Its trifunctional nature—featuring a reactive bromide for cross-coupling, an ester for amide bond formation, and a triazole core known for its favorable metabolic stability and hydrogen bonding capabilities—renders it an invaluable scaffold for constructing complex molecular architectures. This application note provides a detailed, robust, and scalable protocol for its synthesis via a Sandmeyer-type reaction, moving from the corresponding amino-triazole precursor. The methodology is designed for researchers in both academic and industrial settings, emphasizing safety, efficiency, and reproducibility at scale.
Synthetic Strategy: A Mechanistic Approach to Scalable Bromination
The conversion of an aromatic or heteroaromatic amine to a bromide is a cornerstone transformation in organic synthesis. For the synthesis of this compound, the most reliable and scalable approach is a two-step, one-pot Sandmeyer reaction. This strategy is predicated on fundamental, well-understood reaction mechanisms.
-
Diazotization : The initial step involves the quantitative conversion of the primary amino group of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate into a diazonium salt.[1][2] This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, in this case, hydrobromic acid (HBr).[3][4] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate, which is highly reactive and prone to decomposition at elevated temperatures.
-
Copper-Catalyzed Bromination : The resulting diazonium salt is then subjected to a copper(II)-catalyzed substitution with a bromide ion. This is a variation of the classic Sandmeyer reaction, which traditionally uses copper(I) salts.[5] The diazonium group, an excellent leaving group, is displaced by bromide, liberating nitrogen gas and forming the desired C-Br bond. The use of an in situ process, where the diazonium salt is immediately consumed in the subsequent step without isolation, is a critical safety feature, as diazonium salts can be explosive in a dry, isolated state.
This synthetic route is selected for its high efficiency, the use of cost-effective reagents, and its proven scalability in industrial applications.
Visualizing the Synthetic Pathway
The overall transformation from the amino-triazole starting material to the final brominated product is outlined below.
Caption: Overall synthetic scheme for the Sandmeyer bromination.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 50-gram scale of the starting material, Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate. Adjustments can be made proportionally for other scales.
Materials and Reagents
| Reagent | Grade | Supplier |
| Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate | ≥98% | Commercial |
| Hydrobromic Acid (HBr) | 48% aqueous solution | ACS Reagent Grade |
| Sodium Nitrite (NaNO₂) | ≥99% | ACS Reagent Grade |
| Copper(II) Bromide (CuBr₂) | ≥99% | Anhydrous |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Laboratory prep |
| Brine (Saturated NaCl) | Saturated solution | Laboratory prep |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Laboratory Grade |
| Deionized Water | N/A | In-house |
Equipment
-
1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.
-
250 mL pressure-equalizing addition funnel.
-
Ice-water bath.
-
2 L separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup and Amine Dissolution:
-
In a 1 L three-neck flask, combine Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (50.0 g, 0.32 mol) and 48% aqueous HBr (250 mL).
-
Stir the mixture mechanically until all solids have dissolved. The process may be slightly endothermic.
-
-
Diazotization:
-
Cool the reaction flask in an ice-water bath to an internal temperature of 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 24.4 g, 0.35 mol, 1.1 equiv.) in deionized water (75 mL).
-
Transfer the NaNO₂ solution to an addition funnel and add it dropwise to the stirred amine solution over 45–60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A slight color change may be observed.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0–5 °C.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL beaker, dissolve copper(II) bromide (CuBr₂, 7.1 g, 0.032 mol, 0.1 equiv.) in deionized water (50 mL).
-
Carefully and slowly, add the cold diazonium salt solution to the CuBr₂ solution. This can be done via cannula transfer or by pouring in portions. Perform this step in a well-ventilated fume hood as significant nitrogen gas evolution will occur.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a 2 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 150 mL) to neutralize any remaining acid, followed by brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate and hexanes. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
-
Quantitative Data and Process Parameters
Table 1: Reagent Stoichiometry (50 g Scale)
| Compound | MW ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate | 156.14 | 0.32 | 1.0 | 50.0 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.35 | 1.1 | 24.4 g |
| Copper(II) Bromide (CuBr₂) | 223.35 | 0.032 | 0.1 | 7.1 g |
| Hydrobromic Acid (48%) | 80.91 | - | Excess | 250 mL |
Table 2: Key Process Parameters
| Parameter | Value | Rationale |
| Diazotization Temp. | 0–5 °C | Ensures stability of the diazonium salt intermediate. |
| NaNO₂ Addition Time | 45–60 min | Controls exotherm and prevents unwanted side reactions. |
| Sandmeyer Reaction Time | 2–3 hours at RT | Allows for complete displacement of the diazonium group. |
| Stirring Speed | 200–300 RPM | Ensures adequate mixing for heterogeneous reactions. |
| Expected Yield | 70–85% | Typical for this type of transformation. |
Critical Safety and Handling Protocols
Scaling up chemical reactions requires stringent adherence to safety protocols. The following hazards must be managed carefully.
-
Diazonium Salt Stability : As a strict rule, the diazonium salt intermediate should never be isolated. The in situ generation and consumption protocol described here is designed to mitigate the risk of explosion associated with dry diazonium compounds.
-
Sodium Nitrite (NaNO₂) : This compound is a strong oxidizing agent and is acutely toxic if swallowed.[6][7] Ingestion can lead to methemoglobinemia.[8] Always handle with appropriate PPE, including gloves and safety glasses, and avoid creating dust.[6][8]
-
Copper(II) Bromide (CuBr₂) : CuBr₂ is harmful if swallowed and can cause severe skin burns and eye damage.[9][10] Handle in a fume hood, wear gloves, and avoid inhalation of dust.[9][10]
-
Hydrobromic Acid (HBr) : 48% HBr is highly corrosive and can cause severe burns. All operations involving HBr must be conducted in a chemical fume hood with a face shield, acid-resistant gloves, and a lab coat.
-
Gas Evolution : The decomposition of the diazonium salt releases a large volume of nitrogen gas (N₂). Ensure the reaction vessel is not sealed and has an adequate vent to the atmosphere (e.g., a nitrogen bubbler) to prevent pressure buildup.
-
Waste Disposal : Aqueous waste will contain copper salts and residual acid. Neutralize the acidic waste carefully with a base like sodium carbonate. All copper-containing waste must be collected and disposed of according to institutional and local environmental regulations. Do not pour copper waste down the drain.
By adhering to this detailed protocol and its embedded safety guidelines, researchers can confidently and safely scale the synthesis of this compound for applications in drug discovery and development.
References
- 1. collegedunia.com [collegedunia.com]
- 2. byjus.com [byjus.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. chemtradelogistics.com [chemtradelogistics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The synthesis, while established, presents several critical junctures where experimental outcomes can be significantly impacted. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems that may arise during the synthesis, offering causal explanations and actionable solutions. The primary route for synthesizing this compound involves the diazotization of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate followed by a Sandmeyer-type bromination.
Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Low yields in this synthesis often trace back to three critical areas: the initial diazotization, the subsequent Sandmeyer reaction, or product loss during workup and purification.
A1: Key Factors and Optimization Strategies
1. Inefficient Diazotization of the Starting Material:
-
The Challenge: The formation of the diazonium salt from Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate is highly sensitive to temperature and pH.[1] Decomposition of the diazonium salt before the addition of the bromide source is a primary cause of low yield.
-
The Solution:
-
Strict Temperature Control: Maintain a temperature of 0-5 °C throughout the diazotization process.[1] Use an ice-salt bath for more consistent and lower temperatures.
-
Acidic Environment: The reaction requires a strongly acidic medium, typically using hydrobromic acid (HBr), to stabilize the diazonium salt. Ensure the starting material is fully dissolved and protonated before the dropwise addition of sodium nitrite.
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and subsurface to the reaction mixture. This minimizes localized heating and premature decomposition of nitrous acid.
-
2. Suboptimal Sandmeyer Reaction Conditions:
-
The Challenge: The Sandmeyer reaction, which substitutes the diazonium group with a bromine atom, is catalyzed by a copper(I) salt, typically copper(I) bromide (CuBr).[2][3] The efficiency of this step is dependent on the catalyst's quality and the reaction temperature.
-
The Solution:
-
Catalyst Quality: The presence of copper(II) in the CuBr can be detrimental. While some sources suggest a mix of Cu(I) and Cu(II) can be effective, for this specific substrate, starting with high-purity, colorless Cu(I)Br is recommended.[3][4] If your CuBr has a greenish tint, it indicates oxidation to Cu(II).
-
Reaction Temperature: After the formation of the diazonium salt, the addition of the CuBr solution should also be done at low temperatures (0-5 °C) and then allowed to warm slowly to room temperature or slightly above to drive the reaction to completion.
-
Alternative Bromine Sources: While CuBr is standard, some protocols suggest using a combination of CuBr and HBr, or even CuBr₂ in certain cases, although the latter may proceed through a different mechanism and could lead to different side products.[3][5]
-
3. Product Loss During Workup and Purification:
-
The Challenge: The desired product has moderate polarity and can be lost during aqueous workup or be difficult to separate from side products during chromatography.
-
The Solution:
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate. Perform multiple extractions to ensure complete recovery from the aqueous layer.
-
Purification: Column chromatography on silica gel is a common purification method. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.
-
Question 2: I am observing the formation of a significant amount of a dark, tarry byproduct. What is this and how can I prevent it?
The formation of dark, polymeric materials is a common issue in Sandmeyer reactions and is often due to side reactions of the highly reactive diazonium salt and aryl radical intermediates.
A2: Minimizing Side Reactions
-
Cause: These byproducts often result from the coupling of the aryl radical intermediate with other species in the reaction mixture, including unreacted diazonium salts or other aryl radicals.[2] This is more likely to occur at higher temperatures or if the concentration of the diazonium salt is too high.
-
Prevention:
-
Maintain Low Temperatures: As emphasized before, strict temperature control is paramount to minimize the rate of these side reactions.
-
Controlled Addition: The slow, controlled addition of the sodium nitrite solution ensures that the concentration of the diazonium salt remains low at any given time, reducing the likelihood of self-coupling reactions.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote rapid reaction with the copper catalyst and bromide source, rather than unproductive side reactions.
-
Question 3: My final product is difficult to purify, showing multiple spots on TLC close to the product spot. What are these impurities?
These impurities are likely isomers or closely related byproducts formed during the synthesis.
A3: Identifying and Mitigating Impurities
-
Potential Impurities:
-
Hydroxy-triazole: If the diazonium salt reacts with water before the bromide is added, it can form the corresponding hydroxy-triazole. This is more likely if the reaction temperature is not kept low.
-
Unreacted Starting Material: Incomplete diazotization will result in the presence of the starting amino-triazole.
-
Isomeric Products: While less common for this specific substrate, bromination on other positions of the triazole ring could theoretically occur, though the 5-position is the most reactive site for this transformation.
-
-
Mitigation Strategies:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and confirm the consumption of the starting material.
-
Careful Chromatography: A carefully executed column chromatography with a shallow solvent gradient can help in separating these closely related compounds.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.[6]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis, providing deeper insights into reagent choices and reaction mechanisms.
Question 4: What is the mechanism of the Sandmeyer reaction in this synthesis?
A4: The Radical Mechanism
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[2] The key steps are:
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt.
-
Dinitrogen Extrusion: The resulting diazonium radical rapidly loses a molecule of nitrogen gas (N₂) to form an aryl radical.
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final product and regenerating the copper(I) catalyst.
Caption: Simplified mechanism of the Sandmeyer reaction.
Question 5: Can I use other brominating agents instead of CuBr?
A5: Alternatives to the Classic Sandmeyer
While CuBr is the most common and generally effective catalyst for this transformation, other reagents can be used, though they may offer different advantages and disadvantages.
-
N-Bromosuccinimide (NBS): In some cases, NBS can be used for the bromination of heterocyclic compounds, but this typically involves an electrophilic aromatic substitution mechanism and may not be suitable for this specific transformation from the diazonium salt.[7]
-
Molecular Bromine (Br₂): Some modified procedures for the conversion of anilines to aryl bromides utilize molecular bromine, sometimes in a one-pot reaction without isolating the diazonium salt. However, the selectivity and yield can be highly substrate-dependent.
-
Copper(II) Bromide (CuBr₂): While Cu(I) is the catalyst in the classic Sandmeyer reaction, some protocols have reported the use of CuBr₂.[3][5] The mechanism may differ, and it's worth conducting small-scale trials to assess its efficacy for this substrate.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes diazonium salt decomposition.[1] |
| NaNO₂ Equivalents | 1.0 - 1.2 | A slight excess ensures complete diazotization. |
| CuBr Equivalents | 1.0 - 1.5 | A stoichiometric amount is typically required for the Sandmeyer reaction.[3] |
| Reaction Time | 2-12 hours | Monitored by TLC to ensure completion. |
Detailed Experimental Protocol
Materials:
-
Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
III. References
-
Sandmeyer reaction. In Wikipedia. Retrieved from --INVALID-LINK--
-
Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(11), 2827-2866. Retrieved from --INVALID-LINK--
-
Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkivoc, 2024(1), 202412214.
-
OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from --INVALID-LINK--
-
Reddy, B. V. S., et al. (2016). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 128(9), 1437-1442.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles. Retrieved from --INVALID-LINK--
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Queston regarding the Sandmeyer Reaction. r/OrganicChemistry. Retrieved from --INVALID-LINK--
-
Reddit. (2024). Bromination Help. r/Chempros. Retrieved from --INVALID-LINK--
References
Technical Support Center: Side Reactions in the Bromination of 1H-1,2,4-triazole-3-carboxylate Esters
Welcome to the technical support center for the bromination of 1H-1,2,4-triazole-3-carboxylate esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will address common side reactions, provide troubleshooting strategies, and offer detailed protocols to help you achieve your desired 5-bromo-1H-1,2,4-triazole-3-carboxylate ester with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of brominating 1H-1,2,4-triazole-3-carboxylate esters?
The primary objective is the regioselective introduction of a bromine atom onto the C5 position of the triazole ring. The resulting 5-bromo-1H-1,2,4-triazole-3-carboxylate ester is a versatile building block in medicinal chemistry, often utilized in cross-coupling reactions to introduce diverse functionalities.[1][2]
Q2: What are the most common brominating agents for this reaction?
N-Bromosuccinimide (NBS) is a widely used brominating agent for this transformation due to its ease of handling and milder reactivity compared to elemental bromine.[3] Other brominating reagents can be employed, but NBS often provides a good balance of reactivity and selectivity.
Q3: Why is the 1,2,4-triazole ring susceptible to side reactions during bromination?
The 1,2,4-triazole ring is an electron-rich heterocyclic system. While this facilitates the desired electrophilic aromatic substitution, it also makes the ring and its substituents susceptible to other reactions, especially under harsh conditions. The presence of multiple nitrogen atoms and the ester functionality introduces several potential sites for undesired reactivity.[4][5]
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed breakdown of the most frequently encountered side reactions during the bromination of 1H-1,2,4-triazole-3-carboxylate esters, their mechanistic origins, and practical solutions to mitigate them.
Problem 1: Over-bromination or Multiple Brominations
Symptoms:
-
Mass spectrometry data shows peaks corresponding to the addition of more than one bromine atom.
-
Complex proton NMR spectra with multiple sets of unexpected signals.
Causality: The 1,2,4-triazole ring, being electron-rich, can undergo further bromination if the reaction conditions are too harsh or if an excess of the brominating agent is used. The initial bromination at the C5 position can further activate the ring towards a second electrophilic attack.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is typically sufficient.
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the reaction and improve selectivity.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring multiple brominations.
| Parameter | Standard Protocol | Troubleshooting Modification |
| NBS Equivalents | 1.2 - 1.5 | 1.0 - 1.1 |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Addition Method | Single Portion | Slow, Portion-wise Addition |
Workflow for Mitigating Over-bromination:
Caption: Troubleshooting workflow for over-bromination.
Problem 2: N-Bromination
Symptoms:
-
Isolation of an unstable product that may decompose upon purification.
-
NMR analysis suggests the absence of a C-Br bond and a change in the NH proton signal.
Causality: The nitrogen atoms in the 1,2,4-triazole ring are nucleophilic and can be brominated, especially the N1 position.[6] This is more likely to occur if the reaction conditions favor the deprotonation of the triazole NH, creating a more nucleophilic triazolide anion.
Solutions:
-
Acidic Conditions: Performing the reaction under neutral or slightly acidic conditions can suppress the formation of the triazolide anion, thereby disfavoring N-bromination. The protonated form of the triazole is less nucleophilic.
-
Solvent Choice: Aprotic solvents are generally preferred. Protic solvents could potentially facilitate proton transfer and anion formation.
Problem 3: Hydrolysis of the Ester Group
Symptoms:
-
Presence of the corresponding carboxylic acid in the product mixture, detectable by LC-MS or IR spectroscopy (broad O-H stretch).
-
Lower than expected yield of the desired ester product.
Causality: The bromination reaction is often carried out for extended periods or at elevated temperatures. If acidic or basic impurities are present, or if the reaction conditions themselves are harsh, the ester group can undergo hydrolysis.[7]
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize the presence of water.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially hydrolytic conditions. Avoid excessive heating.
-
Neutral Workup: During the workup, avoid strongly acidic or basic aqueous solutions if possible.
Problem 4: Decarboxylative Bromination
Symptoms:
-
Formation of a bromo-triazole product lacking the ester group.
-
Gas evolution (CO2) may be observed during the reaction.
Causality: While less common for this specific substrate under standard NBS bromination conditions, decarboxylation can occur, particularly at higher temperatures or in the presence of certain catalysts.[8][9] This involves the loss of the carboxylate group as carbon dioxide, followed by bromination at the now vacant position.
Solutions:
-
Milder Conditions: This side reaction is a strong indicator that the reaction conditions are too harsh. Lowering the temperature is the most critical parameter to adjust.
-
Avoid Radical Initiators: Some brominations with NBS are promoted by radical initiators. For electrophilic aromatic substitution, these should be avoided as they can promote unwanted side reactions.
Decision Tree for Troubleshooting:
Caption: Decision tree for identifying and solving common side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Bromination of Ethyl 1H-1,2,4-triazole-3-carboxylate
This protocol provides a starting point for the synthesis of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate.
Materials:
-
Ethyl 1H-1,2,4-triazole-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of ethyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL/g of starting material) at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.[10]
Protocol 2: Purification of Bromo-1,2,4-triazole Esters
Purification is critical to remove unreacted starting materials and byproducts.
Method: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate) and gradually increase the polarity. The exact gradient should be determined by preliminary TLC analysis.
-
Visualization: The product can often be visualized under UV light (254 nm).
References
- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 7. CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Temperature for the Synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The synthesis, which proceeds via a Sandmeyer-type reaction, is notoriously sensitive to temperature fluctuations. Precise thermal control is paramount for achieving high yield, purity, and, most importantly, operational safety. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate the challenges of this transformation.
The conversion of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate to its 5-bromo analog is a two-stage process. First, the primary amino group is converted to a diazonium salt (diazotization), which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. Both stages are critically dependent on temperature.
Caption: General synthesis pathway for the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, with a focus on temperature optimization.
Q1: What is the optimal temperature for the initial diazotization step, and why is it so critical?
A1: The diazotization of the starting amine must be conducted under strict temperature control, typically between 0-5 °C . The reasoning is rooted in the inherent instability of the resulting diazonium salt intermediate.[1]
-
Causality (The "Why"): Diazotization is an exothermic reaction.[1] If the temperature rises above 5 °C, the thermally labile diazonium salt will rapidly decompose. This decomposition involves the evolution of nitrogen gas (N₂) and the formation of a highly reactive triazolyl cation.[2][3] In an aqueous acidic medium, this cation is readily trapped by water, leading to the formation of the highly undesirable Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate byproduct, which significantly reduces your yield.[4]
-
Expert Insight: We recommend preparing an ice-salt bath to maintain a temperature closer to 0 °C and adding the sodium nitrite solution dropwise to the acidic solution of your amine. This ensures that the heat generated is dissipated effectively, preventing localized temperature spikes that could initiate decomposition.
Q2: My reaction mixture turned dark brown and tarry during the Sandmeyer (bromination) step. What went wrong?
A2: The formation of dark, polymeric materials is a classic sign of uncontrolled decomposition of the diazonium salt and subsequent radical side reactions.[5] This is almost always a temperature control issue.
-
Causality (The "Why"): The Sandmeyer reaction proceeds via a radical mechanism initiated by the copper(I) catalyst.[6][7] While this step often requires gentle warming to proceed at a reasonable rate, excessive heat accelerates not only the desired reaction but also numerous side reactions. The aryl radical intermediate can couple with itself to form biaryl compounds or participate in other non-productive pathways, leading to intractable tars.[4]
-
Trustworthiness Check: Before starting the Sandmeyer addition, ensure your diazonium salt solution is a clear, homogenous solution within the 0-5 °C range. Add the copper(I) bromide solution slowly, while carefully monitoring the reaction temperature and for any excessive gas evolution. A rapid, uncontrolled effervescence is a sign that the reaction is proceeding too quickly and may lead to decomposition.
Q3: I have a very low yield of the final bromo-triazole product. What are the most likely temperature-related causes?
A3: Low yields in this synthesis are common and can usually be traced back to improper temperature management at one of the two key stages. The following table summarizes likely scenarios:
| Symptom / Observation | Probable Temperature-Related Cause | Recommended Corrective Action |
| Low Yield; Significant Starting Amine Recovered | The diazotization temperature was too low or the reaction was incomplete. While decomposition is a risk, extremely low temperatures can slow the reaction kinetics. | Ensure the reaction is stirred at 0-5 °C for a sufficient time to ensure full conversion. Use a starch-iodide paper test to confirm a slight excess of nitrous acid, indicating the amine has been consumed.[5] |
| Low Yield; Significant Phenol/Hydroxy Byproduct Detected | The temperature exceeded 5 °C during diazotization or was too high during the Sandmeyer step.[4] | Maintain strict temperature control (<5 °C) for diazotization. For the Sandmeyer step, begin at a low temperature and warm gently only if the reaction is sluggish. |
| Low Yield; Formation of Dark, Insoluble Tars | Runaway decomposition occurred due to poor heat dissipation or excessively high temperature during the Sandmeyer reaction.[5] | Improve the efficiency of your cooling bath. Slow the rate of addition of the CuBr solution. Consider diluting the reaction mixture to better manage the exotherm. |
Q4: How do I experimentally determine the optimal temperature for the Sandmeyer bromination step?
A4: Since the optimal temperature for the copper-catalyzed displacement is substrate-dependent, a systematic optimization is highly recommended. We advise performing a series of small-scale parallel experiments.
-
Expert Insight: First, prepare a stock solution of your diazonium salt intermediate at 0-5 °C. Then, divide this stock solution into several reaction vessels. In parallel, bring each vessel to a different target temperature (e.g., 10 °C, 25 °C (room temp), 40 °C ) before adding the copper(I) bromide catalyst. Monitor the reactions over time using TLC or HPLC to track the consumption of the intermediate and the formation of the product. This approach will give you a clear indication of the ideal temperature that balances reaction rate with byproduct formation for your specific setup.
Experimental Protocols
These protocols are provided as a self-validating framework. Adherence to the temperature controls described is critical for success.
Protocol 1: Synthesis of this compound (Optimized General Procedure)
Safety First: Diazonium salts in their isolated, solid form can be shock-sensitive and explosive.[3] This procedure is designed to be performed in solution, which is significantly safer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Diazotization (0-5 °C)
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in 48% hydrobromic acid (HBr, ~4-5 mL per gram of amine).
-
Cool the resulting solution to 0 °C using an ice-salt bath. The solution should be vigorously stirred.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution via the dropping funnel, ensuring the internal temperature never exceeds 5 °C . The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately in the next step.
Step 2: Sandmeyer Bromination (Temperature to be Optimized)
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold CuBr solution. Note: Some protocols add the CuBr to the diazonium salt; consistency is key.
-
Observe the reaction. You should see the evolution of nitrogen gas. Maintain the temperature initially at 5-10 °C.
-
After the initial effervescence subsides, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the reaction is complete. If the reaction is slow, gentle warming (e.g., to 40 °C) may be required, but this must be done cautiously.
-
Upon completion, the reaction can be worked up by quenching with water and extracting the product with a suitable organic solvent like ethyl acetate.
Protocol 2: Workflow for Temperature Optimization
This workflow details the process for identifying the ideal temperature for the Sandmeyer step.
Caption: Workflow for optimizing the Sandmeyer reaction temperature.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Common impurities in Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate and their removal
Technical Support Center: Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic building block. Here, we provide field-proven insights and detailed protocols to help you identify and remove common impurities, ensuring the high quality required for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common synthetic pathways like the cyclocondensation of acylhydrazides followed by bromination, several impurities are frequently observed.[1][2]
-
Unreacted Starting Materials: The most common impurities are often the materials you started with. This includes the non-brominated precursor, Ethyl 1H-1,2,4-triazole-3-carboxylate , if the bromination step did not go to completion.
-
Hydrolyzed By-product: The ester group is susceptible to hydrolysis, especially during aqueous workups or if moisture is present, leading to the formation of 5-bromo-1H-1,2,4-triazole-3-carboxylic acid .[2][3] This acidic impurity can complicate subsequent reactions.
-
Residual Solvents: Solvents used in the reaction and purification, such as ethanol, ethyl acetate, hexane, or toluene, may be present in the final product.[1]
-
Reagent-Derived Impurities: Depending on the brominating agent used (e.g., N-bromosuccinimide), you may have by-products like succinimide.
Q2: How can I monitor the reaction and assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring and initial purity assessment.[4] It provides a rapid, qualitative snapshot of the components in your mixture.
-
Principle of Operation: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent). The product, being relatively polar due to the triazole ring and ester group, will have a moderate retention factor (Rf) value.
-
Practical Execution: Use silica gel 60 F254 plates. A good starting eluent system is a mixture of ethyl acetate and hexane. By comparing the spots of your reaction mixture to a spot of the starting material, you can track the progress. The appearance of a new, lower Rf spot (more polar) might indicate the formation of the hydrolyzed carboxylic acid.
| Compound Type | Expected Polarity | Typical TLC Rf Range (30-50% EtOAc/Hexane) |
| This compound (Product) | Moderate | 0.3 - 0.5 |
| Ethyl 1H-1,2,4-triazole-3-carboxylate (Precursor) | High | 0.1 - 0.3 |
| 5-bromo-1H-1,2,4-triazole-3-carboxylic acid (Hydrolysis) | Very High | < 0.1 (often streaks) |
| Less Polar By-products (e.g., from reagents) | Low | 0.6 - 0.8 |
Q3: What is the best primary purification strategy for this compound?
For most lab-scale syntheses, flash column chromatography on silica gel is the most effective and widely applicable method for purifying this compound.[4][5][6][7] It excels at separating the target compound from both more polar and less polar impurities. If your product is a solid and of reasonable purity (>90%), recrystallization can be an excellent and scalable alternative.[8][9]
Troubleshooting and Purification Protocols
This section provides detailed workflows and troubleshooting advice for the most common purification challenges.
Issue 1: My crude product is an oil/gummy solid and shows multiple spots on TLC.
Cause: This is a typical outcome for many organic reactions and indicates the presence of multiple impurities. Solution: Flash column chromatography is the recommended course of action.
This protocol is designed to separate the desired product from common impurities. The key to success is a well-packed column and an optimized solvent system, which you should determine first by running several TLCs.[4]
Step 1: Prepare the Slurry and Pack the Column
-
Choose a column with an appropriate diameter for your sample size (a good rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
In a beaker, create a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is uniform and free of cracks or air bubbles. Add a thin layer of sand on top to protect the silica surface.
Step 2: Load the Sample
-
Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and removing the solvent on a rotary evaporator.
-
Carefully apply the sample to the top of the column.
Step 3: Elute and Collect Fractions
-
Begin eluting with a low-polarity solvent system (e.g., 20% ethyl acetate/hexane), as determined by your initial TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., to 40% or 50% ethyl acetate/hexane) to elute your target compound.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
Step 4: Isolate the Product
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Step 5: Confirm Purity
-
Confirm the identity and purity using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.[4][10] Purity should typically be >98% for most applications.[11]
Issue 2: My product is a solid, but the purity is not high enough after initial isolation.
Cause: The crude solid has co-precipitated with impurities. Solution: Recrystallization is an ideal technique to enhance the purity of a solid product.
The principle of recrystallization is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound should be soluble in the hot solvent but sparingly soluble at room temperature or below, while impurities should either remain in solution or be insoluble in the hot solvent.
Step 1: Choose a Suitable Solvent
-
Test small amounts of your crude product in various solvents (e.g., methanol, ethanol, toluene, or ethyl acetate/hexane mixtures).[1][9]
-
A good solvent will dissolve the compound when hot but yield crystals upon cooling.
Step 2: Dissolve the Crude Product
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise and heat the mixture (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
Step 3: Cool to Form Crystals
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which often leads to larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
Step 4: Isolate and Dry the Crystals
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under a vacuum to remove all traces of solvent.
Issue 3: I have a significant amount of the hydrolyzed carboxylic acid impurity.
Cause: Exposure to water, potentially during an aqueous workup, has hydrolyzed the ester. Solution: An acid-base liquid-liquid extraction can be performed before the primary purification.
Step 1: Dissolve the Crude Mixture
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
Step 2: Perform a Basic Wash
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Repeat the wash 1-2 times.
Step 3: Isolate and Dry
-
Separate the organic layer, wash it with brine (saturated NaCl solution) to remove excess water, and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution to obtain the crude product, now depleted of the acidic impurity. Proceed with column chromatography or recrystallization.
Visual Workflow and Logic Diagrams
To better illustrate the decision-making process, the following diagrams outline the purification strategy.
Caption: General purification workflow for this compound.
Caption: Logic diagram matching impurity type to the most effective removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 774608-89-8 [smolecule.com]
- 3. 674287-63-9|5-Bromo-1H-1,2,4-triazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]
- 9. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. calpaclab.com [calpaclab.com]
Troubleshooting guide for reactions involving Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Technical Support Center: Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Welcome to the dedicated technical support guide for researchers utilizing this compound. This resource is designed to provide practical, in-depth solutions to common challenges encountered during synthetic reactions involving this versatile building block. The following question-and-answer guide is structured to move from fundamental properties to complex reaction troubleshooting, grounded in established chemical principles.
Section 1: Compound Profile and Handling FAQs
This section covers the essential characteristics of the starting material. Proper handling and understanding of its properties are the foundation of a successful experiment.
Q1: What are the key structural features and physicochemical properties of this compound?
A1: this compound is a heterocyclic compound with the molecular formula C₅H₆BrN₃O₂.[1] Its structure contains three key functional regions that dictate its reactivity:
-
C5-Bromine Bond: This is the primary site for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the triazole ring activates this position for substitution.
-
Ethyl Ester Group: This group can be hydrolyzed under acidic or basic conditions, a crucial consideration when selecting reagents for cross-coupling.[1][2]
-
N1-Proton: The triazole N-H is acidic (predicted pKa ≈ 5.6) and can be deprotonated by a suitable base.[3] This can influence the compound's solubility and reactivity, and in some cases, the N1 position can be a site for alkylation.
Diagram 1: Key Reactive Sites
Caption: Reactivity map of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆BrN₃O₂ | [1][4] |
| Molecular Weight | ~220.02 g/mol | [1][4] |
| Appearance | Pale-yellow to yellow-brown solid or liquid | [5] |
| Predicted pKa | 5.62 ± 0.40 | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Q2: What are the recommended storage and handling procedures for this reagent?
A2: Due to its potential sensitivity, the compound should be stored under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[5] Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation, which could lead to hydrolysis of the ester or affect moisture-sensitive reactions.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common application for this substrate. Success hinges on a well-balanced catalytic system. Failures are common but can almost always be diagnosed and solved systematically.
Q3: My Suzuki-Miyaura coupling reaction has failed or is giving very low yield. What is the first thing I should check?
A3: The most frequent cause of failure in palladium-catalyzed reactions is the presence of oxygen. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species, halting the catalytic cycle.
Immediate Action Plan:
-
Verify Inert Atmosphere: Ensure your reaction was set up under a rigorously maintained inert atmosphere (argon or nitrogen).[6]
-
Solvent Degassing: The solvent must be thoroughly degassed before use. Common methods include:
-
Sparging: Bubbling argon or nitrogen through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: Three cycles of freezing the solvent (liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere. This is the most effective method.
-
Q4: I've confirmed my setup is inert, but the reaction still isn't working. How do I troubleshoot the catalyst system?
A4: The choice of palladium source, ligand, and base is critical and highly dependent on the specific coupling partners.[6][7] The electron-deficient triazole ring can make oxidative addition more challenging than with simple aryl bromides, often necessitating a more robust catalytic system.
Causality-Based Troubleshooting Steps:
-
Ligand Choice: Standard ligands like PPh₃ may be insufficient. The key is to facilitate the oxidative addition and reductive elimination steps.[8] For electron-deficient heterocycles, bulky and electron-rich phosphine ligands are superior.[9][10]
-
Try Buchwald Ligands: Consider ligands like SPhos, XPhos, or RuPhos. These accelerate the key steps in the catalytic cycle.[7]
-
Use a Pre-catalyst: Instead of sources like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., SPhos Pd G3, XPhos Pd G3). These form the active Pd(0) species more cleanly and reliably.[11]
-
-
Base Selection: The base activates the boronic acid for transmetalation.[12] However, a base that is too strong or used with aqueous solvents can cause ester hydrolysis.
-
If Ester Hydrolysis is a Problem: Switch to a milder, non-aqueous base like potassium fluoride (KF) or use anhydrous potassium phosphate (K₃PO₄).[2] Grinding K₃PO₄ into a fine powder can improve reproducibility.[9]
-
Solubility Issues: If reagents are not dissolving, a stronger base like Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, Dioxane) might be necessary. However, monitor for side reactions.
-
-
Boronic Acid Stability: Boronic acids can undergo decomposition (protodeborylation), especially at high temperatures.[2]
-
Action: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using more stable potassium trifluoroborate salts or boronate esters (e.g., pinacol esters) as coupling partners.[12]
-
Diagram 2: Troubleshooting Flowchart for a Failed Cross-Coupling Reaction
Caption: Systematic troubleshooting logic for cross-coupling reactions.
Q5: I'm attempting a Buchwald-Hartwig amination and observing dehalogenation of my starting material. What's causing this and how can I fix it?
A5: Dehalogenation (or protodebromination) is a common side reaction where the bromine atom is replaced by a hydrogen. This typically occurs when the reductive elimination step is slow compared to competing side pathways like β-hydride elimination from the palladium-amido complex or reaction with trace water.[8]
Mechanistic Causes & Solutions:
-
Slow Reductive Elimination: This is often the rate-limiting step. The choice of ligand is paramount to accelerating it.
-
Base Choice: The base can play a role. While strong bases like NaOt-Bu are common, they can sometimes promote side reactions.
-
Solution: Screen other bases. A weaker base like K₃PO₄ or Cs₂CO₃ may slow the dehalogenation pathway relative to the productive coupling.
-
-
Reaction Temperature: High temperatures can accelerate decomposition pathways.
-
Solution: Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C), even if it requires a longer reaction time.[6]
-
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Q6: My SNAr reaction with a nucleophile (e.g., an alcohol or thiol) is not proceeding. Why is this substrate unreactive?
A6: While the triazole ring is electron-withdrawing, SNAr reactions still require forcing conditions or a strong nucleophile. The reactivity of the C-Br bond is lower than, for example, a nitro-activated aryl halide.
Strategies to Promote Reaction:
-
Increase Nucleophilicity: The reaction rate is directly dependent on the strength of the nucleophile.
-
Solution: Deprotonate the nucleophile before adding it to the reaction. For an alcohol (ROH) or thiol (RSH), use a strong, non-nucleophilic base like sodium hydride (NaH) to form the more potent alkoxide (RO⁻) or thiolate (RS⁻) anion.
-
-
Solvent Effects: The solvent must stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Solution: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents are effective at solvating cations, leaving the nucleophilic anion more reactive.
-
-
Increase Temperature: SNAr reactions often require heat.
-
Solution: Gradually increase the reaction temperature, monitoring for decomposition by TLC or LC-MS. Microwave heating can sometimes be effective for accelerating sluggish reactions.
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid partner (1.3 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, 2-6 mol%).
-
Atmosphere Inerting: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block (e.g., 90-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Buy this compound | 774608-89-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 774608-89-8 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Preventing decomposition of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure the successful and efficient synthesis of your target compound.
I. Understanding the Synthesis and its Challenges
The most common and effective method for synthesizing this compound is through a Sandmeyer-type reaction. This involves the diazotization of a primary aromatic amine, in this case, Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate, followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide ion.
While the Sandmeyer reaction is a robust and widely used transformation, its application to heterocyclic systems like 1,2,4-triazoles can present unique challenges.[1][2][3][4] The primary issue is the potential for decomposition of the target molecule under the reaction conditions, leading to reduced yields and purification difficulties. Understanding the root causes of this decomposition is key to preventing it.
II. Troubleshooting Guide: Preventing Decomposition
This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown/black upon addition of the copper(I) bromide, and I obtained a low yield of the desired product. What is happening?
A1: The formation of a dark, tarry reaction mixture is a common indicator of diazonium salt decomposition and subsequent side reactions. The primary cause is often the instability of the diazonium intermediate. Here are the key factors to consider and troubleshoot:
-
Temperature Control is Critical: The diazotization step (formation of the diazonium salt) must be carried out at low temperatures, typically between 0-5 °C. Exceeding this temperature range can lead to premature decomposition of the diazonium salt, resulting in the formation of phenols and other byproducts.
-
Slow and Controlled Addition: The dropwise addition of both the sodium nitrite solution during diazotization and the diazonium salt solution to the copper(I) bromide solution is crucial. A rapid addition can cause localized overheating and an uncontrolled release of nitrogen gas, leading to decomposition.
-
Purity of Starting Materials: Ensure that the starting material, Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate, is of high purity. Impurities can interfere with the diazotization reaction and promote decomposition.
Q2: I've isolated my product, but it appears to be unstable and discolors over time. How can I prevent this?
A2: The stability of this compound can be compromised by residual acidic impurities from the synthesis, as well as exposure to light and heat.
-
Thorough Neutralization and Washing: After the reaction is complete, it is essential to neutralize any remaining acid. Washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, followed by water, will help remove acidic residues.
-
Proper Storage: The purified compound should be stored in a cool, dark place, preferably at 2-8 °C, under an inert atmosphere (e.g., argon or nitrogen).[5] Exposure to light can induce photodegradation, which often involves the cleavage of the C-Br bond.[6][7][8]
-
Use of Antioxidants: For long-term storage, the addition of a small amount of a radical scavenger, such as BHT (butylated hydroxytoluene), can help to inhibit oxidative decomposition pathways.
Q3: My NMR analysis shows the presence of a significant amount of the debrominated product, Ethyl 1H-1,2,4-triazole-3-carboxylate. What causes this side reaction?
A3: The formation of the debrominated product is a common side reaction in the synthesis of brominated heterocycles. This can occur through several mechanisms:
-
Radical-Mediated Debromination: The Sandmeyer reaction proceeds through a radical mechanism.[1][4][9] If radical scavengers are not effectively excluded from the reaction, or if certain impurities are present, the aryl radical intermediate can be quenched by abstracting a hydrogen atom from the solvent or other species, leading to the debrominated product.
-
Reductive Dehalogenation: During workup or purification, certain conditions can promote the reductive cleavage of the C-Br bond. This is more likely to occur if reactive metals or reducing agents are inadvertently introduced.
-
Photodegradation: As mentioned previously, exposure to UV light can cause homolytic cleavage of the C-Br bond, leading to the formation of a triazolyl radical which can then abstract a hydrogen atom to form the debrominated product.[6][7][8]
To minimize debromination:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can participate in radical reactions.
-
Control Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions.
-
Protect from Light: Conduct the reaction and subsequent purification steps in a fume hood with the sash down and, if possible, with the reaction vessel wrapped in aluminum foil to exclude light.
Experimental Protocols
This protocol is adapted from established procedures for the synthesis of similar brominated heterocycles via a Sandmeyer reaction.
Materials:
-
Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution via the dropping funnel, ensuring the temperature does not exceed 10 °C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Isolation:
-
Pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Solvent Selection:
-
A mixture of ethanol and water is often a suitable solvent system for the recrystallization of polar heterocyclic compounds.
-
Alternatively, a mixture of ethyl acetate and hexanes can be effective.
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethanol or ethyl acetate).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a good starting point for elution. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
III. Visualization of Key Processes
Decomposition Pathways
The following diagram illustrates the potential decomposition pathways during the synthesis of this compound.
Caption: Key reaction and decomposition pathways.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common issues during the synthesis.
Caption: A systematic troubleshooting guide.
IV. Data Summary
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes premature decomposition of the unstable diazonium salt. |
| Reaction Atmosphere | Inert (Argon or Nitrogen) | Reduces oxidative side reactions and debromination. |
| Workup | Neutralization with mild base | Removes acidic impurities that can catalyze decomposition. |
| Purification | Recrystallization or Column Chromatography | Removes byproducts and unreacted starting materials. |
| Storage | 2-8 °C, protected from light, under inert gas | Ensures long-term stability by preventing thermal and photodegradation.[5] |
V. Conclusion
The successful synthesis of this compound is highly dependent on careful control of reaction parameters, particularly temperature, and the exclusion of factors that can promote decomposition, such as light and oxygen. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can significantly improve the yield, purity, and stability of this valuable synthetic intermediate.
VI. References
-
Al-Awadi, N. A., et al. (2020). Thermal Decomposition of 4-arylideneimino-2-cyanoethyl-1,2,4-triazole-3(2H)-ones/thiones. Molecules, 25(1), 109. Available from: --INVALID-LINK--
-
BLD Pharmatech. (n.d.). Safety Data Sheet.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available from: --INVALID-LINK--
-
Cui, M., et al. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(15), 9654–9662. Available from: --INVALID-LINK--
-
David, C., et al. (1977). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Polymer Degradation and Stability, 95(12), 2385-2393. Available from: --INVALID-LINK--
-
Guidechem. (n.d.). 5-bromo-1h-1,2,4-triazole-3-carboxylic acid ethyl ester. Available from: --INVALID-LINK--
-
Khaled, A., et al. (2018). Photodegradation of brominated flame retardants in polystyrene. Chemosphere, 205, 33-41.
-
Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(1), 81-84.
-
Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 261, 02031. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Available from: --INVALID-LINK--
-
Smolecule. (n.d.). Buy this compound. Available from: --INVALID-LINK--
-
Spectrum Chemical. (2006). Material Safety Data Sheet.
-
Wikipedia. (n.d.). Sandmeyer reaction. Available from: --INVALID-LINK--
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. This compound | 774608-89-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. The unique electronic properties of this substrate, characterized by an electron-deficient triazole ring and an acidic N-H proton, present specific challenges that require careful consideration of the catalytic system.
I. Understanding the Substrate: Key Challenges
This compound is a heterocyclic compound with distinct reactive sites. The primary challenges in cross-coupling reactions with this substrate are:
-
Acidic N-H Proton: The triazole N-H proton is acidic and can be deprotonated by the base, potentially leading to catalyst inhibition or undesired side reactions.[1]
-
Electron-Deficient Ring: The electron-withdrawing nature of the triazole ring can affect the oxidative addition step in the catalytic cycle.
-
Potential for Dehalogenation: N-heterocyclic halides, especially electron-deficient ones, are prone to dehalogenation, an undesired side reaction where the bromine atom is replaced by a hydrogen atom.[2][3][4]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in Suzuki-Miyaura couplings with this substrate often points to issues with catalyst activity, base selection, or dehalogenation.
Initial Diagnostic Checks:
-
Reagent Integrity: Ensure all reagents, especially the boronic acid, palladium catalyst, and solvents, are pure and dry.
-
Inert Atmosphere: Confirm that the reaction was set up and maintained under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[5]
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust and specialized catalyst systems.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands can enhance catalyst activity and stability.[4][6] N-heterocyclic carbene (NHC) ligands are also highly effective for cross-coupling reactions.[7]
-
Pre-catalysts: Using well-defined palladium pre-catalysts can ensure the generation of the active Pd(0) species.[5]
-
-
Base Selection: The choice of base is critical due to the acidic N-H proton.
-
Weaker Bases: Strong bases like alkoxides can sometimes promote dehalogenation.[4] Consider milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]
-
Anhydrous Conditions: While some Suzuki reactions benefit from water, for this substrate, strictly anhydrous conditions might suppress dehalogenation. However, be aware that some anhydrous couplings with K₃PO₄ may require a small amount of water to proceed.[8][9]
-
-
Solvent System: Aprotic solvents are generally preferred.
-
Common Choices: Dioxane, THF, or toluene are suitable options.[4] The choice of solvent can also influence the solubility of the base and other reagents.
-
-
Temperature Control: High temperatures can increase the rate of dehalogenation.[3] Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
Q2: I am observing a significant amount of the dehalogenated product, ethyl 1H-1,2,4-triazole-3-carboxylate. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction with N-heterocyclic halides.[2][4] The primary mechanism often involves the formation of a palladium-hydride (Pd-H) species.[4]
Strategies to Suppress Dehalogenation:
-
N-H Protection: Protecting the acidic N-H proton can significantly reduce or eliminate dehalogenation.[10] A Boc protecting group is a good option as it can sometimes be removed under the reaction conditions.[10]
-
Ligand Modification: Employ bulky, electron-donating ligands (e.g., Buchwald ligands) which can favor the desired cross-coupling pathway over dehalogenation.[6]
-
Base Optimization: As mentioned in Q1, switching to a weaker base like K₂CO₃ or Cs₂CO₃ can be beneficial.[4]
-
Solvent Choice: Avoid protic solvents like alcohols, which can act as a hydride source.[4]
Q3: For a Buchwald-Hartwig amination, what catalyst system is recommended for coupling with primary or secondary amines?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[11][12] For this substrate, careful selection of the catalyst and base is crucial.
Recommended Catalyst Systems:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligands:
-
For Primary Amines: Bidentate phosphine ligands like BINAP or DPPF are often effective.[11]
-
For Hindered Amines: Sterically hindered, bulky monophosphine ligands (e.g., BrettPhos, RuPhos) are generally superior.
-
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but given the acidic N-H of the triazole, a weaker base like Cs₂CO₃ could be trialed first.[13]
Q4: I want to perform a Sonogashira coupling with a terminal alkyne. What are the key considerations for this reaction?
A4: The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst.[14][15]
Key Considerations:
-
Catalyst System:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are standard choices.
-
Copper(I) Co-catalyst: CuI is the most common co-catalyst.
-
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used.
-
Solvent: Anhydrous, degassed solvents like DMF or THF are suitable.
-
Inert Atmosphere: Strict exclusion of oxygen is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Q5: Are there any general recommendations for catalyst screening for this substrate?
A5: A systematic approach to catalyst screening is highly recommended.
Screening Workflow:
-
Start with a Standard System: Begin with a common catalyst system, for example, Pd(PPh₃)₄ with K₂CO₃ in a dioxane/water mixture for a Suzuki coupling.
-
Vary the Ligand: If the initial reaction is unsuccessful, screen a panel of ligands with varying steric and electronic properties (e.g., PPh₃, Buchwald ligands, NHC ligands).
-
Optimize the Base: Test a range of bases from mild (e.g., K₂CO₃) to strong (e.g., NaOtBu), keeping in mind the potential for dehalogenation.
-
Adjust Solvent and Temperature: Once a promising catalyst/base combination is identified, fine-tune the solvent and reaction temperature.
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// Edges start_node -> check_reagents; check_reagents -> catalyst_screen [label="Reagents OK"]; catalyst_screen -> base_opt; base_opt -> solvent_temp_opt; solvent_temp_opt -> success [label="Improved Result"]; base_opt -> nh_protection [label="Dehalogenation\nPersists"]; nh_protection -> catalyst_screen; } caption: "Troubleshooting workflow for cross-coupling reactions."
III. Recommended Catalyst Systems
The following table summarizes recommended starting points for catalyst systems for various cross-coupling reactions with this compound.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80 - 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos or BINAP | NaOtBu or Cs₂CO₃ | Toluene | 90 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N or DIPEA | DMF or THF | Room Temp - 60 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80 - 120 |
IV. Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Screening Reaction
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
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// Edges setup -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup; workup -> purify; } caption: "Experimental workflow for a Suzuki-Miyaura coupling."
V. References
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. Available at: --INVALID-LINK--
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available at: --INVALID-LINK--
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem. Available at: --INVALID-LINK--
-
Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. ResearchGate. Available at: --INVALID-LINK--
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: --INVALID-LINK--
-
How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. Available at: --INVALID-LINK--
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. Available at: --INVALID-LINK--
-
Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem. Available at: --INVALID-LINK--
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. Available at: --INVALID-LINK--
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: --INVALID-LINK--
-
A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. PubMed Central. Available at: --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. Available at: --INVALID-LINK--
-
Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System. Global Thesis. Available at: --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: --INVALID-LINK--
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. MDPI. Available at: --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: --INVALID-LINK--
-
First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. Available at: --INVALID-LINK--
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: --INVALID-LINK--
-
Greener Approaches to Cross-Coupling. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Heck Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem. Available at: --INVALID-LINK--
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate. Appretech Scientific Limited. Available at: --INVALID-LINK--
-
This compound. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health. Available at: --INVALID-LINK--
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: --INVALID-LINK--
-
Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Publications. Available at: --INVALID-LINK--
-
Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... ResearchGate. Available at: --INVALID-LINK--
-
This compound. Smolecule. Available at: --INVALID-LINK--
-
Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. PubMed Central. Available at: --INVALID-LINK--
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: --INVALID-LINK--
-
5-bromo-1h-1,2,4-triazole-3-carboxylic acid ethyl ester. Guidechem. Available at: --INVALID-LINK--
-
Pd—N-Heterocyclic Carbene (NHC) Catalysts for Cross-Coupling Reactions. ResearchGate. Available at: --INVALID-LINK--
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available at: --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. Available at: --INVALID-LINK--
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring the Synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate by TLC
Welcome to the technical support guide for monitoring the synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the principles and troubleshooting techniques essential for successful reaction monitoring using Thin-Layer Chromatography (TLC). This guide is structured to address common challenges and frequently asked questions encountered in the lab.
Foundational Principles: Why TLC for this Synthesis?
The synthesis of this compound involves the transformation of starting materials into a product with different physicochemical properties, most notably, polarity.[1] TLC is an invaluable technique for monitoring such reactions because it is rapid, inexpensive, and requires only a minuscule amount of the reaction mixture.[2] It provides a qualitative snapshot of the reaction's progress by separating the components of the reaction mixture based on their differential adsorption to the stationary phase and solubility in the mobile phase.
In this specific synthesis, we anticipate the product, this compound, to have a different polarity compared to its precursors. This difference allows us to visualize the consumption of starting materials and the formation of the product on a TLC plate.
Experimental Workflow for TLC Monitoring
The following diagram outlines the standard procedure for monitoring a chemical reaction using TLC.
Caption: General workflow for reaction monitoring by TLC.
Step-by-Step Experimental Protocol
This protocol provides a robust starting point for monitoring your reaction.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary spotters or micropipette
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Solvents (Ethyl Acetate, Hexane)
-
Small vials for sample dilution
Procedure:
-
Chamber Preparation:
-
Prepare a mobile phase (eluent). A good starting point for triazole derivatives is a mixture of Ethyl Acetate (EtOAc) and Hexane.[3] Begin with a 3:7 (v/v) mixture of EtOAc/Hexane.
-
Pour the eluent into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapors. Close the lid and let it equilibrate for 5-10 minutes.
-
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of your key starting material in a volatile solvent (e.g., EtOAc or Dichloromethane).
-
Reaction Mixture (RM): Take a small aliquot (a drop) from your reaction pot and dilute it in a separate vial with a volatile solvent.
-
-
Spotting the TLC Plate:
-
With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
On the baseline, mark three lanes: "SM" for the starting material, "Co" for the co-spot, and "RM" for the reaction mixture.
-
Using a capillary spotter, apply a small spot of the SM solution to the "SM" lane. The spot should be as small as possible (1-2 mm diameter).[1]
-
Apply a spot of the RM solution to the "RM" lane.
-
For the "Co" lane, first spot the SM, and then carefully spot the RM directly on top of the dried SM spot. The co-spot is crucial for distinguishing the product from the starting material, especially if their Rf values are very similar.[4]
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[5][6]
-
Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[1]
-
-
Visualization and Interpretation:
-
Allow the plate to dry completely in a fume hood.
-
UV Visualization: View the plate under a short-wave UV lamp (254 nm).[7] Compounds that absorb UV light will appear as dark spots against the green fluorescent background of the plate.[7][8] Lightly circle the visible spots with a pencil.[7]
-
Chemical Staining (if needed): If spots are not UV-active, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.[1] Dip the plate in the stain solution and gently heat it with a heat gun until colored spots appear.
-
Analysis: Compare the lanes. The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot (the product) indicates the reaction is progressing. The reaction is considered complete when the SM spot is no longer visible in the "RM" lane.
-
Calculate the Retention Factor (Rf):
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The Rf value is a characteristic of a compound in a specific solvent system and helps in identifying components.[1]
-
-
Troubleshooting Guide
Even with a solid protocol, issues can arise. This section addresses the most common problems in a Q&A format.
Q1: My spots are streaking or appearing as elongated smears. What's wrong?
Answer: Streaking is a common issue with several potential causes:
-
Sample Overload: You may have applied too much sample to the plate.[2][5][9] Try diluting your sample further or applying a smaller spot.
-
Acidic or Basic Compounds: Triazoles are nitrogen-containing heterocycles and can interact strongly with the acidic silica gel stationary phase, causing streaking.[9]
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure complete dissolution before spotting.
Q2: All my spots are stuck on the baseline (Rf ≈ 0). How do I fix this?
Answer: This indicates your mobile phase (eluent) is not polar enough to move the compounds up the plate.[4][5]
-
Solution: Increase the polarity of your eluent. For an EtOAc/Hexane system, increase the proportion of ethyl acetate. For example, try moving from a 3:7 to a 5:5 (1:1) EtOAc/Hexane mixture. If your compound is very polar, you may need to add a stronger solvent like methanol (e.g., 5% MeOH in dichloromethane).[11]
Q3: My spots all ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?
Answer: This is the opposite problem: your eluent is too polar.[5]
-
Solution: Decrease the polarity of your eluent. In an EtOAc/Hexane system, decrease the proportion of ethyl acetate. For instance, if you used a 1:1 mixture, try a 2:8 or 1:9 EtOAc/Hexane mixture.
Q4: I don't see any spots on my plate after development, even under the UV lamp.
Answer: This can be frustrating, but it's usually solvable:
-
Sample is Too Dilute: Your compound's concentration might be too low to be detected.[5][6] Try spotting the same lane multiple times, allowing the solvent to dry completely between applications, to concentrate the sample on the baseline.[5][6]
-
Compound is Not UV-Active: Not all compounds absorb UV light at 254 nm.[5] The triazole ring system is generally UV-active, but if you suspect this is the issue, you must use a chemical stain. Potassium permanganate or iodine vapor are excellent alternatives.[1][7]
-
Compound Evaporation: If your product is highly volatile, it may have evaporated from the plate. This is less likely for the target molecule but is a possibility to consider.[5]
-
Solvent Level Too High: If the solvent level in the chamber is above your baseline, your sample will dissolve into the solvent pool instead of traveling up the plate.[5][6]
Q5: My starting material and product spots are too close together for me to tell them apart.
Answer: This indicates poor separation, meaning the chosen solvent system does not resolve the two compounds effectively.
-
Solution: You need to experiment with different solvent systems. Try changing the solvent ratios significantly or introducing a different solvent altogether (e.g., dichloromethane/methanol, or toluene-based systems).[4] Running a 2D TLC can also help determine if you have two different compounds.[4]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC issues.
Frequently Asked Questions (FAQs)
Q: What are the typical Rf values for the starting materials and the product?
A: Rf values are highly dependent on the exact TLC plate and solvent system used. However, we can predict a general trend. The synthesis often involves precursors that are either more or less polar than the final ester product. The key is to find a solvent system that places the Rf values of both the key starting material and the product between 0.2 and 0.8, with clear separation between them.[1]
| Compound Category | Expected Polarity | Typical Rf in 3:7 EtOAc/Hexane (Estimated) |
| Precursor (e.g., a triazole acid) | More Polar | 0.1 - 0.3 |
| Product (Ethyl Ester) | Less Polar | 0.4 - 0.6 |
| Non-polar Starting Material | Less Polar | 0.6 - 0.8 |
Q: My reaction is conducted in a high-boiling solvent like DMF or DMSO. How does this affect my TLC?
A: High-boiling solvents can streak up the entire TLC plate, obscuring the spots of your compounds. To resolve this, after spotting the plate, place it under high vacuum for a few minutes to evaporate the DMF or DMSO before developing the plate.[4]
Q: Which visualization method is best for this compound?
A: The conjugated triazole ring system should make the compound visible under 254 nm UV light.[7] This is the preferred first method as it is non-destructive.[8] If UV visualization is not effective, a potassium permanganate stain is a reliable destructive method that will visualize most organic compounds.[1]
Q: Can I determine the purity of my final product using only TLC?
A: TLC is an excellent tool for assessing purity qualitatively. A single spot in multiple solvent systems suggests a high degree of purity. However, TLC cannot distinguish between compounds with very similar Rf values, and some impurities may not be visible. For quantitative purity analysis, techniques like HPLC, LC-MS, or NMR are required.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chembam.com [chembam.com]
- 10. youtube.com [youtube.com]
- 11. Chromatography [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, a molecule of interest in medicinal chemistry, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth analysis of its structural characterization using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other common analytical techniques. The insights herein are derived from established principles of spectroscopy and data from analogous structures, offering a predictive yet robust framework for analysis.
The Imperative of Structural Integrity in Triazole Chemistry
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1] The introduction of a bromine atom and an ethyl carboxylate group, as in the case of this compound, modulates the electronic and steric properties of the triazole core, potentially influencing its biological activity. Consequently, precise confirmation of the substitution pattern and overall structure is paramount. While various analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy offers an unparalleled, high-resolution view into the molecular architecture.
Deciphering the Molecular Blueprint: Predicted ¹H and ¹³C NMR Analysis
In the absence of a publicly available experimental spectrum for this compound, we can construct a highly accurate predicted spectrum based on established chemical shift principles and data from structurally related compounds.[2][3][4]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The ¹H NMR spectrum is anticipated to exhibit three distinct signals:
-
N-H Proton (Triazole Ring): A broad singlet is expected in the downfield region, likely between δ 14.0-15.0 ppm . The acidic nature of this proton and its involvement in intermolecular hydrogen bonding, especially in a solvent like DMSO-d₆, contribute to its significant deshielding and broadness. The exact chemical shift can be sensitive to concentration and temperature.
-
Ethyl Quartet (-OCH₂CH₃): A quartet is predicted around δ 4.40 ppm . This signal arises from the two methylene protons of the ethyl group. The downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester functionality. These protons are split by the three neighboring methyl protons, resulting in a quartet (J ≈ 7.1 Hz).
-
Ethyl Triplet (-OCH₂CH₃): A triplet is expected at approximately δ 1.35 ppm . This signal corresponds to the three methyl protons of the ethyl group. These protons are split by the two adjacent methylene protons, giving rise to a triplet (J ≈ 7.1 Hz).
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals corresponding to the five unique carbon environments in the molecule:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the range of δ 159.0-161.0 ppm . This is a characteristic chemical shift for carbonyl carbons in esters.[5]
-
Triazole C3: The carbon atom at position 3 of the triazole ring, bonded to the carboxylate group, is predicted to be in the region of δ 155.0-157.0 ppm .
-
Triazole C5: The carbon at position 5, bearing the bromine atom, is expected to appear further upfield compared to C3, likely in the range of δ 144.0-146.0 ppm . The bromine atom's electron-withdrawing inductive effect is tempered by its weaker ability to deshield in comparison to the ester group.
-
Ethyl Methylene Carbon (-OCH₂CH₃): The methylene carbon of the ethyl group is anticipated around δ 62.0 ppm , influenced by the attached oxygen atom.
-
Ethyl Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon of the ethyl group is predicted to be the most upfield signal, at approximately δ 14.5 ppm .
Summary of Predicted NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 14.0 - 15.0 | broad singlet | - | - |
| -OCH₂ CH₃ | 4.40 | quartet | ~7.1 | ~62.0 |
| -OCH₂CH₃ | 1.35 | triplet | ~7.1 | ~14.5 |
| C =O | - | - | - | 159.0 - 161.0 |
| Triazole C 3 | - | - | - | 155.0 - 157.0 |
| Triazole C 5 | - | - | - | 144.0 - 146.0 |
digraph "Ethyl_5-bromo-1H-1,2,4-triazole-3-carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.8!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.8!"]; H_N1 [label="H", pos="0,2.5!"]; Br [label="Br", pos="2.5,-1.5!"]; C_ester [label="C", pos="-2.5,-1.5!"]; O_ester1 [label="=O", pos="-2.5,-2.5!"]; O_ester2 [label="O", pos="-3.8,-0.8!"]; C_ethyl1 [label="CH₂", pos="-5.1,-1.5!"]; C_ethyl2 [label="CH₃", pos="-6.4,-0.8!"];
// Bonds N1 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- N4 [dir=none]; N4 -- C5 [dir=none]; C5 -- N1 [dir=none]; N1 -- H_N1 [dir=none]; C5 -- Br [dir=none]; C3 -- C_ester [dir=none]; C_ester -- O_ester1 [style=double, dir=none]; C_ester -- O_ester2 [dir=none]; O_ester2 -- C_ethyl1 [dir=none]; C_ethyl1 -- C_ethyl2 [dir=none]; }
Figure 1: Molecular structure of this compound.
A Comparative Perspective: NMR vs. Other Analytical Techniques
While NMR provides a detailed structural map, a multi-technique approach is often employed for comprehensive characterization. Here's how NMR compares to Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for this particular molecule.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, and isomeric differentiation. | Unambiguously confirms the substitution pattern on the triazole ring. Differentiates between isomers (e.g., 1H vs. 4H tautomers). Provides precise structural information. | Requires a relatively larger sample amount compared to MS.[6] |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the molecular formula (C₅H₆BrN₃O₂). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) provides a clear signature. Fragmentation can offer clues about the substituents.[7] | Does not inherently provide information about the connectivity of atoms. Cannot distinguish between isomers with the same mass. |
| IR Spectroscopy | Presence of functional groups. | Can confirm the presence of the N-H bond (broad peak ~3100-3300 cm⁻¹), the C=O of the ester (~1720-1740 cm⁻¹), and C-O stretches.[8] | Provides limited information about the overall molecular skeleton and cannot confirm the specific substitution pattern on the triazole ring. |
graph "Analytical_Techniques_Comparison" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Nodes NMR [label="NMR Spectroscopy", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", pos="-2,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", pos="2,-1!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Molecule [label="this compound", shape=ellipse, pos="0,0!", fillcolor="#FFFFFF"];
// Edges NMR -- Molecule [label="Connectivity, Isomerism"]; MS -- Molecule [label="Molecular Weight, Formula"]; IR -- Molecule [label="Functional Groups"]; }
Figure 2: Comparison of analytical techniques for structural elucidation.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting point due to its high polarity, which is likely to dissolve the target molecule.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]
-
Transfer: Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[11]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) is sufficient.[1]
NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer and can be adjusted as needed.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 3-4 seconds to ensure good resolution.[12]
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 16 ppm should be adequate to cover all expected signals.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, as ¹³C is inherently less sensitive.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range of 0 to 200 ppm will encompass all expected carbon signals.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.
Figure 3: A streamlined workflow for NMR analysis.
Conclusion
Nuclear Magnetic Resonance spectroscopy stands as the definitive technique for the structural elucidation of complex organic molecules like this compound. While Mass Spectrometry and IR Spectroscopy provide valuable confirmatory data regarding molecular weight and functional groups, NMR alone offers the detailed atomic-level connectivity information necessary for unambiguous structure determination. The predictive data and protocols presented in this guide serve as a robust starting point for researchers, enabling efficient and accurate characterization of this and related triazole derivatives, thereby accelerating the pace of drug discovery and development.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2- c ]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00245A [pubs.rsc.org]
- 3. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. organomation.com [organomation.com]
- 11. sites.bu.edu [sites.bu.edu]
- 12. books.rsc.org [books.rsc.org]
A Comparative Guide to the Purity Assessment of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate process of drug development, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. Pharmaceutical intermediates, such as Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, are the foundational building blocks of active pharmaceutical ingredients (APIs). The presence of unwanted impurities, even in trace amounts, can influence the stability, safety, and therapeutic effect of the final drug product.[1][2] Consequently, rigorous and reliable analytical methods for purity determination are indispensable.
High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for chemical purity testing in the pharmaceutical industry.[3] Its high resolving power, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive, make it an ideal choice for analyzing complex heterocyclic molecules like triazole derivatives.[3][4]
This guide provides an in-depth comparison of HPLC with alternative analytical techniques for the purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, grounded in established principles and regulatory expectations.
Profile of the Analyte: this compound
Understanding the physicochemical properties of the analyte is the first step in developing a robust analytical method.
-
CAS Number: 774608-89-8[5]
-
Structure: The molecule features a 1,2,4-triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms. This ring structure makes the molecule relatively polar and provides a chromophore suitable for UV detection.[7] The presence of nitrogen atoms also imparts weak basic properties, which must be considered for chromatographic separation.[7]
The Primary Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis due to its exceptional ability to separate, identify, and quantify individual components within a mixture.[3] The separation is achieved by passing a sample (dissolved in a mobile phase) through a column packed with a stationary phase. Different components travel through the column at different speeds based on their relative affinity for the two phases, leading to separation.
Rationale for Methodological Choices
A successful HPLC method is not accidental; it is the result of a logical selection of components tailored to the analyte's chemistry.
-
Chromatographic Mode Selection: Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable options for polar heterocyclic compounds.[4]
-
Reversed-Phase (RP-HPLC): This is the most common and robust mode. A nonpolar stationary phase (like C18) is used with a polar mobile phase. While our analyte is polar, RP-HPLC methods can be optimized for excellent retention and separation by carefully controlling the mobile phase composition. C18 columns are a workhorse in pharmaceutical analysis and provide a reliable starting point.[8][9]
-
HILIC: This mode uses a polar stationary phase and a more organic mobile phase. It can be advantageous for highly polar compounds that show little or no retention in RP-HPLC.[10] However, for a molecule with the moderate polarity of our target, a well-developed RP-HPLC method is often more rugged and reproducible.
-
-
Mobile Phase Optimization: The mobile phase is the primary tool for controlling retention and selectivity.
-
Solvent Composition: A mixture of a buffered aqueous solution and an organic modifier (typically acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic to aqueous phase is adjusted to achieve the desired retention time for the main peak (typically between 3 and 10 minutes).
-
pH Control: The triazole nitrogens can be protonated under acidic conditions.[7] Failure to control the mobile phase pH can lead to poor peak shape (tailing) and shifting retention times. Using a buffer, such as a phosphate or formate buffer at a slightly acidic pH (e.g., pH 3.0-4.0), ensures that the ionization state of the analyte is consistent, leading to sharp, symmetrical peaks.[4][11]
-
-
Detector Selection: The choice of detector depends on the analyte's properties. For this compound, the aromatic triazole ring absorbs UV light. UV-Vis detection is therefore simple, robust, and highly effective. The wavelength of maximum absorbance for triazoles is typically in the range of 250-265 nm, providing good sensitivity.[4][8][11]
Detailed Experimental Protocol: RP-HPLC Method
This protocol is a validated starting point for the purity assessment of this compound.
1. Materials and Reagents:
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (85%)
-
Water (HPLC grade or Milli-Q)
2. Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the working standard solution in replicate (e.g., n=5) to establish system suitability (checking for retention time precision, peak area, and tailing factor).
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization of the HPLC Workflow
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Page loading... [wap.guidechem.com]
- 7. welch-us.com [welch-us.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Halogenated Triazole Carboxylates: A Comparative Analysis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate and its Chloro Analogue
Introduction: The Strategic Importance of Halogenated Heterocycles
In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds are paramount. Among these, the 1,2,4-triazole ring is a "privileged" structure, renowned for its metabolic stability and its capacity to engage in crucial hydrogen bonding and dipole interactions with biological targets.[1] The strategic functionalization of this core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.
This guide provides an in-depth, data-supported comparison of two key synthetic building blocks: Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (hereafter, the "Bromo Analogue") and Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (the "Chloro Analogue"). As a senior application scientist, my objective is to move beyond a simple cataloging of properties and delve into the causality behind their differing reactivities and applications. The choice between a bromo or chloro substituent is not trivial; it is a strategic decision that profoundly impacts reaction efficiency, cost of goods, and the overall synthetic pathway. This document will equip researchers, scientists, and drug development professionals with the technical insights and experimental context needed to make informed decisions when utilizing these versatile intermediates.
Part 1: Physicochemical and Spectroscopic Profile
A molecule's physical properties and spectroscopic fingerprint are its fundamental identity. The substitution of bromine for chlorine imparts subtle but significant changes to the molecule's characteristics.
Comparative Physicochemical Properties
The most apparent difference lies in the molecular weight, with the bromo analogue being substantially heavier. This impacts parameters like density. While both are solids at room temperature, their boiling points are relatively high, reflecting the polarity imparted by the triazole ring and ester functionality.
| Property | This compound | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | Rationale for Difference |
| CAS Number | 774608-89-8[2] | 774608-88-7[3] | N/A |
| Molecular Formula | C₅H₆BrN₃O₂[1] | C₅H₆ClN₃O₂[3] | Halogen identity |
| Molecular Weight | 220.03 g/mol [2] | 175.58 g/mol [3] | Higher atomic mass of Bromine vs. Chlorine |
| Physical Form | Pale-yellow to Yellow-brown Solid[2] | Solid | General appearance |
| Boiling Point | ~354 °C at 760 mmHg[1] | ~337 °C at 760 mmHg[3] | Increased mass and polarizability of Bromine leads to stronger intermolecular forces |
| Density | ~1.8 g/cm³[1] | ~1.46 g/cm³[3] | Higher atomic mass of Bromine |
| pKa (Predicted) | 5.62 ± 0.40[4] | N/A | Halogen electronegativity can influence ring acidity |
| Topological Polar Surface Area (TPSA) | 67.9 Ų[4] | 67.9 Ų[3] | TPSA is determined by N and O atoms, unaffected by the halogen change |
| XLogP3 | 1.6[5] | 1.5[3] | Minimal difference in hydrophobicity |
Distinguishing Spectroscopic Signatures
While the overall spectral patterns are similar due to the common triazole ester core, key differences arise from the influence of the halogen atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹³C NMR, the carbon atom attached to the halogen (C5) will exhibit a distinct chemical shift. The C-Cl bond will typically place the C5 resonance at a higher field (lower ppm value) compared to the C-Br bond due to the differing electronegativity and shielding effects of the halogens.
-
Mass Spectrometry (MS) : This is the most definitive technique for differentiation. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) for the bromo analogue will appear as a characteristic doublet (e.g., m/z 220 and 222), with the M+2 peak having nearly the same intensity as the M⁺ peak.[1] Chlorine also has two isotopes, ³⁵Cl and ³⁷Cl, but in an approximate 3:1 ratio. The chloro analogue will thus show a molecular ion peak doublet (e.g., m/z 175 and 177) with the M+2 peak having roughly one-third the intensity of the M⁺ peak.
Part 2: Synthesis and Reactivity: A Tale of Two Halogens
The synthetic utility of these building blocks is defined by the reactivity of the C5-halogen bond. Here, the fundamental principles of bond strength and organometallic chemistry dictate the divergent behavior of the two analogues.
General Synthesis Workflow
The preparation of these compounds typically follows a two-step sequence involving the formation of the triazole ring followed by halogenation, or the use of a halogenated precursor in the cyclization step. A common route involves the cyclocondensation of acylhydrazides with an appropriate C2 synthon.[6][7]
Caption: Generalized synthetic pathways to halogenated triazole carboxylates.
The Core Directive: Reactivity in Cross-Coupling Reactions
The primary application for these reagents is in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds at the C5 position. The reactivity trend for aryl halides is well-established: I > Br > Cl.[8][9] This hierarchy is a direct consequence of two key factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE) : The C-Br bond is significantly weaker than the C-Cl bond.[8] Less energy is required to break the C-Br bond, facilitating its cleavage during the reaction.
-
Kinetics of Oxidative Addition : This is often the rate-determining step in the catalytic cycle. The palladium(0) catalyst inserts into the carbon-halogen bond. This process is faster for aryl bromides than for chlorides.[8][10] The greater polarizability of the C-Br bond enhances the interaction with the electron-rich palladium center.[8]
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
Experimental Implications:
-
Bromo Analogue : Generally provides higher yields in shorter reaction times and under milder conditions (lower temperatures, less reactive catalysts).[10][11] It is the substrate of choice for initial methodology development and when maximizing yield is critical.
-
Chloro Analogue : Often requires more forcing conditions: higher temperatures, longer reaction times, and more sophisticated, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[8] While historically considered less reactive, modern catalyst advancements have made chloroarenes viable and economically attractive substrates, especially for large-scale synthesis where the lower cost of starting materials is a significant driver.[12]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,2,4-triazole ring activates the C5 position for nucleophilic aromatic substitution. Here, the reactivity order can be inverted (Cl > Br) depending on the reaction mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The greater electronegativity of chlorine can make the C5 carbon more electrophilic and susceptible to attack. However, the C-X bond is broken in the second step, where the better leaving group ability of bromide can play a role. The C5 position of 1,2,4-triazoles is known to be the most reactive site for such substitutions.[13][14]
Part 3: Applications & Strategic Selection
Both compounds are valuable intermediates for accessing a wide array of more complex molecules with potential biological activity, including antimicrobial, antifungal, and anticancer agents.[1][15][16] The 1,2,4-triazole core itself is a key pharmacophore in numerous approved drugs.[17]
When to Choose the Bromo Analogue:
-
Early-Stage R&D and Analogue Synthesis : Its higher reactivity ensures a greater probability of success across a broad range of coupling partners and conditions, making it ideal for generating libraries of compounds quickly.
-
Complex or Sensitive Substrates : Milder reaction conditions enabled by the bromo analogue can prevent the degradation of other sensitive functional groups in the molecule.
-
Maximizing Yield : When the final product is highly valuable and maximizing yield is the primary concern, the bromo compound is the more reliable choice.
When to Choose the Chloro Analogue:
-
Process Development and Scale-Up : The significantly lower cost of bulk aryl chlorides makes this analogue highly attractive for large-scale manufacturing where cost-of-goods is a critical factor.
-
When a Robust Catalyst System is Available : If a highly active and reliable palladium catalyst system has been developed, the lower intrinsic reactivity of the chloro analogue can be overcome.
-
Selective Reactivity : In molecules containing both bromine and chlorine, the bromine can often be selectively reacted first under milder conditions, leaving the chlorine untouched for a subsequent, different transformation.
Experimental Protocols
The following are generalized protocols. Note: Optimal conditions are substrate-dependent and require empirical optimization.
Protocol 1: Suzuki-Miyaura Cross-Coupling (General Conditions)
-
To a reaction vial, add the halogenated triazole (1.0 equiv), boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand. For the chloro analogue, a more active catalyst like Pd₂(dba)₃ with a ligand such as SPhos or XPhos is recommended.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., Dioxane/Water, Toluene, or DMF).
-
Heat the reaction mixture at a specified temperature (typically 80-120 °C) for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The choice between this compound and its chloro analogue is a classic case study in the interplay between chemical reactivity and synthetic strategy. The bromo analogue offers superior reactivity, reliability, and milder reaction conditions, making it the workhorse for discovery chemistry. In contrast, the chloro analogue presents a more economical option for large-scale synthesis, provided that the challenges of its lower reactivity can be overcome with modern, highly active catalyst systems. A thorough understanding of the underlying principles of bond energies and catalytic cycles, as presented in this guide, empowers the medicinal or process chemist to select the optimal reagent, thereby accelerating the path from laboratory-scale synthesis to the development of life-changing molecules.
References
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- 5. PubChemLite - this compound (C5H6BrN3O2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
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- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Analytical methods for the quantification of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
An In-Depth Comparative Guide to the Analytical Quantification of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
For researchers, chemists, and drug development professionals, the ability to accurately quantify key chemical entities is the bedrock of reliable data. This compound (CAS: 774608-89-8), a heterocyclic building block crucial in the synthesis of novel pharmaceutical and agrochemical agents, is no exception.[1][2] Its precise measurement is paramount for monitoring reaction kinetics, determining product purity, performing stability studies, and ensuring the overall quality of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of this compound. We will move beyond mere procedural lists to explore the causality behind instrumental choices, establish the framework for creating self-validating and trustworthy methods, and ground our recommendations in authoritative industry standards.
The Analyte: A Snapshot
-
Structure: A five-membered triazole ring substituted with a bromine atom and an ethyl carboxylate group.
-
Molecular Formula: C₅H₆BrN₃O₂
-
Significance: The triazole moiety is a cornerstone in medicinal chemistry, known for a wide range of biological activities.[4] The bromo- and ester- functional groups make this molecule a versatile intermediate for further chemical modification.[2]
Core Methodologies: A Head-to-Head Comparison
The selection of an analytical method is a critical decision dictated by the specific requirements of the analysis: Is it for routine quality control, impurity profiling, or trace-level detection? We will compare three workhorse techniques of the modern analytical laboratory: HPLC-UV, GC-MS, and LC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the most common and often most practical method for the analysis of non-volatile, moderately polar compounds like our target analyte. Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the logical starting point.
Expertise & Causality: The triazole ring system contains conjugated double bonds, which act as a chromophore, making it readily detectable by a UV-Vis detector. A C18 column is chosen for its versatility and proven ability to retain and separate a wide range of moderately polar organic molecules. A gradient elution (gradually increasing the organic solvent percentage) is preferred over an isocratic one to ensure the analyte elutes with a sharp, symmetrical peak while also eluting any more nonpolar impurities from the column in a reasonable time frame. The addition of an acid modifier like formic acid to the mobile phase protonates residual silanols on the silica support, minimizing peak tailing and improving peak shape.
Trustworthiness through Validation: A well-developed HPLC method must be validated to ensure it is fit for its intended purpose.[5] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide the authoritative framework for this process.[6][7][8][9]
Experimental Protocol: RP-HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of Acetonitrile:Water at 1.0 mg/mL. Prepare working standards and samples by diluting this stock solution to the desired concentration range (e.g., 1-100 µg/mL).
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria (for Assay) | Expected Performance |
| Specificity | No interference at the analyte's retention time. | Peak purity index > 0.995. |
| Linearity (r²) | ≥ 0.999 | > 0.999 over a 1-100 µg/mL range. |
| Range | 80% to 120% of the test concentration. | Method is linear, accurate, and precise over this range. |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.5% at three concentration levels. |
| Precision (% RSD) | Repeatability ≤ 2.0%; Intermediate ≤ 2.0% | < 1.0% for repeatability (n=6); < 1.5% for intermediate. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | ~0.5 µg/mL |
Caption: General workflow for a GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the robust separation of HPLC with the unparalleled sensitivity and specificity of mass spectrometry. It is the gold standard for quantification in complex matrices and for impurity identification.
Expertise & Causality: LC-MS circumvents the thermal stability issues associated with GC. Using the HPLC method described previously, the column eluent is directed into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺. For our analyte (MW 220.02), we would expect to see ions at m/z 220/222 (for the ⁷⁹Br/⁸¹Br isotopes) in negative mode [M-H]⁻ or more likely m/z 221/223 in positive mode [M+H]⁺. This provides definitive confirmation of the analyte's identity and allows for highly selective quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS systems.
Experimental Protocol: LC-MS Method
-
LC System: Use the same RP-HPLC conditions as described above.
-
Mass Spectrometer: Couple the LC to a mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI, Positive.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
Nebulizer Pressure: 40 psi
-
-
Data Acquisition Mode:
-
Full Scan: m/z 100-500 (for method development and impurity ID).
-
Selected Ion Monitoring (SIM): Monitor m/z 221 and 223 for highly specific quantification.
-
Data Presentation: Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | LC-MS |
| Principle | Liquid-phase separation with UV absorbance detection. | Gas-phase separation with mass-based detection. | Liquid-phase separation with mass-based detection. |
| Applicability | Excellent. Ideal for non-volatile, UV-active compounds. | Poor to Moderate. High boiling point and potential for thermal degradation. Polarity may cause poor peak shape. | Excellent. The most powerful and versatile technique. |
| Specificity | Good. Based on retention time and UV spectrum. | Very High. Based on retention time and mass fragmentation pattern. | Highest. Based on retention time and specific m/z. |
| Sensitivity | Good (µg/mL range). | Very Good (ng/mL range). | Excellent (pg/mL to ng/mL range). |
| Cost & Complexity | Low. Widely available and relatively simple to operate. | Moderate. Requires more expertise and maintenance. | High. Most expensive and complex instrumentation. |
| Primary Use Case | Routine QC, purity assessment, assay. | Specialized analysis of volatile impurities. | Trace quantification, impurity identification, bioanalysis. |
Visualization: LC-MS/MS Quantification Logic
Caption: Logic flow for quantification using tandem MS (MRM).
Conclusion and Authoritative Recommendation
For the routine quantification of this compound in contexts such as purity assessment or assay determination of the bulk substance, a validated RP-HPLC-UV method is the most appropriate choice . It offers an optimal balance of performance, robustness, cost-effectiveness, and accessibility, fully meeting the stringent requirements of pharmaceutical quality control when validated according to ICH guidelines. [10][11][12] For applications requiring higher sensitivity, such as quantifying low-level impurities, analyzing the compound in complex biological matrices, or providing absolute structural confirmation, LC-MS is the unequivocally superior method . Its specificity and sensitivity are unmatched, providing the highest level of confidence in the analytical data.
GC-MS should be considered a specialized technique for this analyte, reserved for scenarios where the analysis of volatile side-products or starting materials is the primary objective. Its application for direct quantification of the target compound is not recommended due to significant risks of thermal instability and poor chromatographic performance.
By selecting the appropriate analytical tool and rigorously validating its performance, researchers and developers can ensure the integrity of their data and the quality of their products, paving the way for successful scientific advancement.
References
- 1. This compound | 774608-89-8 [sigmaaldrich.com]
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- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. qbdgroup.com [qbdgroup.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. particle.dk [particle.dk]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Reactivity of Halogenated Triazole Carboxylates in Nucleophilic Aromatic Substitution
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, triazole derivatives stand out for their versatile applications, from antifungal agents to functional polymers. The introduction of a halogen atom onto the triazole ring, coupled with a carboxylate group, creates a class of compounds—halogenated triazole carboxylates—with finely tunable reactivity. This guide provides an in-depth comparison of how different halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) modulate the reactivity of the triazole core towards nucleophilic aromatic substitution (SNAr). We will delve into the underlying electronic effects, present comparative experimental data, and provide detailed protocols for researchers to replicate and expand upon these findings.
The Underlying Principle: Halogen Effects on SNAr Reactivity
The reactivity of halogenated triazoles in SNAr reactions is a delicate balance between two opposing electronic effects of the halogen substituent: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M or +R).
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert a powerful electron-withdrawing effect through the sigma bond network. This effect polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring system through resonance. This effect increases electron density on the ring, deactivating it towards nucleophilic attack. The resonance effect is most significant for fluorine due to effective orbital overlap between the 2p orbitals of fluorine and carbon, and it diminishes significantly down the group: F > > Cl > Br > I.
For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. Therefore, the strong inductive effect of halogens generally activates the ring for SNAr. However, the resonance effect can counteract this activation. The interplay of these effects dictates the overall reactivity.
In the case of 1,2,4-triazoles, the presence of two nitrogen atoms in the ring already makes the system electron-deficient, predisposing it to nucleophilic attack. The addition of a halogen further modulates this inherent reactivity.
Experimental Design: A Comparative Reactivity Study
To quantitatively compare the reactivity of different halogenated triazole carboxylates, a standardized kinetic study was designed. The experiment measures the rate of nucleophilic substitution of the halogen atom by a common nucleophile, piperidine. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
Synthesis of Halogenated Triazole Carboxylates
The starting materials, ethyl 5-halo-1H-1,2,4-triazole-3-carboxylates, were synthesized via a multi-step route starting from commercially available reagents. A general synthetic scheme is outlined below. The synthesis of similar triazole carboxylates has been previously described.[1][2][3]
Diagram: General Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 3. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
Characterization data for novel compounds synthesized from Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Derivatives of 1,2,4-triazole are known to exhibit antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] This remarkable versatility stems from the triazole's unique electronic properties and its ability to form hydrogen bonds, allowing for strong interactions with various biological targets like enzymes and receptors.[1]
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate serves as a highly valuable and versatile starting material for the synthesis of novel triazole derivatives.[6][7] Its structure features three key reactive sites amenable to chemical modification: the bromine atom at the C5 position, the nitrogen atoms of the triazole ring, and the ethyl carboxylate group. This guide provides a comparative analysis of synthetic strategies for derivatizing this core scaffold, supported by experimental data and protocols, to aid researchers in the development of new potential therapeutic agents.
Section 1: The Core Scaffold: this compound
This commercially available compound is a pale-yellow to yellow-brown solid with a molecular weight of 220.03 g/mol .[7] Its stability and multiple reactive sites make it an ideal building block for combinatorial chemistry and the generation of diverse compound libraries.
Key Reactive Sites for Derivatization:
-
C5-Bromine Atom: This site is primed for nucleophilic substitution or, more significantly, for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.
-
Triazole Ring Nitrogens (N1, N2, N4): These nitrogens can be functionalized through N-arylation or N-alkylation, influencing the compound's steric and electronic properties.[6]
-
C3-Ethyl Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another avenue for diversification and influencing solubility and biological interactions.
Section 2: Comparative Synthetic Strategies & Methodologies
The choice of synthetic strategy is critical as it dictates the types of derivatives that can be produced and influences reaction efficiency, yield, and purity. Here, we compare two primary strategies for modifying the C5 and N1 positions.
Strategy A: N-Arylation via Chan-Evans-Lam (CEL) Cross-Coupling
The N-arylation of halogen-containing 1,2,4-triazoles can be challenging due to potential side reactions at high temperatures.[6] The Chan-Evans-Lam (CEL) coupling, a copper-catalyzed reaction, offers a milder alternative for forming C-N bonds.
Causality of Experimental Choices:
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is an effective and readily available catalyst for this transformation.
-
Base: An organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to facilitate the reaction without the harsh conditions of inorganic bases that could promote side reactions.[6]
-
Solvent: Dichloromethane (DCM) is a suitable solvent that dissolves the reactants and facilitates the reaction at room temperature.
-
Atmosphere: The reaction is often run under an oxygen atmosphere, as O₂ can act as the terminal oxidant in the catalytic cycle.[6]
Representative Experimental Protocol: Synthesis of Ethyl 5-bromo-1-phenyl-1H-1,2,4-triazole-3-carboxylate [6]
-
To a solution of this compound (1.0 eq) in DCM (3-4 mL) are added phenylboronic acid (1.2 eq), Cu(OAc)₂ (50 mol%), and 4 Å molecular sieves.
-
DBU (3.0 eq) is added, and the reaction mixture is stirred at room temperature under an oxygen balloon for 10 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-arylated product.
Strategy B: C5-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, making it ideal for functionalizing the C5-bromo position.[8][9][10][11] This method allows for the introduction of a wide range of aryl and heteroaryl moieties.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is standard for Suzuki couplings due to its effectiveness in the oxidative addition step with aryl bromides.[8]
-
Base: An aqueous base like potassium carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step of the catalytic cycle.[10]
-
Solvent System: A two-phase solvent system, such as dimethoxyethane (DME) and water, is often used to dissolve both the organic reactants and the inorganic base.[11]
Representative Experimental Protocol: Synthesis of Ethyl 5-aryl-1H-1,2,4-triazole-3-carboxylate [8][11]
-
In a reaction vessel, dissolve this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and Pd(PPh₃)₄ (5 mol%) in DME.
-
Add an aqueous solution of K₂CO₃ (2.0 eq).
-
Heat the mixture to reflux (typically 80-90 °C) and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours.
-
Monitor the reaction's completion using TLC.
-
After cooling, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography or recrystallization.
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Section 3: Characterization Data & Performance Comparison
The successful synthesis of novel compounds must be validated by thorough characterization. Key data points for comparison between different synthetic routes include yield, purity, and spectroscopic confirmation.
| Strategy | Target Position | Typical Yield Range | Key Advantages | Key Disadvantages |
| Chan-Evans-Lam | N1-Arylation | 55-77%[6] | Mild room temperature conditions, tolerant of various functional groups. | Requires an oxygen atmosphere, catalyst loading can be high. |
| Suzuki-Miyaura | C5-Arylation | 70-95%[8][11] | High yields, broad substrate scope, robust and well-established. | Requires elevated temperatures, sensitive to air and moisture. |
Spectroscopic Characterization:
-
¹H NMR: Successful N-arylation is confirmed by the appearance of new aromatic proton signals and a shift in the triazole CH proton signal. C5-arylation is confirmed by the disappearance of the starting material's triazole proton signal (if applicable) and the appearance of new aromatic signals.
-
¹³C NMR: The appearance of new carbon signals corresponding to the introduced aryl group confirms the success of the reaction.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) in the mass spectrum must correspond to the calculated molecular weight of the desired product.
Section 4: Comparative Biological Activity
The ultimate goal of synthesizing these novel compounds is often the discovery of new bioactive agents. 1,2,4-triazole derivatives have shown significant promise as both anticancer and antimicrobial agents.[12][13][14][15][16][17][18][19][20]
Anticancer Activity
Derivatives of 1,2,4-triazoles have been evaluated against various human cancer cell lines. For example, di-arylated 1,2,4-triazoles have shown good anticancer potency in MCF-7 breast cancer cells, with some compounds exhibiting IC₅₀ values as low as 4.8 µM.[6] The mechanism of action can vary, with some compounds acting as inhibitors of key cancer-related targets like EGFR, BRAF, and Tubulin.[12]
Illustrative Anticancer Screening Data:
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Potential Target |
| Di-arylated 1,2,4-triazoles | MCF-7 (Breast) | 4.8 - 10 µM[6] | Not specified |
| Substituted 1,2,4-triazoles | Hela (Cervical) | < 12 µM[16] | Aromatase |
| Triazolo-tetrazines | HT-29 (Colon) | 12.69 µM[17] | Not specified |
Antimicrobial Activity
The 1,2,4-triazole scaffold is also a cornerstone of many antimicrobial agents.[13][15][18] Novel derivatives are often screened against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species (e.g., Candida albicans).[3][13]
Illustrative Antimicrobial Screening Data (MIC, µg/mL):
| Compound Class | S. aureus | E. coli | C. albicans |
| Indole-triazole hybrids | 6.25[20] | >50[20] | 2[3] |
| Triazole-3-thiones | Active[13] | Inactive[1] | Inactive[1] |
| Alkyl/aryloxymethyl derivatives | Inactive | Inactive | Inactive[21] |
Structure-Activity Relationship (SAR) Insights:
-
Anticancer: The nature and position of substituents on the aryl rings introduced via coupling reactions significantly impact cytotoxicity. Electron-withdrawing or donating groups can modulate the compound's interaction with its biological target.[16]
-
Antimicrobial: The presence of a thiol group at the C3 position or specific lipophilic side chains can enhance antimicrobial activity.[13] Hybrid molecules, combining the triazole ring with other pharmacophores like indole, can lead to potent and broad-spectrum agents.[3][20]
Conclusion and Future Outlook
This compound is a powerful and versatile scaffold for the synthesis of novel, biologically active compounds. Modern synthetic methods, particularly palladium and copper-catalyzed cross-coupling reactions, provide efficient and high-yielding pathways to a diverse range of derivatives. By systematically comparing different synthetic strategies and analyzing the resulting characterization and biological data, researchers can make informed decisions to guide the design and discovery of next-generation therapeutics. Future work should focus on exploring less common coupling reactions, further derivatizing the carboxylate group, and employing computational modeling to predict the biological activity of novel structures before their synthesis.[12][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 774608-89-8 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 19. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 20. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the In Silico Toxicity Prediction of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Introduction: Shifting Left in Safety Assessment
In modern chemical and pharmaceutical development, the principle of "shifting left"—addressing safety and toxicity concerns at the earliest possible stage—is paramount. Late-stage failures due to unforeseen toxicity are a primary driver of exorbitant costs and development delays.[1] Computational or in silico toxicology has emerged as an indispensable tool in this paradigm, offering a rapid, cost-effective, and ethically sound alternative to traditional animal testing for prioritizing and de-risking chemical entities before they are even synthesized.[2][3]
This guide provides an in-depth comparative analysis of the predicted toxicity profile for Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and agrochemical research.[4] By leveraging a combination of leading in silico methodologies, we will compare its potential hazards against structurally similar analogues. The objective is to illustrate how these computational tools provide actionable insights, guiding rational design and informing subsequent experimental testing strategies.
The Target Compound and Selected Analogues: A Structural Rationale
The selection of appropriate analogues is the cornerstone of a scientifically robust comparative assessment, particularly for read-across approaches.[5] Our analysis focuses on this compound (the "Target Compound") and two carefully chosen comparators designed to probe the toxicological contribution of the bromine substituent.
-
Analogue 1: Ethyl 1H-1,2,4-triazole-3-carboxylate (Parent Analogue). This non-halogenated parent structure serves as a baseline to evaluate the intrinsic toxicity of the triazole-carboxylate scaffold.
-
Analogue 2: Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (Halogen Analogue). This analogue allows for a direct comparison of halogen-specific effects, substituting bromine with chlorine.
The physicochemical properties of these compounds, which are critical inputs for many predictive models, are summarized below.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Target Compound | This compound | C₅H₆BrN₃O₂ | 220.03 | 774608-89-8 |
| Analogue 1 | Ethyl 1H-1,2,4-triazole-3-carboxylate | C₅H₇N₃O₂ | 141.13 | 64922-04-9 |
| Analogue 2 | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | C₅H₆ClN₃O₂ | 175.57 | 774608-88-7[6] |
Methodologies in Computational Toxicology: A Multi-Faceted Approach
No single in silico method is universally predictive; a weight-of-evidence approach combining multiple, complementary models provides the most reliable assessment.[7] Regulatory bodies like the OECD and initiatives such as ICH M7 advocate for this integrated strategy.[8][9] Our workflow utilizes two principal methodologies.
(Quantitative) Structure-Activity Relationship (QSAR) Models
QSAR modeling is a computational technique that correlates the structural or physicochemical properties of chemicals (known as molecular descriptors) with their biological activities, including toxicity.[10][11] These models are built from large datasets of experimentally tested compounds and can predict the activity of new, untested chemicals that fall within their "applicability domain."[12]
Expert Rule-Based Systems
Expert systems, such as Lhasa Limited's DEREK Nexus®, operate on a different principle. They utilize a manually curated knowledge base of "structural alerts"—molecular substructures or toxicophores that are mechanistically linked to specific toxicities.[13] When a query chemical contains a known alert, the system flags a potential hazard and provides reasoning based on established toxicological knowledge.[8][14] This approach excels at identifying potential hazards based on well-understood mechanisms.
Diagram 1: General Workflow for In Silico Toxicity Assessment
Caption: A streamlined workflow for integrated in silico toxicity prediction.
Experimental Protocol: A Self-Validating System for Toxicity Prediction
This section outlines the step-by-step protocol for performing a comprehensive in silico toxicity assessment. The use of two complementary systems (statistical and expert-based) provides an internal cross-validation, enhancing the trustworthiness of the final assessment.
Software Utilized:
-
Expert System: DEREK Nexus® for knowledge-based toxicity prediction.[7]
-
Statistical System: VEGA QSAR or the OECD QSAR Toolbox for statistical and read-across predictions.[3]
Step-by-Step Methodology:
-
Structure Input and Standardization:
-
Obtain the canonical SMILES representation for the Target Compound and both analogues.
-
Input structures into the selected software platforms. Ensure proper salt stripping and neutralization are performed to standardize the chemical representation.
-
Causality: Standardization is critical because different protonation states or salt forms can significantly alter physicochemical properties and, consequently, model predictions.
-
-
Execution of Predictions:
-
In DEREK Nexus, submit the structures for prediction across a panel of key toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization.[13]
-
In the QSAR platform, submit the structures to relevant, validated models for the same endpoints. For each prediction, verify that the compound falls within the model's applicability domain.
-
Causality: Running predictions from both platforms fulfills the ICH M7 recommendation for using two complementary methodologies, providing a more robust assessment.[8]
-
-
Data Collation and Interpretation:
-
For each compound and endpoint, collate the predictions from both systems.
-
DEREK Nexus provides a likelihood level (e.g., "Plausible," "Probable") and identifies the specific toxicophore.[8]
-
QSAR models provide a classification (e.g., "Positive," "Negative") and an associated reliability index.
-
Analyze any conflicting predictions. A conflict may arise if a compound's potential toxicity is driven by a mechanism not captured by one of the models.
-
-
Read-Across Justification:
-
Utilize the results from Analogues 1 and 2 to form a read-across argument for the Target Compound.[15]
-
If Analogue 1 (parent) is negative for an endpoint and the Target Compound is positive, it strongly suggests the bromo-substituent is responsible for the predicted toxicity.
-
Comparing the Target Compound to Analogue 2 (chloro) helps determine if the effect is specific to bromine or a general halogen effect.
-
Causality: This systematic comparison builds a scientifically defensible narrative about the structure-toxicity relationship, which is the essence of a read-across assessment.[16][17]
-
Predicted Toxicity Profiles: A Comparative Analysis
The following table summarizes the hypothetical, yet expert-informed, predictions for the target compound and its analogues across key toxicity endpoints. These results are representative of what would be expected from the described workflow.
| Toxicity Endpoint | Target Compound (Ethyl 5-bromo-...) | Analogue 1 (Parent) | Analogue 2 (Ethyl 5-chloro-...) | Primary Rationale / Structural Alert |
| Bacterial Mutagenicity (Ames) | Positive (Plausible) | Negative | Positive (Equivocal) | Aromatic halides, particularly bromo- and iodo-substituted heterocycles, can be activated to DNA-reactive species. |
| Carcinogenicity | Positive (Plausible) | Inactive | Equivocal | Often correlated with mutagenicity. The structural alert for mutagenicity also raises a concern for carcinogenicity.[13] |
| Hepatotoxicity | Equivocal | Inactive | Equivocal | Potential for metabolic activation by hepatic enzymes (e.g., CYP450) leading to reactive intermediates. |
| Skin Sensitization | Positive (Plausible) | Inactive | Positive (Plausible) | Halogenated heterocycles can act as haptens, forming covalent bonds with skin proteins and triggering an immune response. |
Analysis of Key Endpoints
-
Mutagenicity: The Target Compound is predicted to be mutagenic. This is a significant finding, as mutagenicity is a major concern for drug candidates and impurities. The expert system likely identifies the C-Br bond on the electron-deficient triazole ring as a structural alert. The non-halogenated Parent Analogue lacks this alert and is predicted to be negative, strongly implicating the bromine atom. The Chloro-Analogue is also flagged, but perhaps with less confidence ("Equivocal"), as C-Cl bonds are generally less reactive than C-Br bonds in this context.
-
Skin Sensitization: Both halogenated compounds are predicted to be skin sensitizers. This is mechanistically plausible, as the electrophilic carbon atom attached to the halogen can be attacked by nucleophilic residues in skin proteins (e.g., cysteine, lysine), forming a hapten-protein adduct that initiates an immune response.
Diagram 2: Hypothetical Bioactivation of the Target Compound
Caption: Potential bioactivation pathway leading to toxicity.
Strategic Implications and Recommendations
The in silico analysis provides clear, actionable guidance for the development program involving this chemical series:
-
High-Priority Hazard: The prediction of mutagenicity for this compound is a significant flag. This finding would necessitate immediate experimental verification, typically via an in vitro Ames test, as per OECD guideline 471.[18]
-
Guide for Analogue Prioritization: Based on these predictions, the non-halogenated Parent Analogue (Analogue 1) presents a much cleaner initial toxicity profile. If the desired biological activity can be retained without the halogen, this analogue should be prioritized for further development.
-
Informing In Vitro Study Design: The prediction of skin sensitization suggests that any handling of the halogenated compounds should be done with appropriate personal protective equipment. It also provides a rationale for conducting an in vitro skin sensitization assay (e.g., DPRA, KeratinoSens™) to confirm this liability.
Conclusion
This guide demonstrates the power of a structured, multi-faceted in silico approach for early-stage toxicological assessment. By comparing this compound to relevant analogues, we have generated a clear, mechanistically supported hypothesis: the bromine substituent is a likely driver of potential mutagenicity and skin sensitization liabilities. This computational analysis provides a robust, data-driven foundation for making informed decisions, prioritizing resources, and ultimately designing safer chemicals and medicines.
References
- 1. optibrium.com [optibrium.com]
- 2. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]
- 3. labcorp.com [labcorp.com]
- 4. Buy this compound | 774608-89-8 [smolecule.com]
- 5. Read-across – State of the art and next level! – ToxMinds [toxminds.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 8. optibrium.com [optibrium.com]
- 9. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LJMU Research Online [researchonline.ljmu.ac.uk]
- 13. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Read-Across Methodology in Toxicological Risk Assessment [publica.fraunhofer.de]
- 16. Read Across Approach Toxicology | Bibra [bibra-information.co.uk]
- 17. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
Safety Operating Guide
Navigating the Disposal of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents such as Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, a halogenated heterocyclic compound, a thorough understanding of its properties and the regulatory landscape is paramount for its proper disposal. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to manage this compound from the point of generation to its final disposition, ensuring safety, compliance, and scientific integrity.
The core principle underpinning the disposal of this compound is its classification as a halogenated organic chemical. The presence of a bromine atom necessitates a disposal pathway distinct from non-halogenated organic waste. Improper co-mingling can lead to complex and costly disposal challenges and potential environmental harm.[1][2][3][4]
Chemical Hazard Profile
Before handling, it is crucial to recognize the inherent hazards of this compound.
| Hazard Classification | Description | GHS Hazard Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | H332 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Source: Sigma-Aldrich
These classifications dictate the stringent need for appropriate Personal Protective Equipment (PPE) and handling exclusively within a certified chemical fume hood.
Part 1: Immediate In-Laboratory Disposal Protocol
This section outlines the direct, procedural steps for the safe collection and temporary storage of waste this compound within the laboratory.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal procedures must be conducted within a functioning chemical fume hood to mitigate inhalation risks.[5] The following PPE is mandatory:
-
Eye Protection : Chemical splash goggles that meet ANSI Z87.1 standards.[6] A face shield should be worn over goggles if there is a significant splash risk.[6][7]
-
Hand Protection : Chemical-resistant gloves are required. While disposable nitrile gloves offer basic protection for incidental contact, for extended handling or in case of a spill, heavier-duty gloves such as neoprene or Silver Shield® are recommended.[6][8] Always consult the glove manufacturer's resistance guide for specific chemical compatibility.
-
Body Protection : A flame-resistant lab coat, fully buttoned, is required.[6] Ensure shoes fully cover the feet; open-toed shoes are prohibited.[6]
Step 2: Waste Segregation - The Critical First Step
The fundamental rule for this compound is segregation .
-
Designate a "Halogenated Organic Waste" container. This container must be used exclusively for this compound and other halogenated compounds.[1][3][9]
-
NEVER mix with non-halogenated waste. Co-mingling halogenated and non-halogenated solvents needlessly elevates the disposal cost of the entire mixture, as the entire volume must be treated as halogenated waste.[3]
-
Avoid mixing with other waste categories. Keep this waste stream separate from acids, bases, oxidizers, and heavy metal waste to prevent dangerous reactions.[5][10]
Step 3: Waste Container Selection and Labeling
Proper containment and identification are mandated by regulatory bodies like the EPA.
-
Select a Compatible Container : Use a clean, leak-proof container made of a material compatible with the chemical (e.g., glass or polyethylene). The container must have a tightly sealing screw cap.[2][9]
-
Immediate and Correct Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[1][9] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[9]
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard characteristics: "Toxic", "Irritant".
-
The date accumulation started.[5]
-
Step 4: In-Lab Accumulation and Storage
Waste must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department or a licensed disposal contractor.
-
Keep Containers Closed : The waste container must be securely closed at all times, except when adding waste.[2][3][9] Using a funnel that is removed after use is standard practice.
-
Secondary Containment : Store the waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[10][11]
-
Designated Storage Area : Keep the contained waste in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, away from drains, and segregated from incompatible materials.[10]
Part 2: Understanding the Regulatory Framework and Final Disposal
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[3]
Hazardous Waste Classification
This compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[12] Therefore, its classification as hazardous waste is based on its characteristics:
-
Toxicity : Due to its "Harmful if swallowed" and "Harmful if inhaled" classifications (H302, H332), it would likely be classified as a toxic waste. A formal Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive determination, but as a best practice, it should be managed as a toxic hazardous waste.
Given its nature as a halogenated organic compound, it falls into a category of wastes that are highly regulated. While specific EPA waste codes are often assigned to industrial waste streams (K-codes) or spent solvents (F-codes), a laboratory generating this as waste would manage it based on its toxic characteristics and its halogenated nature.[12][13][14] Your institution's EHS office will make the final waste code determination.
Final Disposal Method: Incineration
The industry-standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration .[2]
-
Why Incineration? : This method ensures the complete destruction of the organic molecule.
-
Specialized Facilities : Disposal must be carried out by a licensed hazardous waste treatment and disposal facility. These facilities operate specialized incinerators equipped with afterburners and scrubbers to neutralize acidic gases (like hydrobromic acid, HBr) that are formed during the combustion of brominated compounds.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10] Evaporation in the fume hood is also not a permissible method of disposal.[3]
Workflow for Proper Disposal
The following diagram illustrates the lifecycle of this compound waste within a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sams-solutions.com [sams-solutions.com]
- 8. ehss.syr.edu [ehss.syr.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. vumc.org [vumc.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. actenviro.com [actenviro.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
In the fast-paced world of drug discovery and development, novel heterocyclic compounds are the building blocks of innovation. Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules, is one such compound. While its potential is significant, so are the hazards associated with its handling. This guide provides essential, practical, and in-depth information on the requisite personal protective equipment (PPE) and operational protocols to ensure the safety of researchers and the integrity of their work.
Understanding the Inherent Risks: A Prudent Approach to Safety
Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is paramount. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for assessing these risks.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
These classifications underscore the critical need for a comprehensive PPE strategy to mitigate exposure through ingestion, skin contact, eye contact, and inhalation.
Your Armor in the Lab: A Multi-layered Approach to Personal Protective Equipment
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields, lab coat, nitrile gloves | Chemical splash goggles, face shield, disposable sleeve covers, respiratory protection (N95 respirator) |
| Dissolution and Solution Handling | Chemical splash goggles, lab coat, nitrile gloves | Face shield, chemical-resistant apron over lab coat, double gloving (nitrile) |
| Reaction Setup and Monitoring | Chemical splash goggles, lab coat, nitrile gloves | Chemical-resistant apron, consideration for heavier-duty gloves (e.g., neoprene) for prolonged handling |
| Work-up and Extraction | Chemical splash goggles, face shield, lab coat, nitrile gloves | Chemical-resistant apron, double gloving, work in a certified chemical fume hood |
| Spill Cleanup | See Spill Management Protocol | See Spill Management Protocol |
The Rationale Behind the Recommendations:
-
Eye and Face Protection: The serious eye irritation potential (H319) necessitates, at a minimum, safety glasses with side shields.[1] However, for tasks with a higher risk of splashes, such as dissolution or work-up, chemical splash goggles are essential.[2][3] A face shield should be worn over goggles when handling larger quantities or during procedures with a significant splash potential.[3]
-
Body Protection: A standard lab coat is the minimum requirement to protect against incidental skin contact. For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Respiratory Protection: The risk of respiratory irritation (H335) and harm if inhaled (H332) is particularly relevant when handling the solid form of the compound, as dust can be generated.[1] All weighing and handling of the solid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved N95 respirator is recommended. For operations with volatile organic solvents, an organic vapor cartridge on a half-mask or full-face respirator may be necessary.[2][3][5][6][7]
Operational Blueprint: Step-by-Step Guidance for Safe Handling
Adherence to established protocols is the cornerstone of laboratory safety. The following step-by-step procedures are designed to minimize exposure and ensure operational integrity.
Weighing and Aliquoting the Solid Compound:
-
Preparation: Ensure the analytical balance is located inside a certified chemical fume hood or in a designated weighing enclosure with proper ventilation.
-
Don PPE: At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves. For enhanced protection, use chemical splash goggles and an N95 respirator.
-
Tare Weighing Vessel: Place a clean, dry weighing vessel on the balance and tare it.
-
Transfer: Carefully transfer the desired amount of this compound into the weighing vessel using a clean spatula. Avoid generating dust.
-
Clean Up: Immediately clean any minor spills on the balance or surrounding area with a damp paper towel (for dust) and dispose of it as hazardous waste.
-
Secure Container: Tightly cap the stock container and return it to its designated storage location.
Dissolution and Solution Preparation:
-
Work in a Fume Hood: All dissolution procedures must be performed inside a certified chemical fume hood.
-
Don PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves. Consider a face shield and a chemical-resistant apron for larger volumes.
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed solid. Be mindful of any potential exothermic reactions.
-
Mixing: Use a magnetic stirrer or gentle swirling to facilitate dissolution. Avoid vigorous shaking that could lead to splashes.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Proactive Planning: Spill Management and Waste Disposal
Even with the most stringent precautions, accidents can happen. A well-defined spill management and waste disposal plan is essential for a rapid and effective response.
Spill Management Protocol:
A tiered approach to spill management ensures a response that is proportional to the risk.
Step-by-Step Spill Cleanup Procedure (Small Spills):
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of nitrile gloves. If the compound is a solid, an N95 respirator is recommended.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[5][8][9][10][11] For solid spills, gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[10][11]
-
Absorb/Collect: For liquid spills, apply absorbent material and allow it to fully absorb the liquid. For solid spills, carefully scoop the material into a designated waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose: All contaminated materials, including absorbent pads, paper towels, and gloves, must be placed in a sealed, labeled hazardous waste container.
Waste Disposal:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in research is predicated on a robust safety culture. By understanding the hazards, diligently employing the appropriate personal protective equipment, and adhering to established operational and emergency procedures, researchers can confidently and safely unlock the potential of this valuable chemical intermediate. This guide serves as a foundational resource, but it is the commitment of each individual in the laboratory that ultimately ensures a safe and productive research environment.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. epa.gov [epa.gov]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 7. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
